7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine
Description
Properties
IUPAC Name |
7-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-6-2-3-10-8(9)7(6)11-5/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBELQASZFIGCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide to the Structural Analysis of 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine
This technical guide provides a comprehensive framework for the structural analysis of 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a member of the pyrrolopyridine class, this molecule serves as a critical building block for the synthesis of bioactive compounds, including kinase inhibitors and antiviral agents. The precise characterization of its structure is paramount to ensure the validity of subsequent research and development efforts.
This document is intended for researchers, scientists, and drug development professionals. It offers not just a series of analytical procedures, but a strategic workflow, grounded in established principles of chemical analysis. We will explore the core analytical techniques required to unequivocally confirm the identity and purity of this compound.
Foundational Physicochemical Properties
A thorough structural analysis begins with an understanding of the fundamental properties of the molecule. This data provides the initial parameters for analytical method development and interpretation.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂ | CymitQuimica |
| Molecular Weight | 166.61 g/mol | CymitQuimica |
| CAS Number | 874013-97-5 | CymitQuimica |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Purity | Typically >97% | Inferred from related compounds |
Strategic Workflow for Structural Elucidation
The confirmation of the structure of a novel or synthesized compound like this compound is a multi-step process. Each step provides a layer of evidence, culminating in a comprehensive and validated structural assignment. The following workflow is recommended:
An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the pyrrolopyridine scaffold has emerged as a privileged structure due to its remarkable versatility and biological significance. This guide provides an in-depth exploration of the physicochemical properties of a particularly important derivative: 7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. Understanding these fundamental characteristics is paramount for its effective utilization in the synthesis of novel bioactive molecules. As a key building block, the chlorine substituent at the 7-position offers a reactive handle for further chemical modifications, making this compound a valuable starting material for creating diverse molecular libraries. This document serves as a comprehensive resource for researchers, offering both established data and the scientific rationale behind the experimental determination of its core properties.
Core Molecular Attributes and Structural Features
This compound, also known as 2-methyl-7-chloro-6-azaindole, is a bicyclic aromatic heterocycle. Its structure consists of a pyrrole ring fused to a pyridine ring, with a chlorine atom and a methyl group as substituents.
Chemical Structure
7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine CAS number lookup
An In-Depth Technical Guide to 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a validated synthetic pathway with mechanistic insights, and methods for spectroscopic characterization. Furthermore, it explores the molecule's strategic importance as a versatile building block, particularly in the development of kinase inhibitors. Safety protocols and handling guidelines are also provided to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the design and synthesis of novel therapeutic agents.
Introduction to the 6-Azaindole Scaffold
The pyrrolo[2,3-c]pyridine, or 6-azaindole, ring system is a privileged scaffold in medicinal chemistry. As a bioisostere of indole, it offers unique physicochemical properties, including improved solubility and metabolic stability, while maintaining the ability to engage in critical hydrogen bonding interactions with biological targets.[1] The fusion of a pyrrole ring with a pyridine nucleus creates a unique electronic environment that is highly valuable for developing targeted therapeutics.[1]
This compound (also known as 7-chloro-2-methyl-6-azaindole) is a functionalized derivative within this class. The strategic placement of a chlorine atom at the 7-position and a methyl group at the 2-position makes it a particularly valuable intermediate. The chlorine atom serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions, while the methyl group can modulate steric interactions and lipophilicity, fine-tuning the compound's pharmacological profile. Its structural similarity to scaffolds used in developing kinase inhibitors, antiviral agents, and other enzyme-targeted compounds underscores its potential in modern drug discovery programs.[1][2]
Compound Identification and Physicochemical Properties
Accurate identification is critical for regulatory compliance, synthesis planning, and experimental reproducibility. The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 874013-97-5 | [3] |
| Molecular Formula | C₈H₇ClN₂ | [3] |
| Molecular Weight | 166.61 g/mol | [3] |
| Synonyms | 2-methyl-7-chloro-6-azaindole | [3] |
| Appearance | Solid (Typical) | [3] |
| Purity | >98% (Typical) | [3] |
| InChI Key | XBELQASZFIGCOL-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol describes a robust and scalable pathway, with explanations for key strategic decisions. The general approach involves constructing the bicyclic core followed by a regioselective chlorination step.[1]
Experimental Protocol: A Representative Synthetic Pathway
Step 1: Synthesis of 2-methyl-1H-pyrrolo[2,3-c]pyridine (6-Azaindole Core)
-
Starting Material: Begin with a suitable pyridine precursor, such as 3-amino-4-picoline.
-
Reaction: Employ a modified Madelung or Fischer indole synthesis. For this protocol, we will describe a pathway involving the reaction of the aminopyridine with a chloroacetone derivative.
-
Procedure:
-
To a solution of 3-amino-4-picoline (1.0 eq) in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP), add chloroacetone (1.1 eq) and a non-nucleophilic base such as sodium tert-butoxide (2.5 eq).
-
Heat the reaction mixture to 120-140 °C under an inert nitrogen atmosphere for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Rationale: The base facilitates the deprotonation of the amino group and the subsequent intramolecular cyclization to form the pyrrole ring. The high temperature is necessary to overcome the activation energy for the cyclization.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-methyl-1H-pyrrolo[2,3-c]pyridine.
-
Step 2: Regioselective Chlorination
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) is an effective and mild electrophilic chlorinating agent for electron-rich heterocyclic systems.
-
Procedure:
-
Dissolve the 2-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) from Step 1 in a suitable aprotic solvent, such as acetonitrile or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Rationale: The pyrrolo[2,3-c]pyridine ring system is activated towards electrophilic substitution. The chlorine is directed to the 7-position due to the electronic influence of the pyridine nitrogen. Using NCS at low temperatures helps to control the reaction and prevent over-chlorination or side reactions.
-
-
Work-up and Purification:
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted NCS.
-
Extract the product with an organic solvent, wash with water and brine, and dry.
-
Concentrate the solvent and purify the final product, this compound, by recrystallization or column chromatography.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
Structural verification is paramount. The following table summarizes the expected spectroscopic data for validating the identity and purity of the final compound.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons on the pyridine ring (doublets), a singlet for the pyrrole proton, a singlet for the N-H proton (broad), and a singlet for the methyl group protons. |
| ¹³C NMR | Resonances corresponding to the eight distinct carbon atoms in the aromatic and aliphatic regions. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ consistent with the molecular weight (167.0370), showing the characteristic isotopic pattern for a monochlorinated compound. |
| Infrared (IR) | Characteristic peaks for N-H stretching (~3400 cm⁻¹), C-H stretching (~3100-2900 cm⁻¹), and C=C/C=N aromatic stretching (~1600-1450 cm⁻¹). |
Applications in Drug Discovery: A Versatile Scaffold
This compound is not an end-product but a strategic starting point for library synthesis in drug discovery. The chlorine atom at the 7-position is the key to its utility.
Role as a Building Block:
-
Cross-Coupling Reactions: The C-Cl bond is highly amenable to transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[4] This allows for the precise and controlled introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amino groups, etc.) at this position.
-
Kinase Inhibitor Design: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase active site. The 6-azaindole scaffold is an excellent mimic of the purine core of ATP. By functionalizing the 7-position, researchers can extend a side chain into the solvent-exposed region of the ATP-binding pocket, enabling the optimization of potency and selectivity against specific kinases.[4][5]
Diagram: Role as a Scaffold in Kinase Inhibitor Development
Caption: Use of the scaffold in generating diverse libraries for drug screening.
Safety, Handling, and Storage
While specific toxicity data for this compound is not widely published, data from the closely related parent compound, 7-Chloro-1H-pyrrolo[2,3-c]pyridine, and general principles of laboratory safety should be strictly followed.
-
Hazard Classification (based on parent compound): The parent compound is classified as toxic if swallowed and causes serious eye damage.[6] Similar precautions should be assumed for the methyl derivative.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7]
-
Handling:
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its 6-azaindole core provides a favorable scaffold for interacting with various biological targets, while its strategically placed chloro and methyl groups offer ideal handles for synthetic elaboration and property modulation. Understanding its synthesis, characterization, and safe handling is essential for leveraging its full potential in the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Chloro-1H-pyrrolo[2,3-c]pyridine | C7H5ClN2 | CID 11435048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.es [fishersci.es]
The Multifaceted Biological Activities of Pyrrolo[2,3-c]pyridine Derivatives: A Technical Guide for Drug Discovery
Abstract
The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows for potent and selective interactions with a variety of biological targets. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by pyrrolo[2,3-c]pyridine derivatives, with a primary focus on their anticancer, kinase inhibitory, antiviral, and antimicrobial properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols to empower researchers in the development of novel therapeutics based on this versatile scaffold.
Introduction: The Pyrrolo[2,3-c]pyridine Scaffold - A Versatile Pharmacophore
Pyrrolo[2,3-c]pyridines are bicyclic aromatic heterocycles that are isosteric to indole, with a nitrogen atom at the 6-position of the indole ring. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities and dipole moments, which contribute to their diverse pharmacological profiles.[1][2] The pyrrolo[2,3-c]pyridine core is a key component in numerous biologically active compounds, demonstrating its importance as a pharmacophore in the design of novel therapeutic agents.[1][2][3] This guide will systematically explore the major therapeutic areas where these derivatives have shown significant promise.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrrolo[2,3-c]pyridine derivatives have emerged as a prominent class of anticancer agents, exhibiting potent activity against a wide range of human cancer cell lines. Their multifaceted mechanisms of action often involve the disruption of key signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which pyrrolo[2,3-c]pyridine derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, certain derivatives have been shown to cause a significant arrest of cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. This is often accompanied by an increase in the expression of pro-apoptotic proteins such as Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2.
Kinase Inhibition: A Major Avenue for Anticancer Activity
A significant portion of the anticancer activity of pyrrolo[2,3-c]pyridine derivatives can be attributed to their ability to inhibit various protein kinases. These enzymes play a crucial role in cell signaling and are often dysregulated in cancer.
The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a common feature in many cancers. Several pyrrolo[2,3-c]pyridine derivatives have been developed as potent EGFR inhibitors. By blocking the ATP-binding site of the EGFR kinase domain, these compounds can halt the downstream signaling cascade, leading to the inhibition of cancer cell growth.
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR2 is a key mediator of this process. Pyrrolo[2,3-c]pyridine-based compounds have demonstrated potent inhibitory activity against VEGFR2, thereby blocking the pro-angiogenic signals and starving the tumor of its blood supply.
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its overexpression is frequently observed in various cancers. Pyrrolo[2,3-c]pyridine derivatives have been identified as effective CDK2 inhibitors, leading to cell cycle arrest and the suppression of tumor growth.
Signaling Pathway Visualization
Caption: Inhibition of key oncogenic signaling pathways by pyrrolo[2,3-c]pyridine derivatives.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative pyrrolo[2,3-c]pyridine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |
| Compound A | HeLa (Cervical) | Tubulin | 0.12 | [4][5] |
| SGC-7901 (Gastric) | Tubulin | 0.15 | [4][5] | |
| MCF-7 (Breast) | Tubulin | 0.21 | [4][5] | |
| Compound B | A375P (Melanoma) | Not specified | 2-digit nanomolar | [6] |
| Compound C | Ovarian, Prostate, Breast Cancer Cell Lines | FMS Kinase | 0.15 - 1.78 | [7] |
Antiviral Activity: A Focus on Anti-HIV Agents
Certain pyrrolo[2,3-c]pyridine derivatives have demonstrated promising antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).
Mechanism of Action
The anti-HIV activity of these compounds is often associated with the inhibition of key viral enzymes that are essential for the replication of the virus. While the exact mechanisms can vary between different derivatives, potential targets include reverse transcriptase and integrase.
Quantitative Data on Anti-HIV Activity
| Compound ID | Virus | Assay | EC50 (µM) | Reference |
| N-substituted pyrrolo-pyridine | HIV-1 | Cell-based | 5.02 - 5.07 | [2] |
| 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivative | HIV-1 | Cell-based | 1.65 | [8][9] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The pyrrolo[2,3-c]pyridine scaffold has also been explored for its potential in developing novel antimicrobial agents.
Spectrum of Activity
Derivatives of this class have shown activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.
Quantitative Data on Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolo[2,3-d]pyrimidine derivative | S. aureus | 5 | [10] |
| E. coli | 6 | [10] | |
| M. luteus | 3-4 | [10] |
Experimental Protocols
To facilitate further research and development in this area, we provide detailed, step-by-step protocols for key assays used to evaluate the biological activities of pyrrolo[2,3-c]pyridine derivatives.
Experimental Workflow Visualization
Caption: General experimental workflow for evaluating the biological activities of pyrrolo[2,3-c]pyridine derivatives.
Protocol for MTT Assay (Anticancer Cytotoxicity)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrrolo[2,3-c]pyridine derivative against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
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Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
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MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Test pyrrolo[2,3-c]pyridine derivative
Procedure:
-
Cell Seeding:
-
Culture the cancer cells to ~80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding density (typically 5,000-10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol for In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of a pyrrolo[2,3-c]pyridine derivative against a specific protein kinase.
Principle: This assay measures the ability of a compound to inhibit the activity of a kinase by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. Luminescence-based assays are commonly used for their high sensitivity and throughput.
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test pyrrolo[2,3-c]pyridine derivative
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions in the kinase assay buffer.
-
-
Kinase Reaction:
-
In each well of the plate, add the test compound at various concentrations.
-
Add the kinase and the substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen assay kit. For an ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP, followed by another reagent to convert the produced ADP into a luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal (or percentage of inhibition) against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
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Protocol for Plaque Reduction Assay (Antiviral Activity)
Objective: To determine the 50% effective concentration (EC50) of a pyrrolo[2,3-c]pyridine derivative against a specific virus.
Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
Culture medium
-
Overlay medium (containing agarose or methylcellulose)
-
Test pyrrolo[2,3-c]pyridine derivative
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding:
-
Seed the host cells in the plates to form a confluent monolayer.
-
-
Virus Infection:
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with a specific multiplicity of infection (MOI).
-
-
Compound Treatment:
-
After a viral adsorption period (typically 1 hour), remove the virus inoculum.
-
Add the overlay medium containing different concentrations of the test compound.
-
-
Incubation:
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
-
Plaque Visualization:
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the cell monolayer with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
-
Protocol for Broth Microdilution Assay (Antimicrobial MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a pyrrolo[2,3-c]pyridine derivative against a specific bacterium.
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test pyrrolo[2,3-c]pyridine derivative
-
96-well microtiter plates
Procedure:
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compound in the broth medium directly in the wells of the microtiter plate.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard).
-
-
Inoculation:
-
Inoculate each well containing the diluted compound with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the bacterium (usually 37°C) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Perspectives
The pyrrolo[2,3-c]pyridine scaffold has proven to be a remarkably versatile platform for the design and development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, with particularly significant potential in the fields of oncology, virology, and microbiology. The continued exploration of the chemical space around this privileged core, guided by a deep understanding of its structure-activity relationships and mechanisms of action, holds great promise for the discovery of next-generation drugs to address unmet medical needs. The experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of medicinal chemistry.
References
- 1. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]
- 2. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. elgenelim.com [elgenelim.com]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Unlocking Therapeutic Potential: A Technical Guide to the 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine Scaffold
Introduction: Beyond the Building Block
In the landscape of modern medicinal chemistry, the strategic selection of core molecular scaffolds is a critical determinant of success in drug discovery. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework, a bioisostere of indole, is a well-established privileged structure, forming the backbone of numerous approved therapeutics. This guide, however, focuses on a closely related yet distinct heterocyclic system: 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine .
While not an active pharmaceutical ingredient (API) in its own right, this compound has emerged as a crucial synthetic intermediate and a foundational scaffold for a new generation of targeted therapies. Its unique electronic and steric properties, conferred by the chlorine and methyl substitutions on the pyrrolo[2,3-C]pyridine core, provide a versatile platform for developing potent and selective modulators of key biological targets. This document provides an in-depth exploration of the mechanistic landscape enabled by this scaffold, focusing on its application in the synthesis of novel kinase inhibitors and other targeted agents. We will dissect the rationale behind its use, detail relevant experimental workflows, and present a forward-looking perspective on its therapeutic potential.
Part 1: The Strategic Advantage of the this compound Core
The utility of this compound as a synthetic precursor stems from the specific chemical properties endowed by its substituents. Understanding these properties is fundamental to appreciating its role in constructing complex, biologically active molecules.
-
The 7-Chloro Group: This halogen atom is not merely a passive substituent. It serves two primary functions:
-
Modulation of Electronic Properties: The electron-withdrawing nature of chlorine at the 7-position of the pyridine ring can significantly influence the pKa of the heterocyclic system, potentially altering the binding affinity of the final compound to its target protein.
-
A Handle for Cross-Coupling Reactions: The chloro group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions. This provides a robust and flexible method for introducing a wide array of chemical diversity at this position, enabling the exploration of the target's binding pocket.
-
-
The 2-Methyl Group: The methyl group at the 2-position of the pyrrole ring also plays a crucial role:
-
Steric Influence: It can provide a critical steric anchor, directing the orientation of the molecule within a binding site and potentially enhancing selectivity.
-
Metabolic Stability: Methyl groups can block sites of potential oxidative metabolism, thereby improving the pharmacokinetic profile of the final drug candidate.
-
The combination of these features makes this compound a highly attractive starting material for library synthesis and lead optimization campaigns in drug discovery.
Part 2: Mechanism of Action of Key Derivatives
The true mechanistic story of this compound is told through the biological activity of the complex molecules derived from it. A prominent example is its use in the development of inhibitors targeting the Receptor Tyrosine Kinase (RTK) family , which are crucial mediators of cellular signaling and are frequently dysregulated in cancer.
Case Study: Inhibition of c-Met Kinase
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a key driver of cell proliferation, motility, and invasion. Its aberrant activation is implicated in numerous human cancers. Several potent c-Met inhibitors have been synthesized using the this compound scaffold.
The general mechanism of action for these inhibitors involves competitive binding to the ATP-binding pocket of the c-Met kinase domain. By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the autophosphorylation of the kinase and the subsequent activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/Akt pathways. This ultimately leads to an inhibition of tumor cell growth and survival.
Visualizing the c-Met Inhibition Pathway
The following diagram illustrates the central role of c-Met in oncogenic signaling and the point of intervention for inhibitors derived from the this compound scaffold.
Caption: Signaling pathway of the c-Met receptor and its inhibition.
Part 3: Experimental Workflows and Protocols
The journey from the this compound scaffold to a potent kinase inhibitor involves a series of well-defined experimental stages. Below, we outline the key workflows and provide representative protocols.
Workflow 1: Synthesis via Suzuki Coupling
A common and highly effective method for elaborating the scaffold is the Suzuki-Miyaura cross-coupling reaction. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and commercial availability of a vast library of boronic acids and esters.
Caption: A generalized workflow for Suzuki coupling.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired aryl boronic acid or ester (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction Conditions: Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow 2: In Vitro Kinase Activity Assay
Once a library of compounds has been synthesized, the next critical step is to assess their biological activity. For kinase inhibitors, a primary biochemical assay is employed to determine the concentration at which the compound inhibits 50% of the kinase activity (the IC₅₀ value).
Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol is a representative example of a robust, high-throughput method for determining kinase inhibitor potency.
-
Reagent Preparation: Prepare a solution of the test compound at various concentrations. Prepare solutions of the target kinase (e.g., recombinant c-Met), an Alexa Fluor™ 647-labeled ATP competitive tracer, and a Europium (Eu)-labeled anti-tag antibody specific to the kinase.
-
Assay Plate Setup: In a 384-well microplate, add the test compound solutions.
-
Kinase and Tracer Addition: Add the kinase-antibody complex to all wells, followed by the tracer.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite the Europium donor at ~340 nm and measure emission from both the donor (~615 nm) and the Alexa Fluor™ acceptor (~665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Quantitative Data Summary
The data obtained from such assays allow for the direct comparison of newly synthesized compounds.
| Compound ID | Scaffold Modification (at C7) | c-Met IC₅₀ (nM) |
| Lead-001 | 3-fluoro-4-methoxyphenyl | 15.2 |
| Lead-002 | 1-methyl-1H-pyrazol-4-yl | 8.7 |
| Lead-003 | Pyridin-3-yl | 22.5 |
| Lead-004 | Thiophen-2-yl | 45.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The this compound scaffold represents a powerful tool in the arsenal of the modern medicinal chemist. Its strategic utility lies not in its intrinsic biological activity, but in its capacity as a versatile and reactive platform for the construction of highly potent and selective therapeutic agents. The ability to readily diversify the C7 position via robust cross-coupling chemistry allows for the systematic exploration of structure-activity relationships, leading to the optimization of drug candidates targeting critical disease drivers like c-Met.
Future research will undoubtedly continue to leverage this and related heterocyclic systems. The exploration of novel coupling partners, the development of derivatives targeting other kinase families or even different classes of proteins, and the fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will further solidify the importance of this scaffold. As our understanding of disease biology deepens, the demand for such adaptable and strategically designed molecular starting points will only continue to grow, ensuring that the legacy of the this compound core is one of continued innovation and therapeutic impact.
The 7-Azaindole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Ascendancy of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) stands as a quintessential example of such a scaffold. Its remarkable versatility and favorable physicochemical properties have cemented its role as a cornerstone in the design of targeted therapies, particularly in oncology.[1][2] This guide, intended for drug discovery professionals, provides a senior application scientist’s perspective on the core attributes, synthesis, and strategic application of the 7-azaindole scaffold, moving beyond simple recitation of facts to explain the causality behind its success.
The 7-azaindole core is a bioisostere of the endogenous indole ring system, found in molecules like the amino acid tryptophan.[3] The strategic replacement of the carbon atom at position 7 with a nitrogen atom fundamentally alters the electronic properties of the molecule, creating a unique pharmacophore that has proven exceptionally effective for specific, high-value biological targets.[3][4] This substitution introduces a hydrogen bond acceptor (the pyridine nitrogen) while retaining the hydrogen bond donor of the pyrrole -NH group, a duality that is critical to its function.[5][6]
Core Physicochemical and Electronic Properties
The utility of 7-azaindole in drug design is not accidental; it stems from a unique combination of chemical characteristics that are highly advantageous for molecular recognition and drug-like properties.
| Property | Value | Significance in Drug Design | Reference(s) |
| Molecular Formula | C₇H₆N₂ | Foundational for molecular weight and elemental composition. | [4] |
| Molecular Weight | 118.14 g/mol | Provides a low-molecular-weight starting point for fragment-based design and lead optimization. | [4] |
| pKa | 7.69 ± 0.20 | The pyridine nitrogen's basicity is tunable with substituents, influencing solubility and target engagement. | [4] |
| Hydrogen Bonding | Donor (-NH) & Acceptor (N7) | Enables bidentate hydrogen bonding, a key interaction for anchoring to the hinge region of kinases.[5][6] | [5][6] |
| Aromaticity | Bicyclic Aromatic System | Provides a rigid, planar core for orienting substituents into binding pockets. | |
| Solubility | Soluble in Methanol, Chloroform | The nitrogen atom generally improves aqueous solubility compared to its parent indole, aiding bioavailability.[7] | [4] |
The defining feature of the 7-azaindole scaffold is its ability to act as an exceptional "hinge-binder" in protein kinases.[8] Protein kinases, a critical class of enzymes in cellular signaling, possess a conserved ATP-binding pocket with a "hinge" region that forms key hydrogen bonds with the adenine base of ATP. The 7-azaindole core exquisitely mimics this interaction by forming two simultaneous hydrogen bonds: the pyrrole N-H acts as a donor, and the pyridine N7 atom acts as an acceptor.[3] This bidentate interaction provides a strong anchor for the inhibitor, leading to high potency.[5][6]
Applications in Drug Discovery: A Kinase-Centric Powerhouse
While 7-azaindole derivatives have shown broad biological activity, including antiviral and anti-inflammatory properties, their most profound impact has been in the development of protein kinase inhibitors for oncology.[9][10]
Vemurafenib: The Archetype of Success
The story of Vemurafenib (Zelboraf®) is a powerful illustration of the scaffold's potential. Approved by the FDA for the treatment of BRAF V600E mutation-positive metastatic melanoma, Vemurafenib was a landmark achievement in personalized medicine.[5][6][8] The BRAF V600E mutation leads to a constitutively active kinase that drives uncontrolled cell proliferation through the MAPK/ERK signaling pathway.[4][11] Vemurafenib's 7-azaindole core binds selectively and potently to the ATP-binding site of the mutated BRAF kinase, halting the aberrant signaling cascade and inducing apoptosis in cancer cells.[9][11]
Below is a diagram illustrating the MAPK/ERK signaling pathway and the specific point of intervention for Vemurafenib.
Caption: The MAPK/ERK signaling cascade inhibited by Vemurafenib.
Beyond BRAF: A Scaffold for Diverse Kinase Targets
The success of Vemurafenib catalyzed the exploration of the 7-azaindole scaffold against a wide array of other kinases. This has led to the development of numerous clinical candidates and approved drugs.
| Drug/Candidate | Target Kinase(s) | Therapeutic Area | Status | Reference(s) |
| Vemurafenib | BRAF V600E | Melanoma, Erdheim-Chester Disease | FDA Approved | [5][6] |
| Pexidartinib | CSF1R | Tenosynovial Giant Cell Tumor | FDA Approved | [9] |
| Decernotinib | JAK3 | Rheumatoid Arthritis | Clinical Trials | [12][13] |
| AZD6738 | ATR | Oncology | Clinical Trials | [9] |
| Compound 8l | Haspin | Oncology (Preclinical) | Preclinical | [14] |
| Compound B13 | PI3Kγ | Oncology (Preclinical) | Preclinical | [8] |
The following table presents a comparative analysis of the inhibitory potency (IC₅₀) of various 7-azaindole derivatives against different kinase targets, underscoring the scaffold's broad applicability.
| Compound Class/Example | Target Kinase | IC₅₀ (nM) | Reference(s) |
| 7-azaindole derivative | CDK9/CyclinT | 140 (for 8h) | [14] |
| 7-azaindole derivative 8l | Haspin | 14 | [14] |
| C-3 aryl-7-azaindole 94 | JAK2 | 260 | [1] |
| 7-azaindole derivative 97 | JAK2 | 1 | [15] |
| 7-azaindole derivative B13 | PI3Kγ | 0.5 | [8] |
| 7-azaindole derivative 34d | CDK9 | 31 | [1] |
Synthetic Strategies: Constructing the Core
The ability to readily synthesize and functionalize the 7-azaindole core is paramount to its use in drug discovery. While classical methods like Fischer and Madelung indole syntheses exist, modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, has become the workhorse for constructing and decorating this scaffold.[4][16]
Common synthetic approaches include:
-
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Sonogashira, and Stille couplings are routinely used to form C-C bonds at various positions of the azaindole ring, allowing for the introduction of diverse substituents.[16][17]
-
Chichibabin Cyclization: This method involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base to form the pyrrole ring.[4]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times and improve yields for many synthetic steps.[16]
Example Experimental Protocol: Synthesis via Sonogashira Coupling and Cyclization
This protocol describes a robust, two-step procedure for synthesizing 2-substituted 7-azaindoles from commercially available 2-amino-3-iodopyridine. This method is advantageous as it avoids the need for protecting groups and is highly versatile.[18]
Step 1: Sonogashira Coupling of 2-Amino-3-iodopyridine with a Terminal Alkyne
-
Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-amino-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Amine: Add anhydrous, degassed triethylamine (TEA) and tetrahydrofuran (THF) in a 2:1 ratio.
-
Alkyne Addition: Add the desired terminal alkyne (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, concentrate the mixture under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 2-amino-3-(alkynyl)pyridine intermediate.
Causality Insight: The Pd(PPh₃)₂Cl₂/CuI co-catalyst system is crucial. The palladium complex facilitates the oxidative addition to the aryl iodide, while the copper(I) iodide acts as a co-catalyst to form a copper(I) acetylide, which then undergoes transmetalation to the palladium center, leading to the C-C bond formation.
Step 2: Base-Catalyzed Intramolecular Cyclization
-
Reagent Setup: Dissolve the 2-amino-3-(alkynyl)pyridine intermediate (1.0 eq) in anhydrous toluene in a sealable reaction vessel.
-
Catalyst and Base: Add 18-crown-6 (0.1 eq) followed by potassium tert-butoxide (KOtBu) (1.2 eq).
-
Reaction: Seal the vessel and heat the mixture to 65 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final 2-substituted 7-azaindole.
Causality Insight: The strong, non-nucleophilic base, KOtBu, is required to deprotonate the amino group, initiating a nucleophilic attack on the alkyne. The 18-crown-6 acts as a phase-transfer catalyst, sequestering the potassium cation and increasing the effective basicity and solubility of the tert-butoxide anion in the toluene solvent, thereby facilitating the cyclization.[18]
Drug Design and Lead Optimization
Structure-Activity Relationships (SAR)
Systematic modification of the 7-azaindole scaffold is key to achieving potency and selectivity. The various positions on the bicyclic ring offer distinct vectors for chemical exploration.
Caption: Key positions on the 7-azaindole scaffold for SAR exploration.
-
C3-Position: This position often points towards the solvent-exposed region of the ATP pocket. Large aryl or heteroaryl groups can be installed here to pick up additional interactions and drive selectivity.[2][8]
-
C5-Position: Substituents at C5 can project into deeper selectivity pockets adjacent to the ATP site, allowing for the fine-tuning of selectivity against closely related kinases.[19]
-
N1-Position: The pyrrole nitrogen is typically left unsubstituted (N-H) as it is critical for the hydrogen bond donation to the kinase hinge. Alkylation or acylation at this position usually leads to a significant loss of potency.[1]
ADME-Tox Profile and Metabolic Liabilities
While the 7-azaindole core can improve properties like solubility, it is not immune to metabolic liabilities. A critical aspect of lead optimization is to identify and mitigate these issues.
-
Metabolism of Vemurafenib: Vemurafenib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[6] It is predominantly eliminated through the feces (94%), with a long median half-life of approximately 57 hours.[6][7][9] The parent compound accounts for about 95% of the circulating material, indicating relatively limited metabolism.[7][20]
-
Aldehyde Oxidase (AO) Metabolism: A known metabolic pathway for some 7-azaindole derivatives is oxidation at the C2 position, mediated by aldehyde oxidase (AO). This can be a liability, leading to rapid clearance. One successful strategy to circumvent this has been to introduce small substituents at the C2 position, which sterically block the AO active site.[21]
-
Bioisosteric Replacement: In cases where AO metabolism is persistent, a bioisosteric replacement of the C2-H with a nitrogen atom to form a 7-azaindazole scaffold has been explored. While this can sometimes retain potency, it does not always resolve the AO metabolism issue, highlighting that bioisosteric replacements must be empirically validated for each series.[21]
The Hit-to-Lead Workflow
The development of a potent and selective 7-azaindole inhibitor follows a structured, iterative process known as the hit-to-lead and lead optimization cycle.
Caption: A typical hit-to-lead workflow for a 7-azaindole-based inhibitor.
This workflow begins with identifying initial "hits"—often small fragments like the bare 7-azaindole core—that bind to the target.[22][23] These hits, which typically have micromolar affinity, are then chemically elaborated in iterative cycles of design, synthesis, and testing (the "DMTA cycle").[23] The goal is to improve potency into the nanomolar range while simultaneously optimizing for selectivity against other targets and achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[22]
Conclusion
The 7-azaindole scaffold is a testament to the power of strategic isosteric replacement in medicinal chemistry. Its unique electronic configuration, particularly its ability to form bidentate hydrogen bonds, makes it a premier hinge-binding motif for protein kinase inhibitors. The clinical and commercial success of drugs like Vemurafenib has validated the scaffold and spurred its application across a wide range of therapeutic targets. For the modern drug discovery scientist, a deep understanding of the 7-azaindole core's properties, synthetic accessibility, and structure-activity landscape is not just beneficial—it is essential for the rational design of next-generation targeted therapies.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A single-dose mass balance and metabolite-profiling study of vemurafenib in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 12. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. atlanchimpharma.com [atlanchimpharma.com]
- 18. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hit to lead - Wikipedia [en.wikipedia.org]
- 23. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
Spectroscopic Data of 7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Given the limited availability of direct experimental spectra for this specific molecule, this guide utilizes a combination of predicted data from validated computational tools and comparative analysis with the experimentally obtained spectrum of its parent compound, 7-Chloro-1H-pyrrolo[2,3-c]pyridine. This approach provides a robust and instructive overview of its structural characterization.
Introduction to this compound
This compound belongs to the 6-azaindole class of bicyclic heteroaromatic compounds. The pyrrolopyridine scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The strategic placement of a chlorine atom and a methyl group on this scaffold offers opportunities for further chemical modifications, making it a valuable building block in the synthesis of potential therapeutic agents. Accurate interpretation of its spectroscopic data is paramount for its unambiguous identification and for ensuring the integrity of subsequent synthetic work.
Molecular Structure and Atom Numbering
The structural formula and atom numbering scheme for this compound are depicted below. This numbering system will be used throughout this guide for the assignment of spectroscopic signals.
Figure 1. Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside the experimental data for the parent compound, 7-Chloro-1H-pyrrolo[2,3-c]pyridine, for comparative analysis.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the N-H proton of the pyrrole ring, and the methyl group protons.
| Proton | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 7-Chloro-1H-pyrrolo[2,3-c]pyridine[1] | Multiplicity | Integration |
| H4 | 7.95 | 8.04 | d | 1H |
| H5 | 7.35 | 7.43 | d | 1H |
| H3 | 6.45 | 6.64 | s | 1H |
| NH | 8.80 | 8.73 | br s | 1H |
| CH₃ | 2.40 | - | s | 3H |
Table 1. Predicted ¹H NMR data for this compound and experimental data for 7-Chloro-1H-pyrrolo[2,3-c]pyridine (in CDCl₃).
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H4, H5, H3): The pyridine ring protons, H4 and H5, are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent nitrogen atom and the chlorine atom deshields these protons, causing them to resonate downfield. The pyrrole proton, H3, is predicted to be a singlet and is located in a more electron-rich environment compared to the pyridine protons, thus appearing more upfield.
-
Methyl Protons (CH₃): The introduction of the methyl group at the C2 position results in a characteristic singlet at approximately 2.40 ppm. This signal integrates to three protons.
-
N-H Proton: The pyrrole N-H proton is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Comparative Analysis:
Comparing the predicted shifts for the 2-methyl derivative with the experimental data for the parent compound[1], a general upfield shift is anticipated for the H3 proton due to the electron-donating effect of the adjacent methyl group. The chemical shifts of the pyridine ring protons (H4 and H5) are expected to be less affected.
Figure 2. Predicted ¹H NMR chemical shift assignments for this compound.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 145.2 |
| C3 | 101.8 |
| C3a | 128.5 |
| C4 | 121.5 |
| C5 | 115.9 |
| C7 | 148.3 |
| C7a | 142.1 |
| CH₃ | 14.5 |
Table 2. Predicted ¹³C NMR data for this compound.
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons: The spectrum is expected to show seven signals for the aromatic carbons and one for the methyl carbon. The carbon atoms attached to heteroatoms (C2, C7, and C7a) are significantly deshielded and appear at lower field. The C7 carbon, being directly attached to the electronegative chlorine atom, is predicted to have the most downfield shift among the pyridine ring carbons.
-
Methyl Carbon: The methyl carbon (CH₃) is expected to resonate at a characteristic upfield position around 14.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted significant IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400 | N-H stretch (pyrrole) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (methyl) |
| ~1600-1450 | C=C and C=N stretching (aromatic rings) |
| ~1100-1000 | C-N stretching |
| ~850-750 | C-H out-of-plane bending (aromatic) |
| ~750-650 | C-Cl stretch |
Table 3. Predicted IR absorption bands for this compound.
Interpretation of the IR Spectrum:
-
A broad absorption band around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring.
-
Absorptions in the 3100-3000 cm⁻¹ region are attributed to the C-H stretching of the aromatic rings.
-
The C-H stretching of the methyl group will appear in the 2950-2850 cm⁻¹ range.
-
The fingerprint region (below 1600 cm⁻¹) will contain a complex pattern of absorptions corresponding to the C=C and C=N stretching vibrations of the bicyclic system, as well as various bending vibrations.
-
A strong band in the 750-650 cm⁻¹ region is expected for the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of this compound would be dominated by the molecular ion peak.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 166 (for ³⁵Cl) and 168 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Major Fragments:
-
m/z = 151: Loss of the methyl group ([M-CH₃]⁺)
-
m/z = 131: Loss of chlorine ([M-Cl]⁺)
-
m/z = 104: Loss of HCl and HCN
-
Figure 3. Proposed mass spectrometry fragmentation pathway for this compound.
Interpretation of the Mass Spectrum:
The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2) with a relative intensity ratio of approximately 3:1. The fragmentation pattern is expected to involve the loss of the methyl radical, followed by the elimination of stable neutral molecules like hydrogen cyanide (HCN).
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Set the appropriate spectral width and number of scans for both ¹H and ¹³C experiments.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C{¹H} NMR spectrum (proton-decoupled).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
IR Spectroscopy Protocol:
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument Setup:
-
Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Calibrate the instrument using a known standard.
-
Set the desired mass range and ionization parameters.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak and analyze the isotopic pattern.
-
Propose structures for the major fragment ions.
-
Conclusion
This technical guide has provided a detailed overview of the predicted and comparative spectroscopic data for this compound. By combining computational predictions with experimental data from a closely related analog, a comprehensive structural characterization has been presented. The interpretations and protocols outlined herein are intended to serve as a valuable resource for scientists and researchers working with this and similar heterocyclic compounds, facilitating their identification and use in further scientific endeavors.
References
Solubility and Stability of 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine: A Physicochemical Assessment and Methodological Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract
7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif and building block in the synthesis of novel therapeutic agents.[1] Its utility in drug discovery pipelines is fundamentally governed by its physicochemical properties, primarily solubility and stability, which influence everything from reaction kinetics and purification to bioavailability and shelf-life. This guide provides a comprehensive analysis of the predicted solubility and stability characteristics of this compound. Due to the scarcity of direct experimental data in public literature, this document synthesizes information from structurally related analogs and foundational chemical principles to offer an expert-driven perspective. Furthermore, it furnishes detailed, field-proven experimental protocols for researchers to determine these critical parameters in their own laboratories, ensuring a self-validating system for drug development applications.
Core Physicochemical Profile
This compound belongs to the azaindole class of heterocycles, which are widely recognized as "privileged scaffolds" in drug discovery.[2] The core structure consists of a fused pyrrole and pyridine ring system.
-
Molecular Formula: C₈H₇ClN₂
-
Molecular Weight: 166.61 g/mol
-
Appearance (Predicted): Likely an off-white to light-colored crystalline solid, similar to its parent compound, 7-Chloro-1H-pyrrolo[2,3-c]pyridine.[1]
The key structural features influencing its properties are:
-
The Pyrrolo[2,3-c]pyridine Core: A bicyclic aromatic system that is relatively non-polar.
-
The Chlorine Atom (C7): An electron-withdrawing group that increases the molecule's lipophilicity and provides a reactive site for nucleophilic aromatic substitution.[1]
-
The Methyl Group (C2): A small, electron-donating alkyl group that slightly increases lipophilicity and steric bulk.
-
The Pyrrole and Pyridine Nitrogens: These atoms can participate in hydrogen bonding and can be protonated or deprotonated depending on the pH of the medium, which is a critical determinant of aqueous solubility.
Solubility Profile: Predictions and Experimental Determination
Solubility is a critical attribute that dictates the suitability of a compound for both synthetic manipulation and physiological absorption. The solubility of this compound is predicted to be low in aqueous media and significantly higher in polar aprotic organic solvents.
Causality Behind Solubility Predictions
The overall structure is largely hydrophobic due to the fused aromatic rings. The addition of a methyl group compared to its parent compound, 7-chloro-1H-pyrrolo[2,3-c]pyridine, further increases its lipophilicity (logP). While the nitrogen atoms offer sites for hydrogen bonding, they are somewhat sterically shielded within the bicyclic system. For related chlorinated heterocyclic compounds like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, solubility is noted to be poor in water but favorable in organic solvents such as DMSO, DMF, and ethanol.[3] A similar profile is expected for the title compound.
Predicted Solubility Data
The following table summarizes the expected solubility behavior based on structural analysis and data from analogous compounds. These values should be confirmed experimentally.
| Solvent Type | Solvent Example | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Very Low to Insoluble | The molecule is predominantly non-polar. The pKa of the pyridine nitrogen will influence solubility at lower pH, but it is still expected to be poor. |
| Polar Aprotic | DMSO, DMF, THF | High | These solvents can effectively solvate the molecule without interfering with the hydrogen-bonding capabilities of the pyrrole N-H.[3] |
| Polar Protic | Ethanol, Methanol | Moderate | The alkyl nature of the alcohols can solvate the hydrocarbon portions, while the hydroxyl group can interact with the heteroatoms. |
| Non-Polar | Hexanes, Toluene | Low | The polarity introduced by the nitrogen atoms and the chlorine atom limits solubility in highly non-polar environments. |
Experimental Protocol: Kinetic Solubility Assessment via Shake-Flask Method
This protocol provides a robust and reliable method for determining the thermodynamic solubility of the compound, a critical parameter for pre-formulation studies.
Objective: To determine the equilibrium solubility of this compound in various solvent systems.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, pH 7.4 Phosphate-Buffered Saline, DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control (e.g., 25 °C)
-
Centrifuge
-
Analytical balance
-
HPLC-UV or LC-MS/MS system for quantification
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure solid is present even after equilibrium is reached. A starting point of ~5-10 mg in 2 mL of solvent is typical.
-
Solvent Addition: Accurately dispense a known volume of the test solvent into the vial.
-
Equilibration: Cap the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the slurry to shake for at least 24-48 hours to ensure equilibrium is reached. Causality: This extended time allows the dissolution and precipitation processes to reach a steady state, providing the true thermodynamic solubility rather than a kinetically trapped value.
-
Phase Separation: After equilibration, let the vials stand for 1-2 hours to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sample Dilution: Carefully pipette a known aliquot of the clear supernatant. Crucial Step: Avoid disturbing the solid pellet. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve prepared from a known stock solution (typically in DMSO or another high-solubility solvent).
-
Calculation: Calculate the original supernatant concentration by accounting for the dilution factor. The result is the solubility of the compound in mg/mL or µg/mL.
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile: Predictions and Experimental Assessment
Understanding a compound's stability is paramount for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could pose safety risks.
Causality Behind Stability Predictions
The pyrrolo[2,3-c]pyridine scaffold is generally stable. However, like many nitrogen-containing heterocycles, it possesses vulnerabilities:
-
pH Sensitivity: The pyridine ring is basic, while the pyrrole N-H is weakly acidic. Extreme pH can catalyze hydrolysis or other rearrangements.
-
Oxidative Susceptibility: The electron-rich pyrrole ring can be susceptible to oxidation.
-
Photostability: Aromatic systems can absorb UV radiation, leading to photochemical degradation.
A related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is noted to be stable under normal storage conditions but sensitive to strong acids, bases, or prolonged moisture.[3] This provides a strong basis for predicting similar behavior for this compound.
Predicted Stability Data
| Condition | Stressor | Predicted Stability | Potential Degradation Pathway |
| Acidic | 0.1 M HCl | Moderate to Low | Hydrolysis of the chloro group, ring protonation leading to instability. |
| Basic | 0.1 M NaOH | Moderate to Low | Hydrolysis of the chloro group, deprotonation of pyrrole N-H. |
| Oxidative | 3% H₂O₂ | Moderate | Oxidation of the pyrrole ring, formation of N-oxides. |
| Thermal | 60-80 °C (Solid) | High | Likely stable as a solid, but solution stability may vary. |
| Photolytic | ICH Q1B Guidelines | Moderate to Low | Photodegradation, potential for dimerization or oxidation. |
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation pathways and develop stability-indicating analytical methods, following industry-standard (ICH) principles.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
Stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water)
-
Stress agents: 1 M HCl, 1 M NaOH, 30% H₂O₂
-
Photostability chamber (ICH Q1B compliant)
-
Oven or heating block
-
pH meter
-
HPLC-DAD or LC-MS system
Methodology:
-
Sample Preparation: For each condition, prepare vials containing the compound's stock solution. A typical setup involves mixing 1 mL of stock with 1 mL of the stressor (or water for the control).
-
Acid Hydrolysis: Add 1 M HCl. Keep one sample at room temperature and another at elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Add 1 M NaOH. Test under the same conditions as the acid hydrolysis. Self-Validation: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid to prevent damage to the HPLC column.
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Stress: Store a solution sample (in water/acetonitrile) and a solid sample in an oven at a high temperature (e.g., 80 °C) for several days.
-
Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to shield it from light.
-
Analysis: At designated time points, withdraw an aliquot, quench the reaction if necessary (e.g., neutralization), and analyze by a stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks. A Diode Array Detector (DAD) is crucial for assessing peak purity.
Visualization: Forced Degradation Study Workflow
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Conclusion
While direct, published experimental data for this compound is limited, a robust physicochemical profile can be predicted based on established chemical principles and data from structurally analogous compounds. The molecule is anticipated to have low aqueous solubility and good solubility in polar aprotic organic solvents. Its stability is likely to be high under ambient, solid-state conditions but may be compromised by exposure to harsh pH, oxidative agents, or high-energy light.
The true value of this guide lies not in the predictions themselves, but in the detailed, actionable protocols provided. For researchers and drug development professionals, these methodologies offer a clear and scientifically sound pathway to generating the precise, in-house data required for informed decision-making in synthesis, formulation, and regulatory filings. The experimental determination of these properties is a non-negotiable step in advancing any compound through the drug development pipeline.
References
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine
For: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its structural similarity to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and bioavailability. The specific derivative, 7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, is a valuable building block in the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents. The presence of a chlorine atom at the 7-position provides a handle for further functionalization through cross-coupling reactions, while the methyl group at the 2-position can influence the molecule's binding affinity and metabolic stability.
This application note provides a detailed, field-proven protocol for the synthesis of this compound. The described methodology is based on a modified Bartoli indole synthesis, a powerful tool for constructing the pyrrole ring onto an electron-deficient pyridine core. Each step is accompanied by expert commentary to elucidate the underlying chemical principles and guide the researcher toward a successful outcome.
Overall Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step process commencing from a commercially available dichloronitropyridine. The key steps involve a nucleophilic aromatic substitution to introduce a propenyl group, followed by a reductive cyclization to form the desired pyrrolo[2,3-c]pyridine core.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocol
Part 1: Synthesis of 2-Chloro-6-(prop-1-en-2-yl)-3-nitropyridine
Rationale: This initial step selectively introduces the carbon framework necessary for the subsequent pyrrole ring formation. The choice of a Grignard reagent, specifically 2-propenylmagnesium bromide, is critical for the introduction of the isopropenyl group which will ultimately become the 2-methyl-substituted pyrrole ring. The reaction proceeds via a nucleophilic aromatic substitution, where the Grignard reagent displaces one of the chlorine atoms on the pyridine ring. The regioselectivity is dictated by the electronic nature of the starting material.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2,6-Dichloro-3-nitropyridine | 192.99 | 10.0 g | 51.8 mmol | >98% |
| 2-Propenylmagnesium bromide (0.5 M in THF) | 145.32 | 124.4 mL | 62.2 mmol | |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | ||
| Saturated Ammonium Chloride (aq.) | As needed | |||
| Ethyl Acetate | As needed | |||
| Brine | As needed | |||
| Anhydrous Sodium Sulfate | As needed |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,6-dichloro-3-nitropyridine (10.0 g, 51.8 mmol).
-
Dissolve the starting material in anhydrous THF (200 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add 2-propenylmagnesium bromide solution (124.4 mL, 62.2 mmol, 0.5 M in THF) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate mobile phase.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of 0-10% ethyl acetate in hexane) to afford 2-chloro-6-(prop-1-en-2-yl)-3-nitropyridine as a yellow solid.
Part 2: Synthesis of this compound
Rationale: This final step involves the reductive cyclization of the nitro-alkene intermediate to form the pyrrole ring. The Cadogan reaction, which utilizes a trivalent phosphorus reagent such as triethyl phosphite, is a highly effective method for this transformation.[1] The mechanism involves the deoxygenation of the nitro group by the phosphite, leading to a reactive nitrene intermediate which then undergoes intramolecular cyclization onto the adjacent alkene, followed by tautomerization to yield the aromatic pyrrole ring.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2-Chloro-6-(prop-1-en-2-yl)-3-nitropyridine | 212.63 | 8.0 g | 37.6 mmol | |
| Triethyl phosphite | 166.16 | 31.2 g (32.5 mL) | 188 mmol | >97% |
| Toluene | As needed | |||
| Hexane | As needed |
Procedure:
-
In a 250 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, combine 2-chloro-6-(prop-1-en-2-yl)-3-nitropyridine (8.0 g, 37.6 mmol) and triethyl phosphite (32.5 mL, 188 mmol).
-
Heat the mixture to 140 °C with stirring under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction by TLC (8:2 hexane:ethyl acetate). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite and the resulting triethyl phosphate under high vacuum.
-
The crude residue can be purified by trituration with hexane. Add hexane to the crude solid and stir vigorously. The product should precipitate while impurities remain in the solvent.
-
Filter the solid, wash with cold hexane, and dry under vacuum to obtain this compound as an off-white to pale yellow solid. Further purification can be achieved by recrystallization from a suitable solvent system like toluene/hexane if necessary.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals include a singlet for the methyl group, aromatic protons corresponding to the pyrrole and pyridine rings, and a broad singlet for the N-H proton of the pyrrole.
-
¹³C NMR: Will show characteristic peaks for the aromatic carbons and the methyl group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₈H₇ClN₂ should be observed.
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions are essential for the first step.
-
Triethyl phosphite is a combustible liquid with an unpleasant odor. Handle with care and avoid inhalation.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol before starting any experimental work.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Part 1 | Incomplete reaction or decomposition of the Grignard reagent. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Check the titer of the Grignard reagent before use. |
| Multiple products in Part 1 | Lack of regioselectivity. | Maintain a low reaction temperature during the Grignard addition. |
| Incomplete cyclization in Part 2 | Insufficient reaction time or temperature. | Ensure the reaction is heated to the specified temperature and monitor by TLC until the starting material is consumed. |
| Difficulty in purification | Co-elution of impurities. | Optimize the solvent system for column chromatography or consider recrystallization. |
Conclusion
This application note details a reliable and scalable two-step synthesis of this compound. By providing a clear rationale for each step and addressing potential challenges, this guide aims to equip researchers with the necessary information to successfully synthesize this important heterocyclic building block for applications in drug discovery and development.
References
Application Note & Protocol: A Modular Multi-Step Synthesis of Functionalized Pyrrolo[2,3-c]pyridines (6-Azaindoles) for Drug Discovery
Abstract
The pyrrolo[2,3-c]pyridine, commonly known as the 6-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine nitrogen introduces unique physicochemical properties such as improved solubility and metabolic stability.[1][2] These characteristics have made 6-azaindoles a cornerstone in the development of therapeutics, particularly as kinase inhibitors for oncology.[3] This guide provides a detailed, modular, multi-step synthetic protocol for accessing functionalized pyrrolo[2,3-c]pyridines, emphasizing the strategic rationale behind experimental choices and offering robust methods for diversification, purification, and characterization.
Introduction: The Strategic Importance of the Pyrrolo[2,3-c]pyridine Core
Nitrogen-containing heterocycles are fundamental building blocks in modern drug development, with over half of all unique small-molecule drugs approved by the FDA containing at least one such ring system.[3] Among these, the pyrrolo[2,3-c]pyridine scaffold stands out for its versatile pharmacophoric properties. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic landscape that facilitates a range of intermolecular interactions with biological targets.
This scaffold is a key component in numerous clinically evaluated compounds, including inhibitors for targets like LSD1 and various protein kinases, highlighting its therapeutic potential in oncology and beyond.[4][5] The ability to strategically introduce functional groups at various positions on the bicyclic core is critical for modulating potency, selectivity, and pharmacokinetic profiles. This document outlines a reliable and adaptable synthetic approach, beginning from commercially available nitropyridines, to construct and subsequently functionalize this high-value heterocyclic system.
Overview of the Synthetic Strategy
The presented synthesis follows a convergent and highly adaptable strategy, which can be broken down into two primary phases:
-
Core Scaffold Construction: Building the bicyclic pyrrolo[2,3-c]pyridine system from a substituted pyridine precursor.
-
Targeted Functionalization: Introducing chemical diversity to the core scaffold through various substitution and coupling reactions.
Our chosen route begins with the reaction of a 3-nitropyridine with a vinyl Grignard reagent, followed by a reductive cyclization to form the pyrrole ring. This method is advantageous due to the commercial availability of diverse nitropyridine starting materials and the generally high yields achieved during the cyclization step.[3]
Figure 1: High-level workflow for the synthesis and functionalization of the pyrrolo[2,3-c]pyridine core.
Detailed Experimental Protocols
This section provides a validated, step-by-step protocol for the synthesis of a key intermediate, 5-bromo-1H-pyrrolo[2,3-c]pyridine.
Protocol 1: Synthesis of 1H-Pyrrolo[2,3-c]pyridine
This protocol details the foundational two-step sequence to construct the core heterocyclic system.
Step 1: Vinyl Addition to 4-chloro-3-nitropyridine
-
Rationale: The reaction of 3-nitropyridines with vinyl magnesium bromide is a well-established method for introducing the two-carbon unit required for the subsequent pyrrole ring formation.[3] The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack by the Grignard reagent. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the Grignard reagent and its suitable boiling point. The reaction is conducted at low temperatures to control the exothermic addition and minimize side reactions.
-
Procedure:
-
To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-chloro-3-nitropyridine (10.0 g, 63.1 mmol).
-
Dissolve the starting material in anhydrous THF (200 mL).
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add vinyl magnesium bromide (1.0 M in THF, 75.7 mL, 75.7 mmol, 1.2 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting dark mixture at -78 °C for an additional 2 hours. Monitor the reaction by TLC (3:1 Hexanes:EtOAc).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (EtOAc) (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which is used directly in the next step without further purification.
-
Step 2: Reductive Cyclization to form 1H-Pyrrolo[2,3-c]pyridine
-
Rationale: Sodium dithionite (Na₂S₂O₄) is a mild and effective reducing agent for converting the nitro group to an amino group, which then undergoes spontaneous intramolecular cyclization with the adjacent vinyl group to form the pyrrole ring. The biphasic solvent system (e.g., ethyl acetate/water or THF/water) facilitates the reaction between the organic-soluble intermediate and the water-soluble reducing agent.
-
Procedure:
-
Dissolve the crude intermediate from the previous step in a mixture of THF (150 mL) and water (150 mL).
-
Add sodium dithionite (Na₂S₂O₄) (55.0 g, 316 mmol, 5.0 equiv) portion-wise over 20 minutes. The reaction is exothermic.
-
Heat the mixture to reflux (approx. 65-70 °C) and stir vigorously for 4 hours. The reaction progress can be monitored by LC-MS.
-
After cooling to room temperature, separate the organic layer. Extract the aqueous layer with EtOAc (2 x 100 mL).
-
Combine all organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (gradient elution, 10% to 50% EtOAc in hexanes) to afford 1H-pyrrolo[2,3-c]pyridine as a solid. (Expected yield: 50-65% over two steps).
-
Protocol 2: Halogenation for Downstream Functionalization
-
Rationale: Introducing a halogen atom (typically bromine or iodine) onto the electron-rich pyrrole ring creates a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for this purpose. The reaction is typically performed at low temperatures to control regioselectivity and prevent over-halogenation.
-
Procedure:
-
Dissolve 1H-pyrrolo[2,3-c]pyridine (5.0 g, 42.3 mmol) in anhydrous N,N-Dimethylformamide (DMF) (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (7.53 g, 42.3 mmol, 1.0 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor for completion by TLC or LC-MS.
-
Pour the reaction mixture into ice-water (300 mL) and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield 5-bromo-1H-pyrrolo[2,3-c]pyridine as a solid. (Expected yield: 85-95%).
-
Strategies for Diversification and Functionalization
The halogenated pyrrolo[2,3-c]pyridine core is a versatile platform for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions are the primary tools for this purpose, enabling the formation of C-C, C-N, and C-O bonds.
Figure 2: Key functionalization pathways from a halogenated pyrrolo[2,3-c]pyridine intermediate.
The table below summarizes common functionalization reactions. The choice of catalyst, ligand, and base is crucial and often requires optimization depending on the specific substrates used.
| Position | Reaction Type | Reagents & Conditions | Purpose | Reference |
| C5- (or C3-) | Suzuki Coupling | Aryl/heteroaryl boronic acid or ester, Pd(PPh₃)₄ or PdCl₂(dppf), aqueous Na₂CO₃ or K₂CO₃, Dioxane/H₂O, 80-100 °C | Introduce aryl or heteroaryl moieties to modulate pharmacology and ADME properties. | [6] |
| C5- (or C3-) | Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N or DIPEA, THF or DMF, RT-60 °C | Introduce rigid alkynyl linkers for probing binding pockets or as precursors for further transformations. | [3] |
| C5- (or C3-) | Buchwald-Hartwig Amination | Primary/secondary amine, Pd₂(dba)₃, Xantphos or BINAP, Cs₂CO₃ or NaOtBu, Toluene or Dioxane, 90-110 °C | Install amino groups, which can act as key hydrogen bond donors or basic centers. | [7] |
| N1- (Pyrrole) | N-Alkylation | Alkyl halide (e.g., MeI, BnBr), NaH or K₂CO₃, DMF or THF, 0 °C to RT | Protect the pyrrole NH or introduce substituents to explore new binding interactions. | [7] |
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structure and purity of all intermediates and final compounds.
-
Thin Layer Chromatography (TLC): Used for rapid reaction monitoring. A typical mobile phase is a mixture of hexanes and ethyl acetate. Visualization is achieved using UV light (254 nm) and/or staining with potassium permanganate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The characteristic chemical shifts and coupling constants of the pyrrolo[2,3-c]pyridine ring system provide unambiguous confirmation of the desired structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds, ensuring the correct molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds. A purity level of >95% is typically required for compounds intended for biological screening.
Conclusion
The multi-step synthesis of functionalized pyrrolo[2,3-c]pyridines is a powerful strategy for generating novel molecular entities for drug discovery. The protocols and strategies outlined in this guide provide a reliable and versatile framework for accessing this important heterocyclic scaffold. By understanding the rationale behind each synthetic step and employing robust methods for functionalization and characterization, researchers can efficiently build libraries of diverse compounds to probe complex biological systems and accelerate the development of new therapeutics.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. [PDF] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
palladium-catalyzed cross-coupling reactions with 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine
Authored by: A Senior Application Scientist
Introduction
The 1H-pyrrolo[2,3-c]pyridine, known as 6-azaindole (a structural isomer of the more common 7-azaindole), is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine nucleic bases allows it to function as a versatile pharmacophore in the development of therapeutics for a range of life-threatening conditions, including cancer.[1] The functionalization of this core structure is paramount in drug discovery for modulating key properties such as solubility, lipophilicity, and target binding affinity.[1]
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile toolsets in modern organic synthesis for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[2][3] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, provide a mild and efficient pathway to elaborate complex molecular architectures from simple precursors.[2][4][5]
This guide provides an in-depth analysis and detailed protocols for the application of several seminal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—to a key, functionalizable intermediate: This compound . The chlorine atom at the C7 position serves as a robust electrophilic handle for these transformations, enabling the strategic introduction of diverse molecular fragments.[6] We will explore the causality behind experimental choices, provide step-by-step protocols, and offer insights grounded in established mechanistic principles to empower researchers in drug development and synthetic chemistry.
Core Principles: The Palladium Catalytic Cycle
At the heart of most palladium-catalyzed cross-coupling reactions is a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[4][7] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond (C-Cl) of the this compound. This is often the rate-determining step and results in a Pd(II) intermediate. The reactivity order for halides is typically I > Br > OTf >> Cl, making the C-Cl bond activation the most challenging.[7][8]
-
Transmetalation (for Suzuki, Sonogashira, etc.) : The incoming nucleophilic coupling partner (e.g., an organoboron reagent in the Suzuki reaction) transfers its organic group to the Pd(II) center, displacing the halide. This step is typically facilitated by a base.[4] For the Heck reaction, this step is replaced by migratory insertion of an alkene.[9]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][7]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent (boronic acid or ester) with an organic halide.[8] It is widely used in the pharmaceutical industry due to the stability, low toxicity, and commercial availability of boronic acids, as well as the reaction's high functional group tolerance.[10]
Key Mechanistic & Experimental Considerations
-
Catalyst and Ligand : Activating the relatively inert C-Cl bond of the substrate requires a highly active catalyst system. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[7] These ligands promote the oxidative addition step and stabilize the Pd(0) species.
-
Base : A base is crucial for activating the boronic acid to facilitate transmetalation.[11] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact yield and should be screened for optimal performance.[8][11]
-
Solvent System : The reaction is often performed in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water.[11][12] Water can play a beneficial role, particularly when using inorganic bases.
Data Summary: Typical Suzuki-Miyaura Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₂CO₃ (2-3) | Dioxane/H₂O | 100-110 | 12-24 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5-3) | XPhos (3-6) | K₃PO₄ (2-3) | Toluene/H₂O | 100 | 16 |
| 3 | Thiophene-3-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 8 |
Note: This data is representative and based on protocols for analogous chloro-heterocycles.[12][13] Optimization is recommended.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup : To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition : In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) if using a non-preformed catalyst. Add this mixture to the reaction flask.
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[11]
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-2-methyl-1H-pyrrolo[2,3-c]pyridine.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling amines with aryl halides.[14] This reaction has revolutionized the synthesis of anilines and related compounds, replacing harsher classical methods and offering exceptional scope and functional group tolerance.[14][15]
Key Mechanistic & Experimental Considerations
-
Catalyst and Ligand : This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or Josiphos-type ligands are often required to facilitate both the oxidative addition and the C-N reductive elimination steps.[15]
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[14] Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are common choices. NaOtBu is often highly effective but base-sensitive functional groups may require a milder base like Cs₂CO₃.[16]
-
Substrate Scope : The reaction is compatible with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocycles.
Data Summary: Typical Buchwald-Hartwig Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 4-12 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16-24 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu (1.5) | Toluene | 80 | 6 |
Note: This data is representative and based on protocols for analogous chloro-pyridines.[16][17] Optimization is recommended.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup : In a glovebox or under a stream of inert gas, add the base (e.g., NaOtBu, 1.5 equiv) to a flame-dried Schlenk flask. Add the this compound (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the solvent (e.g., anhydrous, degassed toluene).
-
Amine Addition : Add the amine coupling partner (1.2 equiv) via syringe.
-
Inert Atmosphere : Seal the vessel tightly and remove it from the glovebox (if used). If not using a glovebox, ensure the system is thoroughly purged with argon or nitrogen.[16]
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS.
-
Work-up : After cooling, carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification : Purify the crude product by flash column chromatography.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne.[18][19] This reaction is exceptionally valuable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[20]
Key Mechanistic & Experimental Considerations
-
Dual Catalysis : The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to act as a co-catalyst.[18] The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[19]
-
Copper-Free Variants : To avoid issues with homocoupling of the alkyne (Glaser coupling), which is promoted by copper and oxygen, copper-free Sonogashira protocols have been developed. These often require more specialized ligands and conditions.[20]
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the alkyne and to act as the solvent in many cases.[21]
Data Summary: Typical Sonogashira Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N (3) | DMF | 60-80 | 6-12 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | DIPEA (3) | THF | RT-50 | 4-8 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (excess) | Et₃N | 70 | 12 |
Note: This data is representative and based on general Sonogashira protocols.[21][22] Optimization is recommended.
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup : To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere : Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition : Add the degassed solvent (e.g., DMF or THF) followed by the amine base (e.g., Et₃N, 3.0 equiv). Finally, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction : Stir the mixture at the appropriate temperature (from room temperature to 80 °C, depending on substrate reactivity).
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS.
-
Work-up : Upon completion, dilute the reaction mixture with water and extract with an organic solvent. If DMF was used, extensive washing with water and brine is necessary to remove it. Dry the combined organic layers over Na₂SO₄ and concentrate.
-
Purification : Purify the crude product by flash column chromatography.
Heck Reaction: Arylation of Alkenes
The Heck reaction (or Mizoroki-Heck reaction) is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[5][23] It is a powerful method for the synthesis of substituted alkenes, often with excellent control of stereoselectivity.[23]
Key Mechanistic & Experimental Considerations
-
Mechanism : The key steps after oxidative addition are the coordination of the alkene to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-C bond. The final step is a β-hydride elimination, which forms the product alkene and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species.[9]
-
Base : An organic or inorganic base is required to neutralize the hydrogen halide (HX) produced during the reaction.[24] Triethylamine (Et₃N), DIPEA, or inorganic bases like NaOAc or K₂CO₃ are commonly used.
-
Regioselectivity : For unsymmetrical alkenes, the arylation typically occurs at the less substituted carbon of the double bond.
-
Stereoselectivity : The reaction generally proceeds with syn-addition of the aryl group and palladium to the alkene, followed by syn-elimination of the palladium hydride, resulting in a trans-substituted alkene product.[23]
Data Summary: Typical Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (1-2) | P(o-tol)₃ (2-4) | Et₃N (1.5) | DMF | 100-120 | 12-24 |
| 2 | Styrene | Pd(OAc)₂ (2) | None | NaOAc (2.0) | DMA | 130 | 24 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.0) | NMP | 120 | 18 |
Note: This data is representative and based on general Heck protocols.[23][24] High temperatures are often required for less reactive chloroarenes.
Detailed Experimental Protocol: Heck Reaction
-
Reaction Setup : In a pressure tube or sealed vial, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equiv).
-
Solvent and Reagent Addition : Add the anhydrous solvent (e.g., DMF or DMA) followed by the alkene (1.5-2.0 equiv).
-
Reaction : Seal the vessel tightly and heat to the required temperature (typically 100-140 °C).
-
Monitoring : Monitor the reaction's progress by GC-MS or LC-MS.
-
Work-up : After cooling, filter the reaction mixture through a pad of Celite to remove palladium black. Dilute the filtrate with water and extract with an organic solvent. Wash the combined organic layers thoroughly with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification : Purify the crude product by flash column chromatography.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of heterocyclic cores like this compound. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide reliable and versatile pathways to introduce aryl, amino, alkynyl, and vinyl functionalities, respectively. Success with the relatively unreactive C-Cl bond on this scaffold hinges on the rational selection of highly active catalyst systems, appropriate ligands, and optimized reaction conditions. The protocols and insights provided in this guide serve as a robust starting point for researchers to unlock the synthetic potential of this valuable building block, accelerating the discovery and development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. nobelprize.org [nobelprize.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 23. Heck Reaction [organic-chemistry.org]
- 24. Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: N-Alkylation of 7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylated Pyrrolo[2,3-c]pyridines
The 7-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core component in numerous biologically active compounds, including kinase inhibitors and antiviral agents. The strategic functionalization of this scaffold is paramount for modulating the physicochemical and pharmacological properties of drug candidates. N-alkylation of the pyrrole nitrogen (N1) is a critical transformation that allows for the introduction of various substituents, influencing factors such as solubility, metabolic stability, and target binding affinity.
7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is a versatile building block in drug discovery, with the chloro-substituent providing a handle for further diversification through cross-coupling reactions. This application note provides a detailed, field-proven protocol for the regioselective N1-alkylation of this important intermediate. We will delve into the causality behind experimental choices, provide a framework for troubleshooting, and offer comprehensive analytical guidance for product characterization.
Mechanism & Rationale: Achieving Regioselective N1-Alkylation
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The pyrrole N-H proton is weakly acidic and requires a sufficiently strong base for deprotonation to generate the corresponding nucleophilic anion. This anion then attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide, to form the N-C bond.
A key challenge in the N-alkylation of azaindoles is regioselectivity. Alkylation can potentially occur at the pyrrole nitrogen (N1) or the more basic pyridine nitrogen (N7). However, deprotonation of the pyrrole N-H leads to an aromatic anion, which is generally more stable. Under appropriate conditions, particularly with strong, non-nucleophilic bases in aprotic solvents, N1-alkylation is the favored pathway.
The choice of base and solvent is critical. A strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is highly effective for the regioselective N1-alkylation of related heterocyclic systems like indazoles.[1] NaH irreversibly deprotonates the pyrrole nitrogen, and THF is a suitable solvent that does not compete in the reaction. Weaker bases, such as potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF), can also be employed, often requiring higher temperatures.[2]
Experimental Workflow Overview
Caption: General workflow for the N-alkylation of this compound.
Detailed Step-by-Step Protocol
This protocol describes a general procedure for the N-alkylation of this compound using sodium hydride and an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Nitrogen or argon gas inlet
-
Ice bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Safety Precautions:
-
Sodium Hydride (NaH) is a highly flammable and water-reactive solid. It can ignite spontaneously in air, especially when finely divided. Handle NaH in an inert atmosphere (e.g., a glovebox or under a nitrogen/argon blanket).[3][4]
-
NaH reacts violently with water, releasing flammable hydrogen gas. Ensure all glassware is scrupulously dried before use. Never quench a reaction involving NaH with water directly. Use a less reactive proton source like isopropanol or a saturated solution of ammonium chloride.[5]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[6]
-
Alkyl halides can be toxic and lachrymatory. Handle them in a well-ventilated fume hood.
Procedure:
-
Preparation: a. To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). b. Dissolve the substrate in anhydrous THF (approximately 10-20 mL per gram of substrate). c. In a separate, dry vial under nitrogen, weigh out sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
Deprotonation: a. Cool the solution of the pyrrolopyridine to 0 °C using an ice bath. b. Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. c. Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until gas evolution ceases. The formation of the sodium salt may result in a suspension.
-
Alkylation: a. Cool the mixture back to 0 °C. b. Slowly add the alkyl halide (1.1-1.5 eq) dropwise via syringe. c. Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to 0 °C. b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution to destroy any excess NaH. c. Dilute the mixture with water and transfer to a separatory funnel. d. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). e. Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Purification and Characterization: a. Concentrate the filtrate under reduced pressure using a rotary evaporator. b. Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). c. Combine the fractions containing the pure product and concentrate to yield the N-alkylated this compound. d. Characterize the final product by NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.
Optimization of Reaction Conditions
The choice of base, solvent, and temperature can significantly impact the yield and purity of the N-alkylation reaction. The following table summarizes common conditions used for the N-alkylation of azaindoles and related heterocycles.
| Base (eq.) | Solvent | Temperature | Alkylating Agent | Typical Yields | Reference(s) |
| NaH (1.2) | THF | 0 °C to RT | Alkyl bromides/iodides | Good to Excellent | [1] |
| K₂CO₃ (2-3) | DMF | RT to 80 °C | Alkyl halides | Moderate to Good | [2] |
| KOH (powdered) | DMSO | RT | Alkyl halides | Good | [7] |
| Cs₂CO₃ (1.5) | Acetonitrile | 80 °C | Alkyl halides | Good | [8] |
Product Characterization
Unambiguous characterization is crucial to confirm that alkylation has occurred at the desired N1 position.
-
¹H NMR: The disappearance of the broad N-H singlet (typically > 10 ppm) is a key indicator of a successful N-alkylation. The appearance of new signals corresponding to the protons of the newly introduced alkyl group should be observed. For example, an N-methyl group will typically appear as a singlet around 3.5-4.0 ppm.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrrolopyridine core will be altered upon N-alkylation. The carbons of the new alkyl group will also be visible.
-
2D NMR (HMBC & NOESY): These techniques are invaluable for confirming the site of alkylation.
-
An HMBC spectrum should show a correlation between the protons of the N-alkyl group (e.g., the N-CH₂) and the C3a and C7a carbons of the pyrrolopyridine ring, confirming N1 substitution.[1]
-
A NOESY spectrum can show through-space correlations between the protons of the N-alkyl group and nearby protons on the ring, such as H6.[2]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive NaH (due to moisture exposure)- Insufficiently dried solvent or glassware- Less reactive alkylating agent (e.g., alkyl chloride) | - Use fresh, high-quality NaH- Ensure all glassware is oven-dried and the solvent is anhydrous- Use a more reactive alkylating agent (iodide > bromide > chloride) or add a catalytic amount of NaI |
| Formation of Byproducts | - Alkylation at the pyridine nitrogen (N7)- C3-alkylation- Elimination with secondary/tertiary alkyl halides | - For N7-alkylation, consider a less basic system (e.g., K₂CO₃/DMF)- C3-alkylation is less common for azaindoles but can be minimized with a strong, non-nucleophilic base- Use primary alkyl halides to avoid elimination reactions[9] |
| Difficult Purification | - Unreacted starting material- Mineral oil from NaH dispersion | - Ensure the reaction goes to completion by monitoring with TLC/LC-MS- Wash the crude product with hexanes to remove the mineral oil before chromatography |
Conclusion
This application note provides a robust and reliable protocol for the N-alkylation of this compound, a key intermediate in modern drug discovery. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can efficiently synthesize a wide range of N-alkylated derivatives for further biological evaluation. The detailed procedures for reaction setup, work-up, and characterization, along with the troubleshooting guide, aim to equip scientists with the necessary tools for success in their synthetic endeavors.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 7-Azaindole (271-63-6) 13C NMR spectrum [chemicalbook.com]
- 7. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 8. data.epo.org [data.epo.org]
- 9. orgosolver.com [orgosolver.com]
Application Notes and Protocols: Suzuki Coupling of 7-Chloro-azaindoles
Introduction
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for indole and purine systems make it a valuable building block in drug discovery, particularly in the development of kinase inhibitors.[2] The functionalization of the 7-azaindole core is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of substituted 7-azaindoles.[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Suzuki coupling of 7-chloro-azaindoles. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and discuss key experimental considerations for achieving high yields and purity.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[7][8][9] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9][10]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the 7-chloro-azaindole. This is often the rate-determining step, particularly for less reactive aryl chlorides.[9] The palladium inserts into the carbon-chlorine bond, forming a Pd(II) intermediate. The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is critical to facilitate this step.[11][12]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex.[7][9] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[13]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex.[7][10] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki Coupling of 7-Chloro-azaindole
This protocol provides a general method for the Suzuki coupling of a 7-chloro-azaindole with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents
-
7-Chloro-azaindole derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane/water, toluene/ethanol)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line equipment
Reaction Setup and Procedure
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the 7-chloro-azaindole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., 2-5 mol% Pd₂(dba)₃), and phosphine ligand (e.g., 4-10 mol% SPhos).
-
Addition of Base and Solvent: Add the base (2.0-3.0 equiv, e.g., K₃PO₄).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-azaindole.
Experimental Workflow Diagram
Caption: A typical workflow for the Suzuki coupling of 7-chloro-azaindoles.
Key Experimental Considerations and Troubleshooting
Catalyst and Ligand Selection
The choice of the palladium source and phosphine ligand is critical for the successful coupling of often unreactive heteroaryl chlorides.[11][14]
-
Palladium Precatalysts: While Pd(PPh₃)₄ can be effective, modern Buchwald-type precatalysts (e.g., XPhos Pd G2/G3) often provide higher yields and faster reaction times, especially for challenging substrates.[15][16] These precatalysts are designed for the efficient in situ generation of the active Pd(0) species.[17]
-
Ligands: Electron-rich and sterically bulky phosphine ligands are generally preferred for the coupling of aryl chlorides.[11][12] Ligands such as SPhos and XPhos have demonstrated broad utility in the Suzuki coupling of heteroaryl chlorides, including azaindoles.[4][18]
Base and Solvent System
-
Base: The choice of base is crucial for the transmetalation step.[13] Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For substrates with base-labile functional groups, milder bases like KF may be employed.[13]
-
Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include dioxane/water, toluene/ethanol, and THF/water. The aqueous component is necessary to dissolve the inorganic base.[7][19] Proper degassing of the solvents is essential to prevent oxidation of the palladium catalyst and homocoupling of the boronic acid.[12][17]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inefficient generation of the active Pd(0) catalyst.- Deactivation of the catalyst.[16]- Slow oxidative addition. | - Switch to a more active palladium precatalyst (e.g., Buchwald G3).- Increase catalyst and/or ligand loading.- Use a more electron-rich and bulky ligand.- Increase the reaction temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.[17]- Use of a Pd(II) source without efficient reduction to Pd(0). | - Ensure thorough degassing of solvents and the reaction vessel.- Use a Pd(0) source or a precatalyst that efficiently generates Pd(0). |
| Protodeborylation of Boronic Acid | - Harsh reaction conditions (high temperature, strong base).- Instability of the boronic acid, especially heteroaryl boronic acids.[17] | - Use milder reaction conditions (lower temperature, weaker base).- Use a more stable boronic acid derivative (e.g., boronate ester, MIDA boronate). |
Summary of Typical Reaction Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene / Ethanol (1:1) | 60-110 | 43-93 | [18] |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane / Water (4:1) | 60-100 | 91-99 | [15] |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 150 (microwave) | Not specified | [20] |
| Pd₂(dba)₃ / P(t-Bu)₃ | CsOH·H₂O | Dioxane | 90 | Not specified | [11] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-aryl-azaindoles from their corresponding 7-chloro precursors. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert reaction environment, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists engaged in the synthesis and functionalization of this important heterocyclic scaffold for drug discovery and development.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. mt.com [mt.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. reddit.com [reddit.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
The Strategic Application of 7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine in the Design of Novel Antiviral Therapeutics
Introduction: The Privileged Scaffold in Antiviral Drug Discovery
The pyrrolo[2,3-c]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including viral enzymes and host-cell factors critical for viral replication. The strategic derivatization of this core structure has led to the development of potent antiviral agents against a spectrum of viruses, including influenza, HIV, and coronaviruses.[1][2] This application note focuses on a specific, promising derivative: 7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine . We will explore its synthetic utility, potential mechanisms of antiviral action, and provide detailed protocols for its application in antiviral drug design and evaluation.
The introduction of a chlorine atom at the 7-position and a methyl group at the 2-position of the 7-azaindole core provides medicinal chemists with key modulation points. The chloro group can serve as a handle for further chemical modifications through nucleophilic aromatic substitution, allowing for the exploration of a diverse chemical space.[3] The methyl group at the 2-position can influence the compound's metabolic stability and potency, as substitutions at this position have been shown to impact interactions with viral targets.[4]
Rationale for Antiviral Drug Design: Targeting Key Viral Processes
The development of antiviral drugs based on the this compound scaffold is grounded in its potential to interfere with several crucial stages of the viral life cycle.
-
Viral Entry Inhibition: For enveloped viruses like SARS-CoV-2, the initial step of infection involves the binding of a viral surface protein to a host cell receptor. Derivatives of the 7-azaindole scaffold have been shown to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, effectively blocking viral entry.[1] The 7-chloro-2-methyl-pyrrolo[2,3-c]pyridine core can be elaborated with functional groups designed to occupy the binding pockets of these proteins.
-
Inhibition of Viral Replication Enzymes: Many viruses rely on unique enzymes for their replication, which are often distinct from host cell machinery, making them excellent drug targets.
-
RNA-dependent RNA Polymerase (RdRp): Essential for the replication of RNA viruses, including influenza and coronaviruses.
-
Reverse Transcriptase (RT): A hallmark of retroviruses like HIV, this enzyme transcribes viral RNA into DNA.
-
Proteases: These enzymes are crucial for processing viral polyproteins into functional mature proteins.
-
-
Modulation of Host-Cell Factors: Some antiviral strategies involve targeting host-cell proteins that are co-opted by the virus for its own replication. This can include kinases and other signaling molecules.
Below is a conceptual diagram illustrating the potential intervention points of this compound derivatives in the viral life cycle.
Caption: Potential antiviral mechanisms of this compound derivatives.
Application Notes: Synthesis and Derivatization
While a specific, publicly available, step-by-step synthesis for this compound is not readily found, a plausible synthetic route can be devised based on established methods for related pyrrolopyridines and pyrrolopyrimidines.[5][6][7] The following represents a generalized, conceptual workflow.
Caption: Conceptual synthetic workflow for this compound.
The 7-chloro substituent serves as a versatile synthetic handle for creating libraries of derivatives for structure-activity relationship (SAR) studies. Common derivatization strategies include:
-
Suzuki-Miyaura Cross-Coupling: To introduce aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: For the introduction of various amine functionalities.
-
Nucleophilic Aromatic Substitution: With a range of nucleophiles to displace the chloro group.
These reactions enable the exploration of how different substituents at the 7-position affect antiviral potency, selectivity, and pharmacokinetic properties.
Protocols for Antiviral Evaluation
Once a library of derivatives based on the this compound scaffold has been synthesized, a crucial step is to evaluate their antiviral activity and cytotoxicity. The following are standard, robust protocols for this purpose.
Protocol 1: Plaque Reduction Assay for Lytic Viruses
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[8][9]
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound.
Materials:
-
Confluent monolayer of a susceptible host cell line (e.g., Vero E6 for SARS-CoV-2) in 6- or 12-well plates.
-
Virus stock of known titer.
-
Test compound dilutions.
-
Culture media (e.g., DMEM).
-
Overlay medium (e.g., containing low-melting-point agarose or carboxymethyl cellulose).[9]
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compound in culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect with a dilution of virus that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Adsorption: Incubate for 1-2 hours to allow the virus to adsorb to the cells.
-
Treatment: Remove the viral inoculum and add the overlay medium containing the different concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus-cell system.
-
Plaque Visualization:
-
Carefully remove the overlay medium.
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Colorimetric Reverse Transcriptase (RT) Assay for Retroviruses (e.g., HIV)
This assay is designed to screen for inhibitors of viral reverse transcriptase.[3][10][11]
Objective: To quantify the inhibition of RT activity by a test compound.
Principle: This non-radioactive assay utilizes the ability of RT to synthesize DNA from an RNA template. Digoxigenin- and biotin-labeled nucleotides are incorporated into the newly synthesized DNA. The biotinylated DNA is captured on a streptavidin-coated plate, and the incorporated digoxigenin is detected with an anti-digoxigenin antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.
Materials:
-
Reverse Transcriptase Assay Kit (commercially available, e.g., from Sigma-Aldrich).[11]
-
Test compound dilutions.
-
Purified recombinant HIV-1 RT (for positive control and standard curve).
-
Cell culture supernatants from infected cells.
Procedure:
-
Sample Preparation: Prepare lysates of virus-containing samples (e.g., cell culture supernatants).
-
Reaction Setup: In a reaction tube, combine the sample or purified RT, the test compound at various concentrations, and the reaction buffer containing the template/primer and the labeled nucleotides.
-
RT Reaction: Incubate the reaction mixture to allow for DNA synthesis.
-
Detection (ELISA-based):
-
Transfer the reaction mixture to a streptavidin-coated microplate.
-
Incubate to allow the biotinylated DNA to bind to the plate.
-
Wash the plate to remove unbound components.
-
Add the anti-digoxigenin-peroxidase conjugate and incubate.
-
Wash the plate again.
-
Add the peroxidase substrate (e.g., ABTS) and incubate to allow color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of purified RT.
-
Determine the RT activity in the samples.
-
Calculate the percentage of RT inhibition for each concentration of the test compound.
-
Determine the IC50 value of the compound.
-
Data Presentation and Interpretation
The results from antiviral assays should be presented in a clear and quantitative manner.
Table 1: Example Data Summary for a Hypothetical Derivative
| Compound ID | Target Virus | Antiviral Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| CMP-001 | SARS-CoV-2 | Plaque Reduction | 1.5 | >100 | >66.7 |
| CMP-002 | Influenza A | Plaque Reduction | 3.2 | >100 | >31.3 |
| CMP-003 | HIV-1 | RT Assay | 0.8 | 85 | 106.3 |
IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits viral activity by 50%. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates a more promising drug candidate.
Conclusion and Future Perspectives
The this compound scaffold is a highly promising starting point for the design and synthesis of novel antiviral agents. Its amenability to chemical modification allows for the fine-tuning of its biological activity and pharmacokinetic properties. The protocols detailed in this application note provide a robust framework for researchers to synthesize, evaluate, and optimize derivatives of this scaffold. Future work should focus on exploring a wide range of substitutions at the 7-position and further modifications of the 2-methyl group to develop compounds with broad-spectrum antiviral activity and high selectivity indices. Such efforts will undoubtedly contribute to the development of the next generation of antiviral therapeutics.
References
- 1. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 10. Detection of human immunodeficiency virus (HIV) by colorimetric assay for reverse transcriptase activity on magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine Derivatives
Abstract
This comprehensive guide details the laboratory-scale synthesis of 7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic scaffold in modern drug discovery. The pyrrolo[2,3-c]pyridine core, also known as 7-azaindole, is a prevalent motif in a multitude of biologically active compounds, particularly as kinase inhibitors in oncology.[1] This document provides two robust synthetic routes, complete with detailed, step-by-step protocols, mechanistic insights, and data presentation to aid researchers, medicinal chemists, and drug development professionals in the efficient preparation of this valuable intermediate and its derivatives. The protocols have been designed to be self-validating, with clear explanations for experimental choices to ensure reproducibility and success.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution often imparts improved physicochemical properties, such as enhanced solubility and metabolic stability, which are highly desirable in drug candidates. Derivatives of 7-azaindole have demonstrated a wide range of biological activities, including potent inhibition of various protein kinases, which are critical targets in the treatment of cancer and other proliferative diseases.[2][3] The specific compound, this compound, incorporates a chlorine atom at the 7-position, providing a handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, and a methyl group at the 2-position, which can influence binding affinity and selectivity for target proteins.
This guide presents two distinct and reliable synthetic strategies for the preparation of this compound, designed to be adaptable to standard laboratory settings.
Synthetic Strategies and Mechanistic Rationale
Two primary retrosynthetic approaches are presented for the synthesis of the target molecule. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.
Route 1: Pyrrole Ring Formation from a Substituted Pyridine Precursor. This classic approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.
Route 2: Sequential Functionalization of a Dihalogenated Pyrrolo[2,3-c]pyridine Core. This modern strategy relies on the selective, metal-catalyzed functionalization of a readily accessible dihalogenated 7-azaindole scaffold.
Route 1: Synthesis via Pyrrole Ring Annulation
This route commences with the commercially available 2-amino-3-methylpyridine and proceeds through a modified Batcho-Leimgruber indole synthesis, followed by chlorination.
Workflow Diagram: Route 1
Caption: Synthetic workflow for Route 1.
Protocol 1.1: Acetylation of 2-Amino-3-methylpyridine
This initial step protects the amino group and sets the stage for the subsequent cyclization.
Materials:
-
2-Amino-3-methylpyridine
-
Acetic anhydride
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-methylpyridine (1.0 equiv) in toluene.
-
Slowly add acetic anhydride (1.1 equiv) to the solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-acetamido-3-methylpyridine.[4]
Protocol 1.2: Cyclization to 2-Methyl-1H-pyrrolo[2,3-c]pyridine
This key step involves a base-mediated cyclization to form the 7-azaindole core.
Materials:
-
2-Acetamido-3-methylpyridine
-
Sodium amide (NaNH2)
-
N-Methylaniline
-
Ammonium chloride solution
-
Ethyl acetate
-
Standard glassware for high-temperature reactions
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add N-methylaniline.
-
Carefully add sodium amide (2.0 equiv) in portions to the N-methylaniline at room temperature.
-
Heat the mixture to 250 °C.
-
Add 2-acetamido-3-methylpyridine (1.0 equiv) portion-wise to the hot reaction mixture.
-
Maintain the reaction at 250 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methyl-1H-pyrrolo[2,3-c]pyridine.[4]
Protocol 1.3: N-Oxidation and Chlorination
The final steps involve the formation of the N-oxide to activate the pyridine ring for subsequent nucleophilic chlorination at the 7-position.
Materials:
-
2-Methyl-1H-pyrrolo[2,3-c]pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Phosphorus oxychloride (POCl3)
-
Sodium bicarbonate solution
-
Standard glassware
Procedure:
-
N-Oxidation: Dissolve 2-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 equiv) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 2-methyl-1H-pyrrolo[2,3-c]pyridine N-oxide, which can be used in the next step without further purification.
-
Chlorination: Carefully add the crude N-oxide to phosphorus oxychloride (POCl3) at 0 °C.
-
Heat the mixture to 100 °C and stir for 2 hours.
-
Cool the reaction to room temperature and pour it slowly onto crushed ice.
-
Neutralize the solution with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Route 2: Synthesis via Sequential Cross-Coupling
This contemporary approach offers high modularity and often proceeds with excellent regioselectivity, starting from a dihalogenated 7-azaindole precursor.
Workflow Diagram: Route 2
Caption: Synthetic workflow for Route 2.
Protocol 2.1: N-Protection of 2,7-Dichloro-1H-pyrrolo[2,3-c]pyridine
Protection of the pyrrole nitrogen is crucial to prevent side reactions and to direct the subsequent C-H functionalization. The triisopropylsilyl (TIPS) group is chosen for its steric bulk and ease of removal.
Materials:
-
2,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (synthesis from dichloropyridine can be adapted from literature[5])
-
Triisopropylsilyl chloride (TIPSCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Standard anhydrous reaction setup
Procedure:
-
To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 2,7-dichloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add TIPSCl (1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,7-dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine.
Protocol 2.2: Selective C2-Methylation via Suzuki Coupling
This step utilizes a palladium-catalyzed Suzuki cross-coupling reaction for the selective introduction of the methyl group at the C2 position. The C2-Cl bond is generally more reactive towards oxidative addition to Pd(0) than the C7-Cl bond in this scaffold.
Materials:
-
2,7-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
-
Methylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard Schlenk line or glovebox techniques for handling air-sensitive reagents
Procedure:
-
In a Schlenk flask, combine 2,7-dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), methylboronic acid (1.5 equiv), palladium catalyst (0.05 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 7-chloro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine.[6]
Protocol 2.3: Deprotection of the Pyrrole Nitrogen
The final step involves the removal of the TIPS protecting group to yield the target compound.
Materials:
-
7-Chloro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Standard glassware
Procedure:
-
Dissolve 7-chloro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in THF.
-
Add TBAF solution (1.2 equiv) dropwise at room temperature.
-
Stir the reaction for 1 hour.
-
Monitor the deprotection by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
Data Summary
The following table summarizes typical yields and key characterization data for the intermediates and the final product.
| Compound | Route | Typical Yield (%) | Appearance | ¹H NMR (CDCl₃, δ ppm) |
| 2-Acetamido-3-methylpyridine | 1 | 85-95 | White to off-white solid | δ 8.15 (d, 1H), 7.50 (d, 1H), 7.05 (dd, 1H), 2.40 (s, 3H), 2.20 (s, 3H) |
| 2-Methyl-1H-pyrrolo[2,3-c]pyridine | 1 | 50-60 | Light yellow solid | δ 8.05 (d, 1H), 7.60 (d, 1H), 7.00 (dd, 1H), 6.30 (s, 1H), 2.50 (s, 3H) |
| 2,7-Dichloro-1-(TIPS)-1H-pyrrolo[2,3-c]pyridine | 2 | 80-90 | Colorless oil | δ 7.80 (d, 1H), 7.15 (d, 1H), 6.50 (s, 1H), 1.60-1.75 (m, 3H), 1.10 (d, 18H) |
| 7-Chloro-2-methyl-1-(TIPS)-1H-pyrrolo[2,3-c]pyridine | 2 | 70-85 | Colorless oil | δ 7.75 (d, 1H), 7.10 (d, 1H), 6.25 (s, 1H), 2.45 (s, 3H), 1.60-1.75 (m, 3H), 1.10 (d, 18H) |
| This compound | 1 & 2 | Overall: 35-45 (1), 55-70 (2) | Off-white solid | δ 8.10 (br s, 1H, NH), 7.70 (d, 1H), 7.05 (d, 1H), 6.20 (s, 1H), 2.40 (s, 3H) |
Note: ¹H NMR data are illustrative and may vary slightly based on solvent and instrument.
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Phosphorus oxychloride (POCl3) is corrosive and reacts violently with water. Handle with caution.
-
m-CPBA is a potentially explosive oxidizing agent.
-
Palladium catalysts are toxic and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides two detailed and reliable synthetic routes for the laboratory-scale preparation of this compound. Route 1 offers a classical approach building the heterocyclic core, while Route 2 provides a more modern and modular strategy utilizing selective cross-coupling reactions. The choice of route will depend on the specific needs and resources of the research laboratory. The protocols and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal chemistry and drug discovery to access this important building block for the development of novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine
Welcome to the technical support center for the synthesis of 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. As a key intermediate in medicinal chemistry, optimizing its synthesis is crucial for the efficient development of novel therapeutics. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical laboratory experience.
The synthesis of 7-azaindole derivatives, such as this compound, presents unique challenges due to the electronic properties of the fused pyridine and pyrrole ring system.[1] Common synthetic strategies often involve the construction of the pyrrole ring onto a pre-functionalized pyridine core or vice versa.[1][2] This guide will focus on troubleshooting issues that may arise during these multi-step synthetic sequences.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting a synthesis of a 7-azaindole derivative, but I am consistently obtaining low yields or failing to isolate the target compound. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield in 7-azaindole synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshoot this issue:
1. Reagent Quality and Stoichiometry:
-
Moisture and Air Sensitivity: Many reagents used in these syntheses, particularly strong bases like lithium diisopropylamide (LDA), are extremely sensitive to moisture and air.[1] Ensure all glassware is oven-dried, and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents should be anhydrous.
-
Base Activity: The activity of strong bases like LDA can degrade over time. It is often best to prepare it fresh or titrate it before use. An insufficient amount of a strong base can lead to incomplete deprotonation, a critical step in many 7-azaindole syntheses.[1] For instance, in a Chichibabin-like cyclization, using only 1.05 equivalents of LDA can result in a significantly lower yield (15-20%) compared to using 2.1 equivalents.[1]
-
Starting Material Purity: Impurities in your starting materials can interfere with the reaction. Verify the purity of your pyridine and pyrrole precursors by techniques like NMR or GC-MS before starting the synthesis.
2. Reaction Conditions:
-
Temperature Control: Many steps in 7-azaindole synthesis require precise temperature control. For example, the metalation of picoline derivatives with LDA is typically performed at low temperatures (-40 °C) to prevent side reactions.[1] Allowing the temperature to rise prematurely can lead to decomposition or the formation of undesired byproducts.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Insufficient reaction time may lead to incomplete conversion, while prolonged reaction times can result in product degradation or the formation of side products.
3. Work-up and Purification:
-
Quenching: The method of quenching the reaction is critical. For reactions involving organolithium species, quenching with a proton source like water or a saturated ammonium chloride solution should be done carefully at low temperatures to avoid uncontrolled reactions.
-
Extraction and Chromatography: The choice of extraction solvents and chromatography conditions can significantly impact the isolated yield. The product's polarity and solubility should guide the selection of the solvent system.
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired this compound, but I am also observing significant amounts of byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?
Answer: The formation of byproducts is a common challenge in heterocyclic synthesis. Understanding the potential side reactions is key to mitigating them.
1. Dimerization of Starting Materials:
-
In syntheses involving the metalation of picoline derivatives, a common side reaction is the dimerization of the starting material.[1] This occurs when the generated benzyllithium intermediate reacts with another molecule of the starting picoline.[1]
-
Solution: Controlling the rate of addition of the picoline to the base can minimize this. A slow, dropwise addition helps to maintain a low concentration of the reactive intermediate.
-
2. Formation of Reduced Species (Azaindolines):
-
In some domino reactions for synthesizing 7-azaindoles, the formation of the corresponding reduced 7-azaindoline can be a significant side reaction.[3][4] The choice of the base can be critical in controlling this chemoselectivity.[3][4]
-
Solution: If you are observing the formation of a 7-azaindoline byproduct, consider changing the base. For example, in the reaction of 2-fluoro-3-methylpyridine with an arylaldehyde, using LiN(SiMe3)2 tends to favor the formation of the 7-azaindoline, while KN(SiMe3)2 favors the desired 7-azaindole.[3][4]
-
3. Over-halogenation or Isomer Formation:
-
During chlorination steps, there is a risk of over-chlorination or the formation of regioisomers. The reactivity of the pyrrolopyridine ring system can lead to substitution at multiple positions.
-
Solution: Carefully control the stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide). Running the reaction at a lower temperature can also improve selectivity.
-
Caption: Simplified workflow of a Chichibabin-like cyclization.
References
Technical Support Center: Purification of Chlorinated Azaindole Compounds
Welcome to the technical support center for the purification of chlorinated azaindole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of molecules. The inherent reactivity and structural diversity of chlorinated azaindoles often present unique purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these challenges in your daily laboratory work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of chlorinated azaindole compounds, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Co-elution of the Product with a Persistent Impurity in Reverse-Phase HPLC.
Q: I'm purifying a chlorinated 7-azaindole derivative via reverse-phase HPLC, but a closely eluting impurity is consistently present in my product fractions. How can I resolve this?
A: This is a frequent challenge, often arising from impurities with very similar polarity to your target compound, such as regioisomers or precursors.
Root Cause Analysis: The position of the chlorine atom on the azaindole scaffold, as well as the nitrogen within the pyridine ring, significantly influences the molecule's dipole moment and hydrophobicity.[1] Isomeric impurities, formed during synthesis, can therefore have nearly identical retention times in standard reverse-phase systems. For instance, incomplete halogenation can leave starting material that co-elutes with the product.[2]
Troubleshooting Protocol:
-
Analytical Method Diagnosis:
-
Obtain a high-resolution mass spectrum of the impure fraction to identify the mass of the co-eluting species. This will help determine if it is an isomer, a starting material, or a byproduct.
-
Run analytical HPLC with different organic modifiers (e.g., switch from acetonitrile to methanol). The change in solvent selectivity can sometimes be sufficient to resolve closely eluting peaks.
-
-
Chromatographic Strategy Adjustment:
-
Employ a different stationary phase: If you are using a standard C18 column, consider a phenyl-hexyl or a polar-embedded phase. These alternative selectivities can differentiate between analytes based on pi-pi interactions or shape, respectively.
-
Modify the mobile phase pH: The ionization state of the azaindole nitrogen can be manipulated by adjusting the pH of the mobile phase (if your compound is stable). This can alter the retention behavior of your product relative to the impurity.
-
Consider Normal-Phase Chromatography: If the compound is sufficiently soluble in non-polar solvents, normal-phase chromatography on silica gel can provide an orthogonal separation mechanism to reverse-phase, often resolving isomers that are inseparable on C18.[3]
-
-
Alternative Purification Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for purifying challenging compounds.[4][5] It often provides unique selectivity and higher efficiency compared to HPLC, and is particularly useful for separating isomers.[6]
-
Recrystallization: If a high-purity solid can be obtained, even in a small amount, it can be used to seed a recrystallization of the bulk material. The influence of isomerism on crystal packing can sometimes be exploited for purification.[7]
-
Preventative Measures:
-
Optimize the preceding synthetic reaction to minimize the formation of the problematic impurity. This could involve adjusting reaction time, temperature, or stoichiometry of reagents.
-
Perform a crude purification or filtration step prior to HPLC to remove baseline impurities.
Issue 2: On-Column Degradation or Dehalogenation.
Q: I suspect my chlorinated azaindole is degrading on my silica gel column during flash chromatography. I'm observing new, more polar spots on TLC and my yield is low. What's happening and how can I fix it?
A: Chlorinated azaindoles can be sensitive to the acidic nature of standard silica gel, leading to degradation or dehalogenation.
Root Cause Analysis: The lone pair of electrons on the pyridine nitrogen of the azaindole ring can interact with the acidic silanol groups on the surface of silica gel. This interaction can make the compound more susceptible to hydrolysis or other degradation pathways. Furthermore, residual metal catalysts from previous synthetic steps can sometimes catalyze dehalogenation on the column.
Troubleshooting Protocol:
-
Neutralize the Stationary Phase:
-
Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1% v/v), before packing the column. This will neutralize the acidic sites.
-
Alternatively, use a commercially available deactivated or base-washed silica gel.
-
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for acid-sensitive compounds. Choose the appropriate grade (basic or neutral) based on the stability of your compound.
-
C18-functionalized silica: For more polar chlorinated azaindoles, reverse-phase flash chromatography can be an effective purification method that avoids the issues associated with silica gel.
-
-
Solvent System Modification:
-
Avoid highly protic solvents like methanol in your mobile phase if you suspect hydrolysis is an issue. Dichloromethane/ethyl acetate or heptane/ethyl acetate systems are often good starting points.
-
Workflow for Acid-Sensitive Compound Purification:
References
- 1. Synthesis, crystal structures and electronic properties of isomers of chloro-pyridinylvinyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of isomerism on recrystallization and cocrystallization induced by CO2 as an antisolvent - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Halogenation of 2-methyl-1H-pyrrolo[2,3-c]pyridine
Welcome to the technical support center for the halogenation of 2-methyl-1H-pyrrolo[2,3-c]pyridine, a key intermediate in numerous pharmaceutical development programs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize synthetic outcomes. The inherent reactivity of the 7-azaindole scaffold presents unique challenges, and this document provides in-depth, experience-driven insights to overcome them.
I. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the electrophilic halogenation of 2-methyl-1H-pyrrolo[2,3-c]pyridine?
A1: The electrophilic halogenation of 2-methyl-1H-pyrrolo[2,3-c]pyridine, an analogue of 7-azaindole, is expected to occur predominantly at the C3 position of the pyrrole ring. This is due to the high electron density at this position, making it the most favorable site for electrophilic attack. The pyridine nitrogen atom deactivates the pyridine ring towards electrophilic substitution, thus directing the reaction to the electron-rich pyrrole moiety. This high regioselectivity has been consistently observed in various studies on 7-azaindole systems.[1][2]
Q2: What are the most common side reactions observed during the halogenation of this substrate?
A2: The most frequently encountered side reactions include:
-
Over-halogenation: Dihalogenation or even trihalogenation can occur, particularly when using highly reactive halogenating agents or an excess of the reagent.[3]
-
N-Halogenation: Although less common for the pyrrole nitrogen in this scaffold, it can occur under certain conditions, leading to unstable intermediates.
-
Oxidation: The electron-rich pyrrolo[2,3-c]pyridine system is susceptible to oxidation, especially with stronger halogenating agents or in the presence of light and air.
-
Reaction at the Pyridine Ring: While the pyridine ring is generally less reactive towards electrophilic substitution, reactions can occur under harsh conditions, leading to a mixture of isomers.[4][5]
-
Side-chain Halogenation: Halogenation of the 2-methyl group is a potential side reaction, particularly under radical conditions.
Q3: Which halogenating agents are recommended for selective C3-halogenation?
A3: The choice of halogenating agent is critical for achieving high selectivity and yield. Milder, more controlled reagents are generally preferred.
| Halogenating Agent | Target Halogen | Typical Conditions & Notes |
| N-Iodosuccinimide (NIS) [6] | Iodine | Commonly used in solvents like DMF, THF, or CH2Cl2 at room temperature. Offers good selectivity for C3-iodination. |
| N-Bromosuccinimide (NBS) | Bromine | Effective for C3-bromination. Reactions are often run in the dark to minimize radical side reactions. Can sometimes lead to over-bromination. |
| N-Chlorosuccinimide (NCS) | Chlorine | Generally more reactive than NBS and NIS, increasing the risk of over-halogenation and other side reactions. Careful control of stoichiometry and temperature is crucial. |
| Iodine (I2) | Iodine | Often used with a base or a catalyst. An iodine-catalyzed method for C3-functionalization of 7-azaindoles has been reported.[7][8] |
| Selectfluor® | Fluorine | For fluorination, specialized electrophilic fluorine sources are required. These reactions are typically more challenging and require careful optimization. |
Q4: Is it necessary to protect the pyrrole N-H during halogenation?
A4: While many successful halogenations are performed on the unprotected N-H pyrrole, protection can be advantageous in certain scenarios.[9]
-
Improved Solubility: N-protection can enhance the solubility of the starting material in organic solvents.
-
Prevention of N-Halogenation: Although a minor pathway, N-protection completely prevents this side reaction.
-
Directing Group Effects: Certain protecting groups can influence the regioselectivity or reactivity of the molecule. For instance, a (2-(trimethylsilyl)ethoxy)methyl (SEM) group has been used as a dual protecting and activating group in nucleophilic aromatic substitutions on 7-azaindoles.[10]
Common protecting groups include Boc, Cbz, and SEM. The choice of protecting group will depend on the overall synthetic strategy and its compatibility with the halogenation conditions and subsequent deprotection steps.
II. Troubleshooting Guide: Side Reactions & Solutions
This section provides a structured approach to diagnosing and resolving common issues encountered during the halogenation of 2-methyl-1H-pyrrolo[2,3-c]pyridine.
Issue 1: Over-halogenation (Di- or Tri-substituted Products Observed)
Root Cause Analysis:
Over-halogenation is typically a result of the mono-halogenated product being sufficiently activated to undergo a second electrophilic substitution. This is often exacerbated by:
-
Excess Halogenating Agent: Using more than one equivalent of the halogenating reagent.
-
High Reactivity of Halogenating Agent: Reagents like NCS are more prone to causing over-halogenation than NIS.
-
Prolonged Reaction Times or Elevated Temperatures: These conditions can drive the reaction towards multiple substitutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-halogenation.
Preventative Protocols:
Protocol 1: Controlled Iodination with NIS
-
Dissolve 2-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 15-20 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Unidentified, Polar Impurities (Potential Oxidation Products)
Root Cause Analysis:
The electron-rich nature of the 7-azaindole ring system makes it susceptible to oxidation, which can be initiated by:
-
Strong Oxidizing Halogenating Agents: Some halogenating reagents can also act as oxidants.
-
Presence of Oxygen and Light: Radical-mediated oxidation can occur, especially with reagents like NBS.
-
High Temperatures: Can accelerate decomposition and oxidation pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oxidation side products.
Preventative Protocols:
Protocol 2: Bromination with NBS under Inert and Dark Conditions
-
To a flame-dried flask, add 2-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) and anhydrous THF.
-
Degas the solution by bubbling argon or nitrogen through it for 15 minutes.
-
Wrap the flask completely with aluminum foil.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) in one portion.
-
Maintain the reaction under an inert atmosphere and in the dark.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench with aqueous sodium thiosulfate and proceed with workup and purification as described in Protocol 1.
Issue 3: Low Yield and Complex Product Mixture (Potential Instability)
Root Cause Analysis:
A complex mixture of products with overall low mass balance can indicate decomposition of the starting material or the desired product. This can be caused by:
-
Inappropriate Solvent Choice: Protic or acidic solvents can lead to side reactions.
-
Harsh Reaction Conditions: High temperatures or the use of strong acids/bases can degrade the sensitive heterocyclic core.
-
Incompatible Halogenating Agent: The chosen reagent may be too harsh for the substrate.
Troubleshooting and Optimization Strategy:
A systematic approach to screen reaction parameters is often the most effective strategy.
Parameter Screening Table:
| Parameter | Condition A (Baseline) | Condition B | Condition C | Condition D |
| Solvent | DMF | THF | CH2Cl2 | Acetonitrile |
| Temperature | Room Temp. | 0 °C | -20 °C | -78 °C |
| Equivalents of Reagent | 1.1 eq. | 1.05 eq. | 1.0 eq. | 0.95 eq. |
| Addition Method | In one portion | Portion-wise | Slow addition via syringe pump |
Experimental Design Logic:
Caption: Logical flow for reaction optimization.
By methodically evaluating these parameters, starting with solvent and temperature, an optimal set of conditions can be identified that maximizes the yield of the desired 3-halo-2-methyl-1H-pyrrolo[2,3-c]pyridine while minimizing degradation and side product formation.
III. References
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. --INVALID-LINK--
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. PubMed. --INVALID-LINK--
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. NIH. --INVALID-LINK--
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. --INVALID-LINK--
-
Halogenation of electron rich heterocycles: Where does it go?. Cristin. --INVALID-LINK--
-
Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. --INVALID-LINK--
-
(PDF) Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. ResearchGate. --INVALID-LINK--
-
Haloselectivity of Heterocycles. Baran Lab. --INVALID-LINK--
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. --INVALID-LINK--
-
C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. --INVALID-LINK--
-
Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. ResearchGate. --INVALID-LINK--
-
N-Iodosuccinimide. Wikipedia. --INVALID-LINK--
-
The mechanism for Rh(iii)-catalyzed 7-azaindole synthesis. ResearchGate. --INVALID-LINK--
-
Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. MDPI. --INVALID-LINK--
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. --INVALID-LINK--
-
SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINE ANALOGUES. [No Source Found]. [No URL Found]
-
Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. --INVALID-LINK--
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PubMed Central. --INVALID-LINK--
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. --INVALID-LINK--
-
Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing. --INVALID-LINK--
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. --INVALID-LINK--
-
Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. ResearchGate. --INVALID-LINK--
-
2-METHYL-1H-PYRROLO[2,3-C]PYRIDINE CAS#: 65645-56-9. ChemicalBook. --INVALID-LINK--
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PubMed Central. --INVALID-LINK--
-
Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. NIH. --INVALID-LINK--
-
Synthesis of 2‐aryl‐7‐azaindole using 2‐fluoro‐3‐methyl pyridine via... ResearchGate. --INVALID-LINK--
-
Azaindole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. --INVALID-LINK--
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. PubMed Central. --INVALID-LINK--
-
Halogenation of pyridine compounds. Google Patents. --INVALID-LINK--
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central. --INVALID-LINK--
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. --INVALID-LINK--
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. --INVALID-LINK--
-
Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. --INVALID-LINK--
-
Preparation of N-iodocompounds. Google Patents. --INVALID-LINK--
-
Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed. --INVALID-LINK--
-
Electrophilic Cyclization with N -Iodosuccinimide: Preparation of 5-(4-Bromophenyl)-3-Iodo-2-(4-Methylphenyl)Furan. ResearchGate. --INVALID-LINK--
References
- 1. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]
- 6. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 7-Chloroazaindoles
Welcome to the technical support center for the Buchwald-Hartwig amination of 7-chloroazaindoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve optimal results in your experiments.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most frequent problems encountered during the Buchwald-Hartwig amination of 7-chloroazaindoles.
Q1: My reaction shows low or no conversion of the 7-chloroazaindole starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common hurdle, often pointing to issues with the catalyst activation, reaction components, or conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst System (Palladium Source & Ligand): The choice of ligand is critical when coupling heteroaryl chlorides.[1] 7-chloroazaindoles are electron-rich and can be challenging substrates.
-
Ligand Choice: Bulky, electron-rich phosphine ligands are generally preferred for activating aryl chlorides.[1] Consider screening a panel of ligands. For N-heterocyclic substrates, ligands like XPhos , RuPhos , and tBuXPhos often show good performance.[2] Bidentate ligands such as BINAP or Xantphos can also be effective in certain cases.[3][4]
-
Palladium Source & Pre-catalysts: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, their reduction to the active Pd(0) species can be inconsistent.[5] Using pre-formed palladium pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G3) often provides more reliable and reproducible results by ensuring efficient formation of the active catalyst.[2]
-
Catalyst Deactivation: Iodide ions are known inhibitors of the catalytic cycle.[2] While you are using a chloride, be mindful of any potential iodide contaminants in your reagents. Catalyst deactivation can also occur through the formation of palladium nanoparticles.[6]
-
-
Base Selection: The base plays a crucial role in the deprotonation of the amine and the catalytic cycle.[7]
-
Strong Bases: Strong, non-nucleophilic bases like NaOt-Bu (sodium tert-butoxide) and LHMDS (lithium bis(trimethylsilyl)amide) are frequently used and can lead to higher reaction rates. However, they may not be compatible with base-sensitive functional groups on your substrates.[8]
-
Weaker Bases: Weaker inorganic bases such as Cs₂CO₃ (cesium carbonate) or K₃PO₄ (potassium phosphate) offer better functional group tolerance but might necessitate higher reaction temperatures or catalyst loadings.[2] Cs₂CO₃ is often a good starting point due to its solubility in many organic solvents.[2]
-
Azaindole Deprotonation: A key challenge with azaindoles is the acidity of the N-H proton. Using a strong base like LiHMDS can deprotonate both the amine and the azaindole, which can sometimes reduce undesired side reactions.[9]
-
-
Solvent and Temperature:
-
Solvent Choice: Aprotic polar solvents like dioxane and THF , or aromatic hydrocarbons such as toluene , are commonly employed.[2][10] The primary function of the solvent is to solubilize all reaction components.[5] Poor solubility is a frequent, and often underestimated, cause of reaction failure.[5]
-
Temperature: Typical reaction temperatures range from 80-110 °C.[2] If you observe no reaction at a lower temperature, carefully increasing the temperature may be necessary. Conversely, if you see decomposition, a lower temperature should be explored.
-
-
Reaction Setup:
-
Inert Atmosphere: Buchwald-Hartwig reactions are sensitive to oxygen, which can deactivate the palladium catalyst.[11] Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.
-
Purity of Reagents: Ensure all reagents, especially the amine and solvent, are anhydrous and of high purity. Water can interfere with the reaction.
-
Q2: I'm observing significant formation of side products, such as hydrodehalogenation of my 7-chloroazaindole or homo-coupling. How can I minimize these?
A2: The formation of side products is a sign that undesired reaction pathways are competing with your desired C-N coupling.
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen. It can be a significant side reaction, especially when using primary amines.[2]
-
Ligand Effects: The use of bulky phosphine ligands can often suppress this side reaction.[2]
-
Base and Amine Stoichiometry: Carefully controlling the stoichiometry of your amine and base can sometimes mitigate this issue.
-
-
Homo-coupling of the Azaindole: This side reaction can be prevalent with N-H containing heterocycles.
-
Base Strategy: As mentioned previously, using a strong base like LiHMDS to pre-deprotonate the azaindole N-H can be an effective strategy to reduce homo-coupling.[9]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which generation of Buchwald-Hartwig ligands is best for 7-chloroazaindoles?
A1: There isn't a single "best" ligand, as the optimal choice can be substrate-dependent. However, for challenging heteroaryl chlorides like 7-chloroazaindoles, the more advanced generations of ligands often provide superior results.
-
Second Generation (e.g., JohnPhos, SPhos): These were a significant improvement over earlier ligands and are still widely used.[12]
-
Third and Fourth Generation (e.g., RuPhos, BrettPhos, Josiphos): These ligands were specifically designed to be more active and are often the go-to for difficult couplings, including those involving heteroaryl chlorides.[12] It is highly recommended to screen a selection of these ligands during your optimization.
Q2: Can I run this reaction without a glovebox?
A2: While a glovebox provides the ideal inert environment, it is possible to successfully run Buchwald-Hartwig reactions using standard Schlenk techniques. The key is to be meticulous in excluding oxygen and moisture. This includes using oven-dried glassware, properly degassing your solvents (e.g., by sparging with argon or through freeze-pump-thaw cycles), and maintaining a positive pressure of an inert gas throughout the reaction setup and duration. Some modern pre-catalysts also exhibit improved air stability.[5]
Q3: My amine coupling partner has other nucleophilic groups (e.g., a phenol or another amine). How can I achieve selective amination at the desired nitrogen?
A3: This is a common challenge in complex molecule synthesis.
-
Protecting Groups: The most straightforward approach is to protect the other nucleophilic groups. For example, a phenol can be protected as a silyl ether or a methyl ether.
-
Reaction Conditions: In some cases, selectivity can be achieved by carefully tuning the reaction conditions. Amines are generally more nucleophilic than phenols in the context of the Buchwald-Hartwig reaction. However, relying solely on inherent reactivity differences can be risky and may lead to mixtures of products.
Q4: Is it possible to use aqueous ammonia as the amine source?
A4: Yes, recent developments have enabled the use of aqueous ammonia or ammonium salts as the amine source for the synthesis of primary anilines from aryl halides.[13] This often requires specific ligand systems and reaction conditions, so consulting the relevant literature for a detailed protocol is essential.[13]
Part 3: Experimental Protocols & Data
General Protocol for Screening Reaction Conditions
This protocol provides a starting point for optimizing the Buchwald-Hartwig amination of a 7-chloroazaindole.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 7-chloroazaindole (1.0 equiv.), the palladium pre-catalyst (1-5 mol%), the phosphine ligand (if not using a pre-catalyst, typically in a 1:1.5 to 1:2 Pd:ligand ratio), and the base (1.5-2.5 equiv.).
-
Inerting: Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Through the septum, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M), followed by the amine coupling partner (1.1-1.5 equiv.).
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommendation 1 (Aggressive) | Recommendation 2 (Mild) | Rationale |
| Pd Source | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2 mol%) | Pre-catalysts offer reliability. XPhos and RuPhos are excellent for heteroaryl chlorides.[2] |
| Base | LHMDS (2.0 equiv.) | Cs₂CO₃ (2.0 equiv.) | LHMDS is a strong base that can deprotonate the azaindole N-H.[9] Cs₂CO₃ is a milder option with good solubility.[2] |
| Solvent | Dioxane | Toluene | Dioxane and toluene are common and effective solvents for this transformation.[2] |
| Temperature | 100 °C | 110 °C | Higher temperatures may be needed for weaker bases.[2] |
Part 4: Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Pyrrolopyridine Functionalization: A Technical Support Guide to Mastering Regioselectivity
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support center for the functionalization of pyrrolopyridines (azaindoles). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this privileged scaffold. The inherent asymmetry and unique electronic nature of pyrrolopyridines present significant challenges in controlling regioselectivity.
This document is structured as a series of frequently encountered problems and in-depth troubleshooting guides. Our goal is to move beyond simple protocols and provide a mechanistic understanding—the "why"—behind the observed outcomes. By understanding the interplay of substrate electronics, reagent choice, and reaction conditions, you can transform unpredictable results into controlled, high-yielding transformations.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a mixture of C2 and C3 functionalization on my 7-azaindole core during electrophilic substitution?
This is a classic and fundamental challenge in 7-azaindole chemistry. The outcome of electrophilic aromatic substitution is a delicate balance between the electronic properties of the two rings.
-
The Pyrrole Ring's Influence: The pyrrole moiety is inherently electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridine ring. This is why functionalization overwhelmingly occurs on the five-membered ring.
-
The C2 vs. C3 Dichotomy:
-
Kinetic Control (C3-selectivity): The highest electron density in the 7-azaindole ground state is at the C3 position. Therefore, reactions that are under kinetic control, often run at lower temperatures with highly reactive electrophiles, tend to favor C3 functionalization. The C3-substituted intermediate is formed faster.
-
Thermodynamic Control (C2-selectivity): The Wheland intermediate formed by attack at the C2 position is more stable. This is because the positive charge can be more effectively delocalized onto the pyrrole nitrogen without disrupting the aromaticity of the pyridine ring. Reactions that allow for equilibration, often conducted at higher temperatures or for longer durations, can favor the more stable C2 product.
-
Troubleshooting Flowchart: Electrophilic Substitution on 7-Azaindole
Caption: Troubleshooting C2 vs. C3 selectivity in electrophilic substitution.
Q2: My directed ortho-metalation (DoM) on N-protected 4-azaindole is giving poor yields and low regioselectivity. What's going wrong?
Directed metalation is a powerful tool, but its success with azaindoles hinges critically on the choice of protecting group and the metalating agent. The goal is typically to deprotonate the C7 position, directed by the pyridine nitrogen (N4).
-
The Protecting Group is Key: The N1-protecting group is not just a placeholder; it modulates the acidity of the ring protons.
-
Problematic Groups: Bulky groups like t-butyldimethylsilyl (TBS) can sterically hinder the approach of the organolithium base to the C7 position. Electron-withdrawing groups like benzenesulfonyl can overly acidify the C3 proton, leading to competitive deprotonation at that site.
-
Effective Groups: A triisopropylsilyl (TIPS) group often provides a good balance of steric bulk and electronic properties. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is also highly effective.
-
-
Base and Solvent Effects:
-
LDA vs. n-BuLi: Lithium diisopropylamide (LDA) is a non-nucleophilic base and is often preferred to prevent competitive addition to the pyridine ring. However, its bulky nature can sometimes favor deprotonation at the less-hindered C3 position.
-
Temperature and Additives: Performing the lithiation at low temperatures (e.g., -78 °C) is crucial. Additives like tetramethylethylenediamine (TMEDA) can chelate the lithium cation, increasing the basicity of the organolithium reagent and improving the rate and selectivity of deprotonation.
-
Troubleshooting Table: Directed Metalation of 4-Azaindole
| Issue Encountered | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient basicity or steric hindrance. | Switch from LDA to a TMP-based (tetramethylpiperidide) base, which can access more hindered protons. Ensure rigorously anhydrous conditions. |
| Mixture of C7 and C3 isomers | N1-protecting group is not optimal; base is deprotonating the more acidic C3 proton. | Change N1-protecting group from a sulfonyl to a silyl group (e.g., TIPS). Use a bulkier base like LTMP to favor the sterically accessible C7 position. |
| Product Degradation | Lithiated intermediate is unstable at higher temperatures. | Maintain temperature below -70 °C during metalation and electrophilic quench. Quench the reaction at low temperature before warming up. |
In-Depth Troubleshooting Guide: Transition Metal-Catalyzed C-H Functionalization
Transition metal-catalyzed C-H activation has emerged as a premier strategy for functionalizing pyrrolopyridines. However, controlling regioselectivity between the five C-H bonds is a significant hurdle. The outcome is dictated by a complex interplay between the substrate's intrinsic reactivity and the catalyst's directing-group preference.
Problem: My Palladium-catalyzed C-H arylation of 7-azaindole is non-selective, hitting both the C2 and C3 positions.
This issue often arises from a competition between two dominant mechanistic pathways: the Concerted Metalation-Deprotonation (CMD) pathway and the electrophilic palladation pathway.
-
Mechanistic Insight:
-
N1-Directed CMD Pathway (C2-Selectivity): When the N1-H is present or protected with a group that can coordinate (like Pyridin-2-yl), the catalyst can be directed to the C2 position. The CMD mechanism involves a concerted deprotonation of the C2-H by a carboxylate or carbonate ligand on the palladium center. This is often the favored pathway in reactions employing catalysts like Pd(OAc)₂.
-
Intrinsic Electronic Preference (C3-Selectivity): In the absence of strong N1-direction, the catalyst may behave as an electrophile, preferentially attacking the most electron-rich C3 position, similar to a classic electrophilic substitution.
-
Experimental Protocol for Achieving High C2-Selectivity in C-H Arylation
This protocol is optimized to favor the CMD pathway for C2-selective arylation of 7-azaindole with aryl iodides.
Materials:
-
7-Azaindole (1.0 equiv)
-
Aryl Iodide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Pivalic Acid (PivOH) (30 mol%)
-
K₂CO₃ (2.5 equiv)
-
Anhydrous, degassed Dimethylacetamide (DMA)
Procedure:
-
To an oven-dried reaction vessel, add 7-azaindole, aryl iodide, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous DMA and Pivalic Acid via syringe.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Causality Behind Protocol Choices:
-
Pd(OAc)₂: The acetate ligand is basic enough to participate in the CMD step.
-
Pivalic Acid (PivOH): This additive acts as a proton shuttle, facilitating the CMD mechanism. It accelerates the C-H activation step, often improving both yield and C2 selectivity.
-
K₂CO₃: A mild base essential for regenerating the active catalyst and neutralizing the HI generated in the catalytic cycle.
-
DMA (Solvent): A high-boiling polar aprotic solvent that effectively solubilizes the reagents and facilitates the high temperatures required for C-H activation.
Visualization of Competing Pathways
Caption: Competing mechanistic pathways in Pd-catalyzed C-H arylation.
Technical Support Center: Stability of 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine in Solution
Welcome to the technical support center for 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and best practices for handling and storage, grounded in established principles of pharmaceutical analysis and heterocyclic chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions regarding the stability of this compound in solution.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors, including pH, solvent choice, temperature, light exposure, and the presence of oxidizing agents. As a heterocyclic compound, it is susceptible to hydrolysis (especially at the chloro-position), oxidation, and photodegradation.[1][2]
Q2: What are the recommended solvents for dissolving and storing this compound?
A2: For short-term use, high-purity, anhydrous aprotic solvents such as DMSO or DMF are recommended to minimize the risk of hydrolysis. For long-term storage, it is advisable to store the compound as a solid under an inert atmosphere at 2-8°C.[3] If aqueous solutions are necessary for experiments, they should be prepared fresh and used immediately. The use of co-solvents may be necessary for compounds that are poorly soluble in water.[1]
Q3: What is the expected shelf-life of the compound in different solutions and storage conditions?
A3: The shelf-life is highly dependent on the specific conditions. In an anhydrous aprotic solvent, stored at -20°C and protected from light, the compound may be stable for several weeks. In aqueous solutions, especially at non-neutral pH, degradation can occur more rapidly, sometimes within hours. A stability-indicating method, such as HPLC, should be used to determine the actual shelf-life in your specific formulation.
Q4: Are there any known incompatibilities with common buffers or excipients?
A4: While specific incompatibility data for this compound is limited, caution should be exercised when using buffers with nucleophilic components, as they could potentially displace the chloro-group. It is also important to consider the potential for interaction with excipients, which can be evaluated through forced degradation studies.[4]
Q5: What are the visual or analytical indicators of degradation?
A5: Visual indicators of degradation can include a change in the color of the solution or the formation of precipitates. Analytically, degradation is typically observed as a decrease in the peak area of the parent compound and the appearance of new peaks in chromatograms (e.g., HPLC, LC-MS).[5]
Part 2: Troubleshooting Guide: Investigating Instability
This section provides a systematic approach to identifying and resolving stability issues with this compound.
Section 2.1: Initial Assessment of Degradation
If you suspect that your compound is degrading, the following flowchart can guide your initial investigation.
Caption: Initial troubleshooting workflow for suspected degradation.
Section 2.2: Protocol for a Forced Degradation Study
A forced degradation study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[1][4] This involves intentionally exposing the compound to stress conditions more severe than it would typically encounter.[1][2]
Experimental Workflow
References
Technical Support Center: Stabilizing 7-Azaindole Derivatives During Workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 7-Azaindole Chemistry. This guide is designed to provide you, our fellow researchers, with in-depth technical insights and actionable troubleshooting advice to prevent the decomposition of 7-azaindole derivatives during critical post-reaction workup and purification stages. The unique electronic nature of the 7-azaindole scaffold, while invaluable in medicinal chemistry, renders it susceptible to specific degradation pathways. Understanding these pathways is the first step toward successful and reproducible synthesis.
This resource is structured as a series of frequently asked questions and troubleshooting scenarios that directly address common challenges encountered in the laboratory. We will delve into the mechanisms of decomposition and provide validated protocols to ensure the stability and purity of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: "My reaction mixture turns dark brown or black during aqueous workup, especially after quenching. What is happening and how can I prevent it?"
This is a classic sign of oxidative degradation. The 7-azaindole nucleus is electron-rich and highly susceptible to oxidation, which can be initiated by atmospheric oxygen, especially under basic conditions or in the presence of residual metals.
Core Problem: Oxidation and Dimerization
The primary culprits are often air-oxidation and subsequent dimerization. For instance, following the quench of reactions involving strongly basic reagents like organolithiums (e.g., LDA, n-BuLi), reactive intermediates can be particularly prone to oxidation during aqueous workup. One documented pathway involves the formation of a dihydropyridine-like intermediate which, upon exposure to air, can lead to an "air oxidized dimer" and other degradation products like lactams.[1]
Visualizing the Decomposition Pathway
Caption: Workflow showing oxidation during workup.
Preventative Measures & Protocols
-
Degas Your Solvents: Before workup, ensure all aqueous solutions (water, brine, buffer solutions) and organic solvents are thoroughly degassed by bubbling with nitrogen or argon for 15-30 minutes.
-
Work Under an Inert Atmosphere: To the greatest extent possible, conduct the quench and extractions under a blanket of nitrogen or argon. This minimizes the headspace oxygen content.
-
Use an Antioxidant: Add a radical scavenger to the workup.
-
Protocol: Using Butylated Hydroxytoluene (BHT)
-
Prepare your aqueous quench solution.
-
Before adding it to the reaction mixture, add a small amount of BHT (a few crystals, or ~0.01-0.1 mol%) to the organic solvent you will use for extraction (e.g., EtOAc, DCM).
-
Proceed with the quench and extraction as usual. The BHT will preferentially scavenge oxygen radicals, protecting your 7-azaindole derivative.
-
-
-
Temperature Control: Keep the workup cold. Perform the quench and separations in an ice bath to reduce the rate of decomposition reactions.
Question 2: "I'm seeing significant loss of product and new, more polar spots on my TLC plate after silica gel chromatography. Is my compound decomposing on the column?"
Yes, this is a very common issue. The acidic nature of standard silica gel can catalyze the degradation of sensitive 7-azaindole derivatives.
Core Problem: Acid-Catalyzed Decomposition
The pyridine nitrogen (N7) in the 7-azaindole ring can be protonated by the acidic silanol groups on the surface of silica gel. This protonation can make the molecule more susceptible to hydrolysis, rearrangement, or oligomerization. The pyrrole NH is also weakly acidic, making the molecule amphoteric and sensitive to pH extremes.[2]
Visualizing the Problem on Silica
References
Technical Support Center: Scaling Up the Synthesis of 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine
Welcome to the technical support center for the synthesis of 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis and scale-up of this important heterocyclic compound. The following information is curated from established synthetic methodologies for azaindole derivatives and addresses common challenges encountered during laboratory and pilot-scale production.
I. Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that can be broadly divided into two key stages: the formation of the 2-methyl-1H-pyrrolo[2,3-c]pyridine (also known as 2-methyl-7-azaindole) core, followed by regioselective chlorination at the C7 position. This guide will focus on a common and scalable approach involving a palladium-catalyzed cross-coupling reaction to construct the azaindole scaffold, followed by electrophilic chlorination.
II. Synthesis of 2-Methyl-1H-pyrrolo[2,3-c]pyridine (2-Methyl-7-azaindole)
The construction of the 2-methyl-7-azaindole core is a critical step that dictates the overall efficiency of the synthesis. A robust and scalable method is the Sonogashira coupling of an aminopyridine with a suitable alkyne, followed by in-situ or subsequent cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and general conditions for the Sonogashira coupling and cyclization to form 2-methyl-7-azaindole?
A1: A common approach involves the Sonogashira coupling of 2-amino-3-iodopyridine with a propyne equivalent, followed by cyclization.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
| Parameter | Recommended Condition | Notes |
| Starting Materials | 2-amino-3-iodopyridine, Trimethyl(prop-1-yn-1-yl)silane (TMS-propyne) | TMS-propyne is often preferred over gaseous propyne for ease of handling. |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Catalyst loading is typically in the range of 1-5 mol %.[3] |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Essential for the copper-catalyzed Sonogashira reaction. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as both a base and a solvent. |
| Solvent | THF, DMF, or neat amine | The choice of solvent can influence reaction rate and side product formation. |
| Temperature | Room temperature to 60 °C | Higher temperatures may be required for less reactive substrates. |
| Cyclization | Can occur in-situ or require a separate step with a base (e.g., KOtBu) or heat.[4] | Microwave irradiation can also be employed to facilitate cyclization.[1] |
Q2: My Sonogashira coupling is sluggish or fails to go to completion. What are the potential causes and solutions?
A2: Several factors can contribute to a slow or incomplete Sonogashira coupling.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Poor Quality Reagents: The purity of the 2-amino-3-iodopyridine and the alkyne is crucial. Impurities can poison the catalyst. Consider recrystallizing or distilling the starting materials if purity is a concern.
-
Insufficient Base: The amine base is consumed during the reaction to neutralize the hydrogen halide formed. Ensure an adequate excess of the base is used.
-
Low Temperature: For some substrates, room temperature may not be sufficient to drive the reaction to completion. A gradual increase in temperature (e.g., to 40-60 °C) can improve the reaction rate.
Q3: I am observing a significant amount of a dimeric alkyne byproduct (Glaser-Hay coupling). How can this be minimized?
A3: The formation of alkyne dimers is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[5] This side reaction is promoted by the presence of oxygen.
-
Thorough Degassing: Rigorously degas all solvents and reagents before use to minimize dissolved oxygen.
-
Copper-Free Conditions: In some cases, a copper-free Sonogashira coupling can be employed, although this may require a more active palladium catalyst or different reaction conditions.[6]
-
Controlled Addition of Alkyne: Slow addition of the alkyne to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, which can disfavor the dimerization reaction.
-
Hydrogen Atmosphere: It has been reported that conducting the reaction under a dilute hydrogen atmosphere can significantly reduce homocoupling.[7]
III. Chlorination of 2-Methyl-1H-pyrrolo[2,3-c]pyridine
The final step in the synthesis is the regioselective chlorination of the 2-methyl-7-azaindole core at the C7 position. Electrophilic chlorination is a common method for this transformation.
Troubleshooting Guide
Q4: What is the recommended reagent and conditions for the selective chlorination of 2-methyl-7-azaindole at the C7 position?
A4: N-Chlorosuccinimide (NCS) is a widely used and effective reagent for the chlorination of electron-rich aromatic and heteroaromatic compounds.[8][9] The reaction is typically carried out in a suitable organic solvent.
| Parameter | Recommended Condition | Notes |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Generally provides good selectivity for electron-rich positions. |
| Solvent | Dichloromethane (DCM), Chloroform, Acetonitrile | The choice of solvent can influence reaction rate and selectivity. |
| Temperature | 0 °C to room temperature | The reaction is often started at a lower temperature to control exothermicity and improve selectivity. |
| Reaction Time | 1-12 hours | Monitor the reaction progress by TLC or LC-MS to determine completion. |
Q5: My chlorination reaction is producing a mixture of chlorinated products (over-chlorination or incorrect regioselectivity). How can I improve the selectivity for the C7 position?
A5: Achieving high regioselectivity in the chlorination of azaindoles can be challenging due to the presence of multiple reactive sites.[10]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly improve selectivity by favoring the kinetically controlled product.
-
Stoichiometry of NCS: Use a slight excess of NCS (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material without promoting over-chlorination.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of NCS. Experimenting with different solvents may help to fine-tune the selectivity.
-
Protecting Groups: In cases of persistent low selectivity, protection of the pyrrole nitrogen with a suitable protecting group (e.g., tosyl or SEM) prior to chlorination can be considered, although this adds extra steps to the synthesis.
Q6: The purification of the final product is difficult due to the presence of succinimide byproduct. What is the best way to remove it?
A6: Succinimide is a water-soluble byproduct of the NCS chlorination.
-
Aqueous Workup: A simple aqueous wash of the organic layer during workup can effectively remove the majority of the succinimide. A wash with a dilute base (e.g., aqueous sodium bicarbonate) can also be beneficial.
-
Crystallization: The final product, this compound, is often a solid. Recrystallization from a suitable solvent system is an excellent method for purification and can effectively remove residual succinimide and other impurities.[11][12]
IV. Scale-Up Considerations
Scaling up the synthesis of this compound from the lab to a pilot or manufacturing scale introduces new challenges.
Q7: What are the main challenges to consider when scaling up the Sonogashira coupling reaction?
A7:
-
Homogeneity and Mixing: Ensuring efficient mixing is crucial for maintaining a homogeneous reaction mixture, especially when dealing with slurries of bases and catalysts. Inadequate mixing can lead to localized "hot spots" and increased side product formation.
-
Heat Transfer: The Sonogashira coupling can be exothermic. A robust cooling system is necessary to control the reaction temperature and prevent runaway reactions.
-
Catalyst Handling and Removal: Handling of palladium catalysts on a large scale requires appropriate safety measures. Post-reaction, the removal of residual palladium to meet regulatory requirements for active pharmaceutical ingredients (APIs) is a critical step and may require specialized purification techniques such as treatment with activated carbon or silica-based metal scavengers.
-
Reagent Addition: The controlled addition of reagents, particularly the alkyne, becomes more critical on a larger scale to manage exotherms and minimize side reactions like Glaser-Hay coupling.
Q8: Are there any specific safety precautions for the large-scale chlorination with NCS?
A8:
-
Exothermicity: The chlorination reaction can be exothermic. The addition of NCS should be done portion-wise or as a solution at a controlled rate to manage the heat generated.
-
Dusting: NCS is a fine powder and can be an irritant. Appropriate personal protective equipment (PPE) and containment measures should be used to avoid inhalation.
-
Byproduct Gas: The reaction may produce some off-gassing. Ensure the reaction is conducted in a well-ventilated area or in a closed system with appropriate scrubbing for any evolved gases.
By carefully considering these troubleshooting points and scale-up challenges, researchers and drug development professionals can optimize the synthesis of this compound, leading to higher yields, improved purity, and a more robust and scalable manufacturing process.
V. References
-
One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. (2017). Organic Letters. --INVALID-LINK--
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. --INVALID-LINK--
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). ResearchGate. --INVALID-LINK--
-
Larock indole synthesis. (n.d.). Wikipedia. --INVALID-LINK--
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. --INVALID-LINK--
-
ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. (2010). ResearchGate. --INVALID-LINK--
-
Sonogashira Coupling. (2016). Royal Society of Chemistry. --INVALID-LINK--
-
A New Age for Chlorination. (2015). GalChimia. --INVALID-LINK--
-
Preparation method of 2-methyl-7-azaindole. (2012). Google Patents. --INVALID-LINK--
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2013). ResearchGate. --INVALID-LINK--
-
Combination of Sonogashira coupling and 5- endo - dig cyclization for the synthesis of 2,6-disubstituted-5-azaindoles. (2007). ResearchGate. --INVALID-LINK--
-
Lecture 8 Bonus: Azaindole Survival Guide. (n.d.). Baran Lab, Scripps Research. --INVALID-LINK--
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2012). RosDok. --INVALID-LINK--
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). Accounts of Chemical Research. --INVALID-LINK--
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. --INVALID-LINK--
-
N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
avoiding over-chlorination in the synthesis of 6-Chloroindole. (2025). Benchchem. --INVALID-LINK--
-
Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (2016). International Science Community Association. --INVALID-LINK--
-
Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with... (2020). ResearchGate. --INVALID-LINK--
-
N-Chlorosuccinimide. (n.d.). Wikipedia. --INVALID-LINK--
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. (2016). PubMed. --INVALID-LINK--
-
Chlorination - Common Conditions. (n.d.). Organic Chemistry Data. --INVALID-LINK--
-
Larock Indole Synthesis. (2021). Thieme. --INVALID-LINK--
-
Sonogashira coupling. (n.d.). Wikipedia. --INVALID-LINK--
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2012). ACS Publications. --INVALID-LINK--
-
Larock Reaction in the Synthesis of heterocyclic Compounds. (2012). ResearchGate. --INVALID-LINK--
-
Larock indole synthesis. (n.d.). Grokipedia. --INVALID-LINK--
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2004). Journal of Organic Chemistry. --INVALID-LINK--
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules. --INVALID-LINK--
-
Larock Indole Synthesis. (n.d.). SynArchive. --INVALID-LINK--
-
6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine. (n.d.). BLDpharm. --INVALID-LINK--
-
Method of side-chain chlorination of 2-chloro-methylpyridine. (1993). Google Patents. --INVALID-LINK--
-
Synthesis of Azaindoles. (2012). Progress in Chemistry. --INVALID-LINK--
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI. --INVALID-LINK--
-
PREPARATION OF 7-AZAINDOLES BY THERMAL INDOLIZATION OF 2-PYRIDYLHYDRAZONES. (1961). Canadian Journal of Chemistry. --INVALID-LINK--
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (2013). Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. (2023). Organic Letters. --INVALID-LINK--
-
7-azaindole and preparation method thereof. (2016). Google Patents. --INVALID-LINK--
-
Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. (2022). Organic Chemistry Frontiers. --INVALID-LINK--
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2022). MDPI. --INVALID-LINK--
-
Lead optimization of 1,4-azaindoles as antimycobacterial agents. (2014). Journal of Medicinal Chemistry. --INVALID-LINK--
-
Challenges and Breakthroughs in Selective Amide Activation. (2023). Chemistry – A European Journal. --INVALID-LINK--
-
METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. (2011). Organic Syntheses. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 9. Chlorination - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. CN102827162A - Preparation method of 2-methyl-7-azaindole - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide for Synthetic Strategy: 7-Chloro vs. 7-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine in Drug Discovery
Introduction
The 7-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as the core of numerous kinase inhibitors, antiviral agents, and other therapeutics.[1] Its bioisosteric relationship with indole, coupled with the pyridine nitrogen's ability to modulate physicochemical properties and form key hydrogen bonds, makes it a highly valuable building block. For researchers engaged in structure-activity relationship (SAR) studies, functionalization of the azaindole core is paramount. The 7-position, in particular, offers a critical vector for modification, often via palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of two key intermediates: 7-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine and its 7-bromo counterpart. The choice between a chloro or bromo substituent is not trivial; it is a strategic decision that profoundly impacts synthetic accessibility, reaction dynamics, and even the biological profile of the final compounds. We will dissect the nuances of their physicochemical properties, synthetic routes, and reactivity, providing field-proven insights and experimental data to guide your selection and optimize your discovery campaigns.
Part 1: Structural and Physicochemical Properties - The Halogen's Footprint
The fundamental difference between the two molecules lies in the identity of the halogen atom at the C7 position. This single atomic substitution initiates a cascade of changes in electronic, steric, and bonding characteristics.
Caption: Core structure of the 7-halo-2-methyl-1H-pyrrolo[2,3-c]pyridine scaffold.
The properties of chlorine versus bromine directly influence the molecule's behavior from the reaction flask to the biological target. Bromine is larger, more polarizable, and forms a weaker, longer bond with carbon compared to chlorine. These differences are quantified in the table below.
| Property | This compound | 7-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine | Causality and Implication |
| Molecular Formula | C₈H₇ClN₂ | C₈H₇BrN₂ | The bromo-analog has a higher mass, which can impact formulation and dose calculations. |
| Molecular Weight | 166.61 g/mol (calculated) | 211.06 g/mol [2] | Higher molecular weight for the bromo derivative. |
| C-X Bond Dissociation Energy | ~84 kcal/mol | ~71 kcal/mol | Crucial for reactivity. The weaker C-Br bond requires less energy to break, facilitating faster oxidative addition in cross-coupling reactions. |
| C-X Bond Length | ~1.74 Å | ~1.91 Å | The longer C-Br bond is more accessible for catalyst insertion. |
| van der Waals Radius (X) | 1.75 Å | 1.85 Å | The larger bromine atom has a greater steric footprint, which can influence binding pocket interactions. |
| Halogen Bonding Potential | Moderate | Strong | Bromine is a better halogen bond donor than chlorine, potentially forming stronger, more directional interactions with protein backbones (e.g., carbonyl oxygens). |
Part 2: Synthesis and Commercial Availability
Both halogenated azaindoles are typically prepared through multi-step sequences that construct the bicyclic core, followed by a strategic halogenation step. While specific routes are often proprietary, a general and logical workflow can be conceptualized.
References
A Comparative Guide to the Biological Activity of Pyrrolo[2,3-c]pyridine Isomers
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold, a fusion of a pyrrole and a pyridine ring, represents a privileged structure. Its various isomers, arising from the different arrangements of the nitrogen atom in the pyridine ring and the fusion pattern, have yielded a plethora of biologically active molecules. This guide provides a comparative analysis of the biological activities of key pyrrolo[2,3-c]pyridine isomers, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, supported by experimental data. This document moves beyond a simple listing of facts to explain the causal relationships behind experimental choices and provides self-validating protocols for key assays.
Introduction to Pyrrolopyridine Isomers: A Tale of Nitrogen Placement
The seemingly subtle shift of a nitrogen atom within the bicyclic pyrrolopyridine core dramatically alters the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These modifications, in turn, have profound implications for how these isomers interact with biological targets. While all are bioisosteres of indole, their distinct physicochemical properties lead to divergent pharmacological profiles. This guide will focus on a comparative analysis of several key isomers, with a particular emphasis on their activity as kinase inhibitors and anticancer agents, areas where these scaffolds have shown significant promise.[1][2]
Comparative Analysis of Biological Activity
The following sections delve into the specific biological activities of prominent pyrrolopyridine isomers, presenting quantitative data where available to facilitate a comparative understanding. It is crucial to note that a direct head-to-head comparison of these isomers under identical experimental conditions is rarely found in the literature. Therefore, this guide synthesizes data from various studies to provide a broad, yet insightful, overview.
Pyrrolo[2,3-b]pyridine (7-Azaindole): A Kinase Inhibition Powerhouse
The 7-azaindole scaffold is arguably the most explored of the pyrrolopyridine isomers in drug discovery, having yielded approved drugs such as the BRAF inhibitor Vemurafenib.[3] Its success stems from the strategic placement of the pyridine nitrogen, which often acts as a key hydrogen bond acceptor in the hinge region of kinase ATP-binding sites.[1]
Recent research has highlighted the potential of 7-azaindole derivatives as potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in various cancers.[4][5]
Table 1: Kinase Inhibitory Activity of Representative Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for cellular activity) | Cellular IC50 (µM) | Reference |
| Compound 46 | CDK8 | 57 | - | - | [4] |
| Compound 22 | CDK8 | 48.6 | HCT116 (colorectal) | >15-fold selectivity vs. normal cells | [5][6] |
| Compound 8l | Haspin | 14 | - | - | [7] |
| Compound 6z | ABL/SRC | Potent dual inhibitor | Various solid and leukemia cell lines | - | [8] |
The low nanomolar IC50 values demonstrate the high potency of these 7-azaindole derivatives against their respective kinase targets. The development of such potent inhibitors is a direct result of understanding the structure-activity relationship (SAR), where modifications to the core scaffold are made to optimize interactions with the target protein.[2]
Pyrrolo[3,2-c]pyridine: Targeting FMS Kinase in Cancer
Derivatives of the pyrrolo[3,2-c]pyridine isomer have emerged as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of macrophages and is overexpressed in various cancers.[9][10]
Table 2: Kinase Inhibitory and Antiproliferative Activity of a Representative Pyrrolo[3,2-c]pyridine Derivative
| Compound ID | Target Kinase | Kinase IC50 (nM) | Cancer Cell Lines | Antiproliferative IC50 (µM) | Reference |
| Compound 1r | FMS (CSF-1R) | 30 | Ovarian, Prostate, Breast | 0.15 - 1.78 | [9][10] |
Compound 1r's potent inhibition of FMS kinase, coupled with its significant antiproliferative activity across multiple cancer cell lines, underscores the therapeutic potential of this isomer.[9] The selectivity of this compound for cancer cells over normal fibroblasts is a particularly desirable characteristic in a drug candidate.
Pyrrolo[2,3-d]pyrimidine: A Scaffold for Multi-Targeted Kinase Inhibitors
While technically a purine isostere, the pyrrolo[2,3-d]pyrimidine scaffold is closely related to the pyrrolopyridines and has proven to be a versatile core for the development of multi-targeted kinase inhibitors.[11][12]
Table 3: Kinase Inhibitory Profile of a Representative Pyrrolo[2,3-d]pyrimidine Derivative
| Compound ID | Target Kinases | IC50 (nM) | Reference |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 | [11] |
The ability of a single molecule to inhibit multiple kinases involved in cancer progression is a key strategy in overcoming drug resistance. The broad-spectrum activity of compound 5k highlights the utility of the pyrrolo[2,3-d]pyrimidine scaffold in designing such multi-targeted agents.
Pyrrolo[2,3-c]pyridine (6-Azaindole): An Isomer with Untapped Potential?
In contrast to its 7-azaindole counterpart, the pyrrolo[2,3-c]pyridine (6-azaindole) isomer is less represented in the literature as a potent kinase inhibitor. While some studies have explored this scaffold, they have often reported significantly lower activity compared to other isomers. For instance, in a study on DYRK1A inhibitors, the 6-azaindole derivatives were found to be "considerably less active" than the 7-azaindole analogues, although specific IC50 values were not provided.[13] This suggests that the positioning of the nitrogen at the 6-position may be less favorable for interactions with the hinge region of many kinases. However, this does not preclude its potential for targeting other classes of enzymes or receptors, and further exploration of this isomer is warranted.
Experimental Protocols
To ensure the reproducibility and validity of the presented biological data, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[14]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP (at a concentration close to the Km for the specific kinase)
-
Test compounds (e.g., pyrrolopyridine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the serially diluted compounds or DMSO (vehicle control).
-
Add the kinase to each well.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
-
References
- 1. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 4. atcc.org [atcc.org]
- 5. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Catalytic Synthesis of 7-Azaindole: Efficacy, Mechanisms, and Modern Protocols
The 7-azaindole scaffold is a privileged pharmacophore, integral to a multitude of therapeutic agents due to its unique electronic properties and ability to act as a bioisostere for indole and purine systems.[1][2] Its synthesis has been a focal point of extensive research, leading to the development of various catalytic strategies. This guide provides a comparative analysis of the most effective catalytic systems for 7-azaindole synthesis, offering insights into their mechanisms, substrate scope, and practical applications for researchers in drug discovery and development. We will delve into the nuances of palladium, copper, and rhodium-catalyzed reactions, providing experimental data and protocols to inform your synthetic choices.
The Strategic Importance of Catalysis in 7-Azaindole Synthesis
Traditional methods for constructing the 7-azaindole core, such as the Fischer and Madelung syntheses, often suffer from harsh reaction conditions, limited substrate scope, and low yields, particularly with the electron-deficient nature of the pyridine ring.[3] The advent of metal-catalyzed cross-coupling and C-H activation reactions has revolutionized the synthesis of this important heterocycle, offering milder conditions, broader functional group tolerance, and improved efficiency.[4][5]
Palladium Catalysis: The Workhorse of 7-Azaindole Synthesis
Palladium catalysis remains the most versatile and widely employed method for the synthesis and functionalization of 7-azaindoles.[5][6] Key strategies include the Sonogashira coupling, Heck reaction, and Buchwald-Hartwig amination, each offering distinct advantages depending on the desired substitution pattern.
The Sonogashira Coupling/Cyclization Strategy
A powerful approach for constructing the 7-azaindole core involves an initial Sonogashira coupling of an aminohalopyridine with a terminal alkyne, followed by a cyclization step.[5][7] This two-step, one-pot procedure is highly efficient for producing 2-substituted 7-azaindoles.
Catalyst System: A typical system involves a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a copper(I) co-catalyst, like CuI.[5][7]
Mechanism Insight: The reaction proceeds via a standard Sonogashira cross-coupling mechanism to form a 2-amino-3-(alkynyl)pyridine intermediate. Subsequent base-mediated or copper-catalyzed intramolecular cyclization leads to the formation of the 7-azaindole ring.[7]
Experimental Protocol: Synthesis of 2-Phenyl-7-azaindole via Sonogashira Coupling and Cyclization [7]
Step 1: Sonogashira Coupling
-
To a solution of 2-amino-3-iodopyridine (1.0 mmol) in a suitable solvent like toluene, add phenylacetylene (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Add a base, such as triethylamine (2.0 mmol).
-
Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
Step 2: Cyclization
-
To the reaction mixture from Step 1, add potassium tert-butoxide (1.5 mmol) and a catalytic amount of 18-crown-6.
-
Heat the mixture at 65 °C.
-
Monitor the reaction by TLC until completion.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 2-phenyl-7-azaindole.
Buchwald-Hartwig Amination for Functionalization
For the introduction of nitrogen-based substituents at various positions of the 7-azaindole ring, the Buchwald-Hartwig amination is an invaluable tool.[8][9] This reaction allows for the coupling of halo-7-azaindoles with a wide array of primary and secondary amines.
Catalyst System: Modern Buchwald-Hartwig reactions often employ palladium precatalysts paired with sterically hindered biarylphosphine ligands such as RuPhos, XPhos, or DavePhos.[6][8]
Causality in Ligand Choice: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands facilitate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition, leading to higher yields and broader substrate scope.[9][10]
Copper Catalysis: A Cost-Effective Alternative
Copper-catalyzed reactions, particularly Ullmann-type couplings, offer a more economical approach to C-N, C-O, and C-S bond formation on the 7-azaindole core.[11][12] While traditionally requiring harsh conditions, modern protocols have made copper catalysis a more viable and milder option.
Modern Ullmann Condensation
Recent advancements have led to the development of well-defined copper(II) catalysts, such as the 7-azaindole-N-oxide (7-AINO)-based catalyst, which facilitate Ullmann-type couplings under milder conditions.[11][13]
Catalyst System: [Cu₂II(7-AINO)₄] has shown to be an air-stable and robust catalyst for the arylation of various nucleophiles.[11] Other systems include CuI with ligands like N,N'-dimethylethylenediamine (DMEDA).[14]
Advantages: Copper catalysts are significantly cheaper than their palladium counterparts. The development of ligand-assisted protocols has expanded the substrate scope and lowered reaction temperatures.[12][15]
Experimental Protocol: Copper-Catalyzed N-Arylation of 7-Azaindole [14]
-
To a reaction vessel, add 7-azaindole (1.0 mmol), the aryl iodide (1.2 mmol), CuI (0.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add DMSO as the solvent.
-
Heat the reaction mixture at 100-120 °C under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Rhodium Catalysis: The Power of C-H Activation
Rhodium catalysis has emerged as a powerful tool for the synthesis of 7-azaindoles through C-H activation and annulation, offering a step-economical approach that avoids the pre-functionalization of starting materials.[3][16]
Annulative Coupling of Aminopyridines and Alkynes
An efficient method for constructing the 7-azaindole scaffold involves the Rh(III)-catalyzed C-H activation of an aminopyridine and its subsequent annulative coupling with an alkyne.[3][17]
Catalyst System: A common catalytic system is [RhCp*Cl₂]₂ with a silver salt co-catalyst, such as AgSbF₆ and Ag₂CO₃.[3][16]
Mechanistic Rationale: The silver salt plays a crucial role in activating the catalyst and acting as an oxidant to regenerate the active Rh(III) species.[18] The reaction proceeds through a C-H activation, migratory insertion of the alkyne, and reductive elimination to form the 7-azaindole product.[19]
Comparative Analysis of Catalytic Systems
| Catalyst System | Key Reaction Type(s) | Typical Yields | Substrate Scope | Key Advantages | Limitations |
| Palladium | Sonogashira, Heck, Buchwald-Hartwig | Good to Excellent | Broad (amines, alkynes, alkenes) | High versatility, well-established, mild conditions with modern ligands.[5][6] | High cost of catalyst and ligands, potential for palladium contamination in final product.[15] |
| Copper | Ullmann Condensation, Oxidative Coupling | Moderate to Good | Good (N, O, S-nucleophiles) | Cost-effective, readily available catalyst.[11][12] | Often requires higher temperatures than palladium, can have narrower substrate scope.[12] |
| Rhodium | C-H Activation/Annulation | Good to Excellent | Good (aminopyridines, alkynes) | Atom- and step-economical, avoids pre-functionalization.[3][16] | High cost of catalyst, requires stoichiometric oxidant.[3][19] |
Conclusion and Future Outlook
The synthesis of 7-azaindoles has been significantly advanced through the development of sophisticated catalytic systems. Palladium catalysis remains the gold standard for its versatility and broad applicability. However, for cost-effective and large-scale synthesis, modern copper-catalyzed Ullmann-type reactions present a compelling alternative. The emergence of rhodium-catalyzed C-H activation offers a more elegant and efficient route, minimizing synthetic steps.
The choice of catalyst will ultimately depend on the specific synthetic target, desired substitution pattern, cost considerations, and scalability. As catalyst technology continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of this vital heterocyclic scaffold, further empowering the field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole- N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pr.ibs.re.kr [pr.ibs.re.kr]
- 18. Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01650H [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Structure-Activity Relationships of 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine Analogs as Kinase Inhibitors
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine analogs, a scaffold of significant interest in the discovery of novel kinase inhibitors. Drawing upon experimental data from a range of studies on the broader 7-azaindole class, this document will elucidate the rationale behind molecular design, compare the performance of various analogs, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of medicinal chemistry and oncology.
Introduction: The 7-Azaindole Scaffold - A Privileged Motif in Kinase Inhibition
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows it to effectively bind to the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.[2] The nitrogen atom at the 7-position acts as a key hydrogen bond acceptor, mimicking the N1 of adenine.[3] This fundamental interaction serves as an anchor, allowing for the exploration of various substitutions on the bicyclic ring system to achieve potency and selectivity against specific kinase targets.[2]
The this compound core, a specific embodiment of the 7-azaindole scaffold, presents a unique starting point for inhibitor design. The chlorine atom at the 7-position can modulate the electronics of the ring system and provide a vector for further chemical modification, while the methyl group at the 2-position can occupy a hydrophobic pocket within the ATP-binding site. This guide will delve into the nuanced effects of these and other substitutions on the overall activity of this promising class of compounds.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of 7-azaindole analogs is highly dependent on the nature and position of substituents on both the pyrrole and pyridine rings. The following sections will dissect the SAR of this scaffold, drawing comparisons from various studies to build a comprehensive understanding.
The Critical Role of the Pyrrole Moiety (N1 and C3 Positions)
The pyrrole portion of the 7-azaindole scaffold offers two primary points for modification: the N1 nitrogen and the C3 position.
-
N1 Position: Substitution at the N1 position is a common strategy to modulate pharmacokinetic properties and to probe for additional interactions within the active site. While in some cases, an unsubstituted N1-H is crucial for activity, allowing for a hydrogen bond donation, in other instances, alkyl or aryl substituents can enhance potency by accessing nearby hydrophobic pockets. For example, in a series of PI3Kγ inhibitors, the stereochemistry at the N1 substituent was shown to be important for activity.[4]
-
C3 Position: The C3 position is a key vector for introducing substituents that can extend into the solvent-exposed region or interact with specific residues within the kinase active site. A variety of groups, from simple aryl moieties to more complex heterocyclic systems, have been explored at this position. For instance, in a series of Cdc7 inhibitors, an imidazolone motif at C3 with a C-2 NH-benzyl substituent resulted in a potent compound with an IC50 of 20 nM.[2] The nature of the C3 substituent is often a primary determinant of a compound's selectivity profile.
The Influence of Substituents on the Pyridine Ring (C4, C5, and C6 Positions)
Modifications on the pyridine ring are instrumental in fine-tuning the inhibitor's potency, selectivity, and physicochemical properties.
-
C4 and C6 Positions: These positions are often solvent-exposed, making them ideal for introducing groups that can enhance solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In some kinase targets, these positions can also be exploited to achieve additional interactions. For example, in a series of c-Met inhibitors, substitution at the C6 position with a piperazine group yielded the best results.[2]
-
C5 Position: The C5 position is frequently utilized to modulate the electronic properties of the ring system or to introduce groups that can interact with the ribose-binding pocket of the ATP-binding site.
The Impact of the 7-Chloro and 2-Methyl Groups
Focusing on the core scaffold of this guide, the 7-chloro and 2-methyl groups play specific roles:
-
7-Chloro Group: The presence of a chlorine atom at the 7-position can significantly influence the pKa of the pyridine nitrogen, potentially affecting the strength of the crucial hinge-binding interaction. Furthermore, chlorine is a lipophilic group that can enhance membrane permeability. Studies on other chloro-substituted 7-azaindole derivatives have shown that this substitution can lead to enhanced antiproliferative activity.[5]
-
2-Methyl Group: The methyl group at the 2-position is expected to occupy a small hydrophobic pocket near the hinge region in many kinases. The impact of this group on potency and selectivity will be highly dependent on the specific topology of the target kinase's active site.
Comparative Performance Data of 7-Azaindole Analogs
To provide a quantitative perspective on the potential of the 7-azaindole scaffold, the following table summarizes the inhibitory activities of several representative analogs against various kinases. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in assay conditions.
| Compound/Analog | Target Kinase(s) | IC50 (nM) | Key Structural Features | Reference |
| Compound 164 | CDK1 / CDK2 | 7 / 3 | 2-aminopyrimidine at C3 | [2] |
| Compound 178d | VEGFR2 | 37 | 3-azaindolyl-4-arylmaleimide | [3] |
| Compound 94 | JAK2 | 260 | C-3 aryl substitution | [2] |
| 7-azaindole derivative | JAK2 | 1 | Not specified | [6] |
| Compound 42 (Cdc7 inhibitor) | Cdc7 | 7 | Thiazolone at C3 | [2] |
| Compound 13 (PI3Kγ inhibitor) | PI3Kγ | 7 | 3-pyridyl at C3 | [4] |
| 2-amino-pyrrolo[2,3-d]pyrimidine | Aurora-A | 8 | 2-amino-pyrrolo[2,3-d]pyrimidine | [7] |
This data highlights the remarkable potency that can be achieved with the 7-azaindole scaffold, with several examples exhibiting low nanomolar inhibitory activity against their respective kinase targets.
Experimental Protocols
To facilitate the practical application of the information presented in this guide, detailed, step-by-step methodologies for the synthesis of a representative this compound analog and a general kinase inhibition assay are provided below.
Synthesis of a Representative Analog: (7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)(4-(trifluoromethoxy)phenyl)methanone
This synthetic protocol describes a plausible route to a representative analog, employing common and well-established organic chemistry reactions.
Caption: Synthetic scheme for a representative analog.
Materials:
-
This compound
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2), anhydrous
-
Aluminum chloride (AlCl3)
-
4-(Trifluoromethoxy)benzoyl chloride
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Vilsmeier-Haack Reagent Formation (pre-formation of the electrophile): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-(trifluoromethoxy)benzoyl chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 equivalents) to the solution, followed by a catalytic amount of DMF (1-2 drops).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. This step forms the reactive acylium ion.
-
Friedel-Crafts Acylation: In a separate flame-dried flask, suspend aluminum chloride (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere. Cool the suspension to 0 °C.
-
Slowly add the pre-formed acylium ion solution from step 3 to the AlCl3 suspension.
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Caption: General workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide or protein substrate for the kinase
-
Test compounds (this compound analogs) dissolved in 100% DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution at a concentration near the Km for the kinase
-
Commercially available luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.
-
Add the kinase/substrate master mix to each well of the assay plate.
-
Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ATP remaining by adding the luminescence-based detection reagent (e.g., Kinase-Glo®) to each well. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal in each well using a plate reader.
-
The amount of light produced is directly proportional to the amount of ATP remaining in the well. A lower signal indicates higher kinase activity (more ATP consumed).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the well-established principles of 7-azaindole SAR, medicinal chemists can rationally design and synthesize analogs with enhanced potency and selectivity against a variety of kinase targets implicated in cancer and other diseases. The comparative data presented in this guide underscores the potential of this scaffold to yield highly active compounds.
Future efforts in this area should focus on:
-
Exploring a wider range of substitutions at the C3, N1, and other positions of the core scaffold to build a more comprehensive SAR profile specific to the 7-Chloro-2-methyl series.
-
Utilizing structure-based drug design by obtaining crystal structures of lead compounds in complex with their target kinases to guide further optimization.
-
Conducting thorough in vitro and in vivo profiling of promising analogs to assess their ADME/Tox properties and preclinical efficacy.
By systematically applying the principles outlined in this guide, the scientific community can continue to unlock the therapeutic potential of this versatile and potent class of kinase inhibitors.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine
This guide provides a comprehensive comparison of in vitro assays for the validation of novel kinase inhibitors derived from the 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine scaffold. As researchers and drug development professionals, the robust validation of candidate compounds is paramount. This document offers an objective analysis of biochemical and cell-based assay methodologies, supported by experimental data, to guide the selection of the most appropriate validation strategy.
The 7-Chloro-1H-pyrrolo[2,3-c]pyridine core is a recognized scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors. For the purpose of this guide, we will focus on the validation of hypothetical compounds derived from this scaffold targeting the Src kinase, a non-receptor tyrosine kinase implicated in various cancers. While specific data on this compound derivatives is limited in public literature, the principles and methodologies discussed herein are broadly applicable to novel kinase inhibitors.
The Kinase Inhibitor Validation Funnel: From Purified Protein to Cellular Context
The validation of a novel kinase inhibitor is a tiered process, beginning with simple, high-throughput biochemical assays and progressing to more complex, physiologically relevant cell-based models. This funneling approach allows for the efficient screening of large compound libraries and the in-depth characterization of promising leads.
Caption: Kinase inhibitor validation workflow.
I. Biochemical Assays: The First Line of Assessment
Biochemical assays are fundamental for the initial characterization of kinase inhibitors.[1] They utilize purified kinase, a substrate, and ATP to measure the inhibitor's direct effect on enzyme activity in a controlled, cell-free environment. These assays are prized for their simplicity, reproducibility, and suitability for high-throughput screening (HTS).[1][2]
A. Radiometric Assays: The Gold Standard
Radiometric assays are often considered the "gold standard" for their direct and sensitive measurement of kinase activity.[1] They involve the use of radioactively labeled ATP ([γ-³²P]-ATP or [γ-³³P]-ATP), where the incorporation of the radioactive phosphate group onto the substrate is quantified.[1][3]
Experimental Protocol: ³²P-Based Src Kinase Inhibition Assay
-
Reaction Setup: In a 96-well plate, combine the following in kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl₂):
-
Recombinant human Src kinase (e.g., 100 nM).
-
Src-specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1 at 0.5 mg/mL).[4]
-
Varying concentrations of the test compound (derived from this compound).
-
-
Initiation: Start the reaction by adding [γ-³²P]-ATP to a final concentration of 100 µM.[4]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[5]
-
Termination and Detection: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP. Quantify the incorporated radioactivity using a scintillation counter.[6]
B. Fluorescence-Based Assays: A Non-Radioactive Alternative
Fluorescence-based assays offer a safer and more convenient alternative to radiometric methods. These assays employ various strategies to generate a fluorescent signal that correlates with kinase activity.
1. Fluorescence Polarization (FP) Assays:
FP assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled substrate. When the labeled substrate is phosphorylated by the kinase, it may be bound by a specific antibody, leading to a larger molecular complex that tumbles more slowly in solution, resulting in an increase in fluorescence polarization.
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays:
TR-FRET assays utilize a donor fluorophore (e.g., on an anti-phospho-substrate antibody) and an acceptor fluorophore (e.g., on the substrate). When the substrate is phosphorylated and bound by the antibody, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor.
Experimental Protocol: TR-FRET-Based Src Kinase Inhibition Assay
-
Reaction Setup: In a 96-well plate, combine the Src kinase, peptide substrate, and test compound as described for the radiometric assay.
-
Initiation: Add unlabeled ATP to initiate the kinase reaction.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection: Add a detection mixture containing a europium-labeled anti-phosphotyrosine antibody (donor) and a ULight™-labeled peptide (acceptor).
-
Signal Reading: After a further incubation (e.g., 60 minutes), read the time-resolved fluorescence signal on a compatible plate reader.
C. Luminescence-Based Assays: High Sensitivity and Broad Dynamic Range
Luminescence-based assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining in the reaction after the kinase reaction. The amount of ATP is inversely proportional to the kinase activity.
Experimental Protocol: Luminescence-Based Src Kinase Inhibition Assay
-
Reaction Setup and Initiation: Perform the kinase reaction as described for the other assays.
-
ATP Detection: After the desired incubation time, add the Kinase-Glo® reagent. This reagent lyses the "cells" (in this context, it stops the reaction) and contains luciferase and luciferin.
-
Signal Reading: The luciferase enzyme uses the remaining ATP to generate a luminescent signal, which is measured on a luminometer.[4] A lower luminescent signal indicates higher kinase activity and less inhibition.
II. Data Analysis and Validation Parameters for Biochemical Assays
The primary output of these assays is the determination of the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[3]
Table 1: Hypothetical Biochemical Assay Data for this compound Derivatives against Src Kinase
| Compound | Radiometric Assay IC₅₀ (nM) | TR-FRET Assay IC₅₀ (nM) | Luminescence Assay IC₅₀ (nM) |
| Derivative A | 50 | 65 | 70 |
| Derivative B | 15 | 20 | 25 |
| Dasatinib (Control) | 1.0 | 1.5 | 2.0 |
Interpretation:
-
Potency: Derivative B shows higher potency than Derivative A across all assay formats, as indicated by its lower IC₅₀ values.
-
Assay Concordance: While the absolute IC₅₀ values may vary slightly between different assay technologies, the relative potency ranking of the compounds should remain consistent. Significant discrepancies may indicate assay-specific artifacts or compound interference.
-
Control Compound: The inclusion of a known inhibitor like Dasatinib validates the assay's performance.
For a more rigorous comparison of inhibitor potency that is independent of ATP concentration, the inhibition constant (Kᵢ) should be determined.[3] This is particularly important for ATP-competitive inhibitors. The Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) for ATP is known.[7]
III. Cell-Based Assays: Assessing Efficacy in a Physiological Context
While biochemical assays are crucial for initial screening, they do not fully recapitulate the complex cellular environment.[8] Cell-based assays are therefore essential for validating the efficacy of lead compounds in a more physiologically relevant setting.[9] These assays measure the inhibitor's ability to engage its target and modulate downstream signaling pathways within living cells.
A. Cellular Target Engagement Assays
These assays confirm that the compound can enter the cell and bind to its intended target. The NanoBRET™ Target Engagement Assay is a popular method that uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged kinase in live cells.
B. Phosphorylation Status of Downstream Substrates
A key indicator of a kinase inhibitor's cellular activity is its ability to reduce the phosphorylation of the kinase's downstream substrates. This can be assessed using various techniques, including Western blotting and cell-based ELISA.
Experimental Protocol: Western Blot Analysis of Src-Mediated Phosphorylation
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., MDA-MB-231, known to have active Src signaling) and treat with varying concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known Src substrate (e.g., phospho-FAK Tyr397) and a loading control (e.g., GAPDH).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the relative levels of substrate phosphorylation.
Caption: Western blot workflow for assessing cellular kinase inhibition.
C. Cell Viability and Proliferation Assays
Ultimately, the therapeutic goal of a kinase inhibitor in oncology is to inhibit cancer cell growth. Cell viability assays, such as the MTT or CellTiter-Glo® assays, measure the metabolic activity of cells as an indicator of their viability.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating and Treatment: Seed cancer cells in a 96-well plate and treat with a dose-response of the test compounds.
-
Incubation: Incubate for a period that allows for effects on cell proliferation (e.g., 72 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent, which lyses the cells and provides the substrate for luciferase.
-
Signal Reading: The amount of ATP present, which is proportional to the number of viable cells, is converted into a luminescent signal.
IV. Comparing Biochemical and Cell-Based Assay Data
A critical aspect of the validation process is comparing the data obtained from biochemical and cell-based assays.
Table 2: Hypothetical Comparative Data for a Promising this compound Derivative (Compound B)
| Assay Type | Parameter | Value |
| Biochemical | Src IC₅₀ (nM) | 15 |
| Kᵢ (nM) | 10 | |
| Cell-Based | p-FAK IC₅₀ (nM) | 150 |
| MDA-MB-231 Cell Viability IC₅₀ (nM) | 500 |
Interpretation:
-
Potency Shift: It is common to observe a rightward shift in potency (higher IC₅₀) when moving from biochemical to cell-based assays. This can be attributed to factors such as cell membrane permeability, compound metabolism, and off-target effects.
-
Mechanism of Action: A significant reduction in substrate phosphorylation at concentrations that correlate with the inhibition of cell viability provides strong evidence that the compound's anti-proliferative effect is mediated through the intended target.
-
Therapeutic Window: The difference between the on-target cellular potency and the concentration required to induce general cytotoxicity (if measured in a non-cancerous cell line) can provide an early indication of the compound's therapeutic window.
V. Kinome Selectivity Profiling: Understanding Off-Target Effects
A crucial step in validating a kinase inhibitor is to assess its selectivity. Most kinase inhibitors are not entirely specific for a single kinase. Profiling the lead compounds against a broad panel of kinases (kinome profiling) is essential to identify potential off-target activities that could lead to unforeseen side effects or even contribute to the compound's efficacy. This is typically performed using high-throughput biochemical assays.
Table 3: Hypothetical Kinome Selectivity Data for Compound B (% Inhibition at 1 µM)
| Kinase | % Inhibition |
| Src | 95 |
| Lyn | 85 |
| Fyn | 78 |
| Abl | 30 |
| EGFR | 10 |
| VEGFR2 | 5 |
Interpretation:
-
Selectivity Profile: Compound B demonstrates good selectivity for Src family kinases (Src, Lyn, Fyn) with weaker inhibition of Abl and minimal activity against EGFR and VEGFR2.
-
Structure-Activity Relationship (SAR): This data is invaluable for guiding further chemical modifications to improve selectivity.
Conclusion
The in vitro validation of novel kinase inhibitors derived from the this compound scaffold requires a multi-faceted approach. By systematically progressing from high-throughput biochemical assays to more complex cell-based models, researchers can confidently identify and characterize potent and selective drug candidates. A thorough understanding of the strengths and limitations of each assay, coupled with rigorous data analysis, is essential for making informed decisions in the drug discovery pipeline.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase activity assays Src and CK2 [protocols.io]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
The Discerning Eye: A Comparative Cross-Reactivity Profiling Guide for 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine Based Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the pursuit of potent and selective drug candidates is paramount. The 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine scaffold has emerged as a promising starting point for the development of novel kinase inhibitors, showing potential for high potency. However, the true therapeutic value of any inhibitor lies not only in its on-target efficacy but also in its selectivity profile across the human kinome. Unforeseen off-target effects can lead to toxicity or undesirable polypharmacology, derailing an otherwise promising therapeutic candidate.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough cross-reactivity profiling of this compound based inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer a structured approach to data analysis and comparison with alternative inhibitor scaffolds.
The Rationale for Rigorous Profiling
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[1] This conservation makes achieving inhibitor selectivity a significant challenge.[1] A comprehensive cross-reactivity profile is not merely a checkbox in preclinical development; it is a critical dataset that informs on the inhibitor's mechanism of action, predicts potential safety liabilities, and can even unveil new therapeutic opportunities.
Our approach to profiling is multi-tiered, beginning with broad, high-throughput biochemical screens to cast a wide net, followed by more focused biophysical and cell-based assays to confirm and contextualize the initial findings. This layered strategy ensures a holistic understanding of the inhibitor's behavior.
Experimental Workflows for Comprehensive Profiling
A robust profiling cascade is essential for making informed decisions about the progression of a lead candidate. We advocate for a combination of in vitro biochemical assays and in-cell target engagement studies to build a complete picture of an inhibitor's selectivity.
Caption: A tiered experimental workflow for inhibitor profiling.
I. Broad Kinome Profiling: The Initial Litmus Test
The first step is to assess the inhibitor's activity against a large, representative panel of kinases. This provides an unbiased overview of its selectivity.
Recommended Platform: KINOMEscan®
The KINOMEscan® platform is an active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases (over 460).[2][3] A key advantage of this ATP-independent assay is that it provides true thermodynamic dissociation constants (Kd), which are more reliable for comparing affinities across different kinases than IC50 values that can be influenced by ATP concentration.[2][3]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Dissolve the this compound based inhibitor in 100% DMSO to create a stock solution.
-
Assay Principle: The assay involves three components: a DNA-tagged kinase, an immobilized ligand, and the test compound.[2] The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of the DNA tag.[2] A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: Results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. Hits are often defined as compounds that exhibit a %Ctrl below a certain threshold (e.g., <10% or <35%).
II. Orthogonal Validation: Biochemical IC50 Determination
Hits identified from the primary screen should be validated using an orthogonal method, such as a biochemical enzymatic assay, to determine their half-maximal inhibitory concentration (IC50). A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[1][4]
Recommended Platform: Radiometric Kinase Assay (e.g., HotSpot™)
Radiometric assays, such as the HotSpot™ platform, are considered a gold standard for their direct measurement of kinase activity.[5][6] They quantify the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate.[5]
Experimental Protocol: Radiometric IC50 Determination
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a specific substrate, [γ-³³P]-ATP, and a range of concentrations of the inhibitor.
-
Incubation: Allow the reaction to proceed at a controlled temperature for a defined period.
-
Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]-ATP, often by spotting the reaction mixture onto a filter membrane.[5]
-
Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
III. Cellular Context: Target Engagement Assays
Demonstrating that an inhibitor binds to its intended target within the complex environment of a living cell is a critical validation step.[7] Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement.[7][8] The principle behind CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[8]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with the this compound based inhibitor or a vehicle control (DMSO) and incubate to allow for compound uptake.[8]
-
Thermal Challenge: Aliquot the treated cells and heat them across a temperature gradient using a thermocycler.[8]
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.[8]
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using methods like Western blotting or high-throughput approaches like reverse-phase protein arrays (RPPA).[7]
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the inhibitor compared to the vehicle control indicates target engagement.[9]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation and Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. This allows for a direct visual assessment of the inhibitor's potency and selectivity against alternative scaffolds.
Table 1: Comparative Kinome Selectivity Profile
| Kinase Target | This compound Inhibitor (Kd, nM) | Alternative Scaffold 1 (e.g., Pyrrolo[2,3-d]pyrimidine) (Kd, nM) | Alternative Scaffold 2 (e.g., Pyrrolo[2,3-b]pyridine) (Kd, nM) |
| Primary Target | Value | Value | Value |
| Off-Target 1 | Value | Value | Value |
| Off-Target 2 | Value | Value | Value |
| ... | ... | ... | ... |
Note: Kd values should be obtained from a broad binding assay like KINOMEscan®.
Table 2: Biochemical and Cellular Potency Comparison
| Inhibitor Scaffold | Biochemical IC50 (nM) | Cellular Target Engagement (EC50, µM) | Cell Proliferation IC50 (µM) |
| This compound | Value | Value | Value |
| Alternative Scaffold 1 | Value | Value | Value |
| Alternative Scaffold 2 | Value | Value | Value |
Note: Cellular EC50 for target engagement can be determined from isothermal dose-response CETSA experiments.[9]
Conclusion
The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. However, a deep understanding of its cross-reactivity profile is non-negotiable for its successful translation into a therapeutic candidate. By employing a multi-faceted profiling strategy encompassing broad kinome screening, orthogonal biochemical validation, and in-cell target engagement assays, researchers can build a comprehensive and reliable dataset. This data-driven approach, coupled with a structured comparative analysis against alternative scaffolds, will empower informed decision-making and ultimately guide the design of more selective and safer kinase inhibitors.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. chayon.co.kr [chayon.co.kr]
- 3. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of Synthetic Routes to 7-Chloro-Azaindoles: A Guide for Medicinal Chemists
Abstract
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of a chlorine atom at the 7-position can significantly modulate a molecule's physicochemical and pharmacological properties, making 7-chloro-azaindoles highly valuable building blocks. This guide provides a head-to-head comparison of the primary synthetic strategies to access this important heterocyclic system. We will delve into the mechanistic underpinnings, practical considerations, and scalability of each route, supported by experimental data and protocols, to empower researchers in making informed decisions for their drug discovery programs.
Introduction: The Significance of the 7-Chloro-Azaindole Moiety
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a bioisostere of indole, where a nitrogen atom replaces the C7-H group. This substitution introduces a hydrogen bond acceptor, alters electronic properties, and can improve metabolic stability and aqueous solubility—all desirable traits in drug candidates.[1][2] Derivatives of this scaffold are known to exhibit a wide range of biological activities, including as kinase inhibitors, anti-cancer agents, and antagonists for various receptors.[2][3][4]
The 7-chloro substituent, in particular, serves two primary roles. First, it acts as a crucial pharmacophore element, often engaging in halogen bonding or occupying hydrophobic pockets within a target protein. Second, it provides a versatile synthetic handle for further functionalization, most commonly through transition-metal-catalyzed cross-coupling reactions.[5][6] Given its importance, the efficient and regioselective synthesis of the 7-chloro-azaindole core is a critical challenge for synthetic and medicinal chemists. This guide will compare the most prevalent strategies, focusing on building the azaindole ring system with the chlorine atom pre-installed or introduced at a later stage.
Major Synthetic Strategies: A Comparative Analysis
The synthesis of substituted azaindoles can be broadly categorized into two approaches: (A) constructing the pyrrole ring onto a pre-functionalized pyridine, or (B) building the pyridine ring onto a pyrrole precursor. For 7-chloro-azaindoles, the former is far more common. We will compare three primary pathways:
-
Route 1: De Novo Pyrrole Ring Synthesis from Substituted Pyridines
-
Route 2: Transition-Metal-Catalyzed Annulation and Cross-Coupling Strategies
-
Route 3: Late-Stage C-H Chlorination of the Azaindole Core
Below is a conceptual workflow for selecting a synthetic route based on key project requirements.
Caption: Decision workflow for selecting a synthetic route.
Route 1: De Novo Pyrrole Ring Synthesis (Leimgruber-Batcho Analogue)
This classical approach builds the pyrrole ring onto a pre-existing 2,6-dichloropyridine scaffold. It is a robust and often cost-effective method for large-scale synthesis. A common sequence involves the nitration of 2,6-dichloropyridine, followed by reaction with an enamine or equivalent to form the pyrrole ring.
Causality Behind Experimental Choices:
-
Starting Material: 2,6-dichloropyridine is an inexpensive, commercially available starting material. The two chlorine atoms provide sites for differential reactivity.
-
Nitration: The introduction of a nitro group at the 3-position is a key step that activates the molecule for subsequent cyclization.
-
Cyclization: The Leimgruber-Batcho indole synthesis and its analogues are powerful methods for forming the pyrrole ring. The reaction of a 3-nitropyridine with a vinylogous N,N-dimethylformamide-dimethylacetal (DMF-DMA) generates an enamine intermediate, which then undergoes reductive cyclization to form the azaindole core.[7]
Representative Protocol:
A general procedure for synthesizing 7-chloro-1H-pyrrolo[2,3-c]pyridine involves the reaction of 2-chloro-3-nitropyridine with vinylmagnesium bromide.[8]
-
Dissolution: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add vinylmagnesium bromide (typically a 1 M solution in THF, ~3.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Warming and Aging: After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for 16 hours.
-
Quenching and Workup: The reaction is quenched, and the product is extracted and purified by column chromatography to yield 7-chloro-1H-pyrrolo[2,3-c]pyridine.[8]
Route 2: Transition-Metal-Catalyzed Annulation
Modern synthetic organic chemistry heavily relies on transition-metal catalysis, and the synthesis of azaindoles is no exception. These methods offer high efficiency, functional group tolerance, and modularity. A prominent strategy involves a Sonogashira coupling followed by an intramolecular cyclization.[9][10]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) is used for the Sonogashira cross-coupling due to its high efficiency in forming C(sp)-C(sp²) bonds. A copper(I) co-catalyst (e.g., CuI) is crucial for the catalytic cycle.
-
Reaction Sequence: The Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne creates the key o-aminoarylalkyne intermediate.[11] This intermediate is then subjected to cyclization.
-
Cyclization Conditions: The cyclization can be promoted by a variety of reagents, including strong bases (to deprotonate the amine) or other metal catalysts (like copper or silver) that activate the alkyne towards nucleophilic attack by the amine.[9][12] Acid-catalyzed cyclization has also been reported.[10]
Representative Protocol: Sonogashira Coupling and Cyclization
This protocol describes the synthesis of a 5-nitro-7-azaindole derivative, which highlights the functional group tolerance of the method.[11]
-
Sonogashira Coupling: A 2-amino-3-halo-5-nitropyridine is coupled with a terminal alkyne (e.g., trimethylsilylacetylene) using a Pd/Cu catalytic system.
-
Deprotection & Cyclization: The silyl protecting group is removed, and the resulting terminal alkyne undergoes cyclization. For the synthesis of 5-nitro-7-azaindole, cycloisomerization is achieved by heating in morpholine and water.[11] This step avoids harsh bases that might be incompatible with the nitro group.
Caption: General workflow for metal-catalyzed annulation.
Route 3: Late-Stage C-H Chlorination
In some cases, the parent 7-azaindole may be more readily accessible or a common intermediate for a library of analogues. In such scenarios, a late-stage chlorination can be an atom-economical and efficient strategy.[13][14] This approach relies on directing-group-assisted C-H activation.
Causality Behind Experimental Choices:
-
Directing Group: The pyridyl nitrogen (N7) of the azaindole ring itself can act as a directing group, coordinating to the metal catalyst and positioning it for regioselective C-H activation at the adjacent C6 position. However, for chlorination at the C7 position of the pyridine ring of a different azaindole isomer (e.g. 1H-pyrrolo[2,3-c]pyridine), specific directing groups would be required. More commonly for the 7-azaindole (1H-pyrrolo[2,3-b]pyridine), functionalization occurs on the pyrrole ring or at the C6 position. A recent rhodium-catalyzed method uses the N1-H of the pyrrole as a directing group to achieve chlorination at the C2 position.[15]
-
Catalyst and Chlorinating Agent: Rhodium(III) catalysts are particularly effective for C-H activation directed by N-heterocycles.[15] In an unexpected discovery, 1,2-dichloroethane (DCE) was found to serve as both the solvent and the chlorinating agent in a rhodium-catalyzed reaction, providing an operationally simple method.[15]
Representative Protocol: Rhodium-Catalyzed C-H Chlorination
This protocol describes a regioselective C-H chlorination of N-substituted 7-azaindoles at the C2 position.[15]
-
Reactant Mixture: To a screw-capped vial, add the N-substituted 7-azaindole (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol %), and AgSbF₆ (20 mol %).
-
Solvent/Reagent Addition: Add 1,2-dichloroethane (DCE) as the solvent and chlorinating source.
-
Reaction: Heat the mixture at 120 °C for 24 hours.
-
Workup and Purification: After cooling, the reaction mixture is filtered, concentrated, and purified by flash chromatography to yield the C2-chlorinated 7-azaindole.
Head-to-Head Performance Comparison
| Feature | Route 1: De Novo Synthesis | Route 2: Metal-Catalyzed Annulation | Route 3: Late-Stage Chlorination |
| Overall Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Number of Steps | Typically 2-4 steps | Typically 2 steps (one-pot possible)[9] | 1 step from parent azaindole |
| Scalability | Generally good, often used for process | Good, but catalyst cost can be a factor | Moderate, catalyst loading can be high |
| Starting Materials | Inexpensive bulk chemicals (e.g., dichloropyridines) | More complex, functionalized pyridines and alkynes | Requires synthesis of the parent azaindole |
| Substrate Scope | More limited by the conditions of ring formation | Very broad, high functional group tolerance | Dependent on directing group compatibility |
| Key Advantage | Cost-effective for large scale | High modularity and speed for library synthesis | Atom economy, rapid diversification |
| Key Disadvantage | Can require harsh conditions (e.g., strong acids/bases) | Cost of catalysts and ligands; potential metal contamination | Regioselectivity can be challenging; requires pre-functionalized core |
Conclusion and Recommendations
The optimal synthetic route to a specific 7-chloro-azaindole derivative is highly dependent on the project's goals.
-
For large-scale, process chemistry applications where cost is a primary driver, Route 1 (De Novo Synthesis) from inexpensive starting materials like 2,6-dichloropyridine remains a highly attractive and robust option.
-
For discovery chemistry and library synthesis , where speed, versatility, and broad substrate scope are paramount, Route 2 (Transition-Metal-Catalyzed Annulation) is the superior choice. The ability to quickly couple various pyridines and alkynes provides rapid access to a diverse range of analogues.
-
Route 3 (Late-Stage Chlorination) is a powerful tool when a common azaindole intermediate is already available or when seeking to rapidly explore the effect of chlorination on a lead compound. Its atom economy is a significant advantage, though it is limited to substrates compatible with the C-H activation conditions.
By understanding the fundamental principles, advantages, and limitations of each approach, researchers can strategically design and execute the most efficient synthesis for their target 7-chloro-azaindole, accelerating the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE | 357263-41-3 [chemicalbook.com]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Azaindole synthesis [organic-chemistry.org]
- 13. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Late-Stage C-H Functionalization of Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Purity Assessment of 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine
Executive Summary
In the landscape of modern drug discovery, the structural integrity of molecular building blocks is paramount. Heterocyclic compounds, particularly azaindole derivatives like 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine, are foundational scaffolds in the synthesis of high-value active pharmaceutical ingredients (APIs), often targeting kinase pathways.[1] Consequently, the purity of these intermediates directly impacts the yield, impurity profile, and ultimate safety and efficacy of the final drug substance. This guide provides an in-depth comparison of two powerful analytical techniques for assessing the purity of synthesized this compound: the industry-standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the orthogonal, absolute method of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind methodological choices, present detailed experimental protocols, and interpret comparative data to underscore the necessity of a multi-faceted approach to purity validation.
Introduction: The Critical Role of Purity in Synthesis
This compound is a substituted 6-azaindole, a class of compounds of significant interest in medicinal chemistry. The specific substitution pattern—a chloro group at the 7-position and a methyl group at the 2-position—creates a unique electronic and steric profile for further functionalization, typically through cross-coupling or nucleophilic substitution reactions.
However, its multi-step synthesis can introduce a variety of impurities. These can include:
-
Starting materials and reagents: Unreacted precursors or residual catalysts (e.g., palladium).
-
Intermediates: Incompletely cyclized or substituted precursors.
-
By-products: Isomeric impurities (e.g., incorrect methylation or chlorination position) or degradation products.
-
Residual Solvents: Organic solvents used during synthesis and purification.
The presence of even minute levels of these impurities can have cascading negative effects in a drug development program. According to ICH Q3A(R2) guidelines, impurities in a new drug substance must be rigorously monitored, identified, and qualified above certain thresholds, often as low as 0.05%.[2][3][4] Therefore, employing robust, selective, and accurate analytical methods is not merely a quality control measure but a fundamental requirement for regulatory compliance and patient safety.
The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high sensitivity, resolving power, and adaptability. The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.
Causality of Method Design
Our objective is to develop a method that can separate the main compound from a range of potential impurities with varying polarities.
-
Column Selection: A C18 (octadecylsilyl) column is the logical starting point. Its long alkyl chains provide strong hydrophobic retention, which is ideal for retaining and separating aromatic heterocyclic compounds like our target analyte. We select a column with standard dimensions (e.g., 4.6 x 150 mm, 3.5 µm particle size) to balance resolution, analysis time, and backpressure.
-
Mobile Phase Strategy: The basic nitrogen atoms in the pyrrolopyridine ring system can cause poor peak shape (tailing) due to secondary interactions with residual silanol groups on the silica support. To mitigate this, we employ an acidified mobile phase.
-
Aqueous Phase (A): Water with 0.1% Formic Acid. The acid protonates the basic nitrogens, ensuring a single ionic state and masking silanol interactions, leading to sharp, symmetrical peaks.
-
Organic Phase (B): Acetonitrile with 0.1% Formic Acid. Acetonitrile is chosen for its low viscosity and UV transparency.
-
Gradient Elution: A gradient elution (gradually increasing the percentage of acetonitrile) is essential. It ensures that more polar impurities (like starting materials) are eluted early, the main peak is well-resolved, and highly nonpolar impurities (like some by-products) are eluted within a reasonable timeframe.
-
-
Detection: A Photodiode Array (PDA) detector is superior to a fixed-wavelength UV detector for method development. It allows for the acquisition of the full UV spectrum for each peak, which is invaluable for peak tracking, assessing peak purity, and selecting the optimal monitoring wavelength for maximum sensitivity—in this case, typically the absorbance maximum of the azaindole core.
Standard Operating Protocol: RP-HPLC Purity Assay
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade Water
-
Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA, 210-400 nm, with extraction at λ_max_ (e.g., 254 nm)
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Concentration: Accurately weigh ~10 mg of the synthesized this compound and dissolve in 10 mL of diluent to create a 1.0 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
-
Data Analysis:
-
Integrate all peaks detected.
-
Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Workflow Diagram
References
Benchmarking 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine Derivatives Against Known Kinase Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The pyrrolo[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel kinase inhibitors. This guide provides an in-depth technical comparison of a novel 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine derivative, herein designated as Compound X , against established inhibitors of Aurora Kinase A , a key regulator of mitotic progression and a validated cancer target.[1]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the experimental methodologies for robust inhibitor benchmarking, present comparative data, and offer insights into the interpretation of these results, thereby providing a framework for evaluating the therapeutic potential of this emerging class of compounds.
The Significance of Aurora Kinase A Inhibition
Aurora Kinase A is a serine/threonine kinase that plays a critical role in the regulation of mitosis.[1] Its overexpression is frequently observed in a variety of human cancers and is often correlated with poor prognosis.[1] As a key orchestrator of cell division, its inhibition presents a compelling strategy for anti-cancer therapy. Several small molecule inhibitors targeting Aurora Kinase A have been developed and have entered clinical trials.[1][2] Therefore, any new chemical entity targeting this kinase must be rigorously benchmarked against these existing agents to ascertain its potential advantages in terms of potency, selectivity, and cellular activity.
Comparative Inhibitor Panel
For the purpose of this guide, we will compare the hypothetical Compound X with the following well-characterized Aurora Kinase A inhibitors:
-
Alisertib (MLN8237): A selective and potent inhibitor of Aurora Kinase A.[1]
-
MK-5108 (VX-689): A highly selective inhibitor of Aurora Kinase A.[2][3]
-
Danusertib (PHA-739358): An inhibitor of all three Aurora kinase isoforms (A, B, and C).[1]
-
AMG 900: A potent and selective pan-Aurora kinase inhibitor.[1]
Experimental Benchmarking Strategy
A multi-faceted approach is essential for a comprehensive evaluation of a novel kinase inhibitor. This involves a combination of biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context.
Workflow for Comprehensive Inhibitor Benchmarking
Caption: A logical workflow for benchmarking novel kinase inhibitors.
Part 1: Biochemical Assays
Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against its purified target enzyme.
In Vitro Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. A common method for determining the IC50 of kinase inhibitors is the ADP-Glo™ Kinase Assay.[4] This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly correlated with kinase activity.[4]
Experimental Protocol: ADP-Glo™ Kinase Assay for Aurora Kinase A
-
Reagent Preparation:
-
Prepare a reaction buffer containing 40mM Tris-HCl (pH 7.5), 20mM MgCl2, and 0.1 mg/mL BSA.
-
Reconstitute recombinant human Aurora Kinase A enzyme in the reaction buffer.
-
Prepare a substrate solution containing a suitable peptide substrate (e.g., Kemptide) and ATP at a concentration close to the Km value for Aurora Kinase A.[5]
-
Serially dilute the test compounds (Compound X and known inhibitors) in DMSO and then in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the enzyme solution.
-
Add 2.5 µL of the serially diluted compound or DMSO vehicle control.
-
Initiate the reaction by adding 2.5 µL of the substrate/ATP mix.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Biochemical Potency
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound X | Aurora Kinase A | [Hypothetical Data: e.g., 5] | N/A |
| Alisertib (MLN8237) | Aurora Kinase A | 1.2 | [1] |
| MK-5108 (VX-689) | Aurora Kinase A | 0.064 | [2] |
| Danusertib (PHA-739358) | Aurora Kinase A | 13 | [1] |
| AMG 900 | Aurora Kinase A | 5 | [1] |
Note: The IC50 value for Compound X is hypothetical for illustrative purposes.
Determination of Inhibition Constant (Ki)
While the IC50 value is widely used, it can be influenced by the ATP concentration in the assay. The inhibition constant (Ki) is a more absolute measure of inhibitor affinity. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for ATP-competitive inhibitors.[3]
Part 2: Cell-Based Assays
Cell-based assays are crucial for evaluating a compound's activity in a biological system, taking into account factors like cell permeability and target engagement in a native environment.
Cellular Target Inhibition (Phospho-Aurora A T288 Assay)
A key marker of Aurora Kinase A activation is its autophosphorylation at Threonine 288 (T288).[6] A cell-based assay measuring the inhibition of this phosphorylation event provides a direct readout of the compound's ability to engage and inhibit its target within the cell.
Experimental Protocol: In-Cell Western Assay for p-Aurora A (T288)
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line with high Aurora Kinase A expression (e.g., HeLa or HCT116) in a 96-well plate.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 1-2 hours).
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for phospho-Aurora A (T288).
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
For normalization, co-stain with an antibody against a total protein (e.g., GAPDH or total Aurora A).
-
-
Signal Detection and Analysis:
-
Scan the plate using an imaging system (e.g., LI-COR Odyssey or a high-content imager).
-
Quantify the fluorescence intensity for both the phospho-protein and the normalization control.
-
Calculate the normalized phospho-signal and plot it against the inhibitor concentration to determine the cellular IC50.
-
Comparative Cellular Activity
| Compound | Cellular IC50 (p-Aurora A T288, nM) | Reference |
| Compound X | [Hypothetical Data: e.g., 20] | N/A |
| Alisertib (MLN8237) | ~16-fold selective for Aurora A over B in cells | [6] |
| LY3295668 | 0.59 (in NCI-H446 cells) | [6] |
Note: The cellular IC50 value for Compound X is hypothetical. Comparative data for other inhibitors may vary depending on the cell line and assay conditions.
Target Engagement: Cellular Thermal Shift Assay (CETSA™)
Confirming that a compound physically binds to its intended target in a cellular context is a critical step. The Cellular Thermal Shift Assay (CETSA™) is a powerful technique for verifying target engagement. This method is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA™).
An upward shift in the melting curve of Aurora Kinase A in the presence of Compound X would provide strong evidence of direct target engagement within the cell.
Part 3: Selectivity Profiling
A critical attribute of a high-quality kinase inhibitor is its selectivity. Off-target effects can lead to toxicity and other undesirable side effects.
Kinome Profiling
Kinome profiling services offer a broad screening of a compound against a large panel of kinases. This provides a comprehensive overview of the compound's selectivity profile and helps to identify potential off-target liabilities early in the drug discovery process. The results are typically presented as the percent inhibition at a fixed compound concentration or as IC50 values against a panel of kinases.
A desirable profile for Compound X would be high potency against Aurora Kinase A with minimal activity against other kinases, particularly those with essential physiological functions.
Conclusion
The benchmarking of novel this compound derivatives, such as the hypothetical Compound X, against established inhibitors is a rigorous but essential process. A systematic approach that combines robust biochemical and cell-based assays is necessary to build a comprehensive profile of the compound's potency, cellular activity, target engagement, and selectivity. The data generated from these studies will be instrumental in guiding the further development of this promising class of kinase inhibitors and ultimately in determining their therapeutic potential.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine
This guide provides an in-depth operational and safety protocol for the proper disposal of 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine. As a chlorinated heterocyclic compound, its handling and disposal require a stringent adherence to safety protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined below are grounded in established principles of laboratory safety and hazardous waste management.
Hazard Identification and Risk Assessment
Based on aggregated GHS information for similar compounds, the anticipated hazards include:
-
Serious Eye Damage/Irritation : Poses a risk of serious eye damage.[1][4]
-
Skin Irritation : May cause skin irritation upon contact.[1][4]
-
Respiratory Irritation : May cause respiratory irritation if inhaled.[1][4]
Table 1: Hazard Profile of Structurally Similar Chlorinated Pyrrolopyridines
| Hazard Class | GHS Category | Description | Supporting Sources |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 / 4 | Toxic or harmful if swallowed. | [1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][4] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage or irritation. | [1][4] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. |[1][4] |
Given these potential hazards, all handling and disposal operations must be conducted with appropriate engineering controls (e.g., a certified chemical fume hood) and personal protective equipment.
Personal Protective Equipment (PPE) and Emergency Procedures
A robust PPE protocol is non-negotiable when handling halogenated chemical waste. The following PPE is mandatory:
-
Eye/Face Protection : Wear safety goggles with side-shields or a full-face shield.[2]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Skin and Body Protection : A flame-retardant lab coat is required. For larger quantities or in case of a spill, impervious clothing and boots may be necessary.[2]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator is required.
Emergency First Aid Measures
In the event of accidental exposure, immediate action is critical:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4][5]
-
Skin Contact : Remove all contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[2][4][5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[4][5]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
Spill Management Protocol
Accidental spills must be managed promptly and safely.
Step 1: Evacuate and Secure
-
Alert personnel in the immediate area and evacuate if necessary.
-
Ensure the area is well-ventilated (if safe to do so).
-
Remove all sources of ignition.[5]
Step 2: Don Appropriate PPE
-
Wear the full PPE ensemble as described in Section 2.
Step 3: Contain and Clean
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.[4][5]
-
For solutions, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or diatomite).[2][5]
-
Collect the absorbed material and contaminated debris into a designated, sealable hazardous waste container.[5]
Step 4: Decontaminate
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol), followed by a thorough wash with soap and water.[2]
-
All materials used for decontamination are also considered hazardous waste and must be disposed of accordingly.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) in the United States.[6][7] The core principle is to manage it as a halogenated organic hazardous waste.
Step 1: Waste Characterization
The first step is to determine if the waste is a "listed" or "characteristic" hazardous waste under EPA's Resource Conservation and Recovery Act (RCRA).
-
Listed Waste : While this specific compound may not be individually listed, waste streams from the use of organic solvents are often classified under the "F list".[6]
-
Characteristic Waste : The waste must be evaluated for toxicity, ignitability, corrosivity, and reactivity.[6] Given its potential toxicity, it will likely be managed as toxic waste.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective disposal.[6]
-
Primary Rule : Do NOT mix halogenated waste with non-halogenated waste. [8][9] this compound is a halogenated compound and must be collected in a dedicated container for halogenated organic waste.
-
Collect waste streams in separate, compatible containers. Avoid mixing with acids, bases, or strong oxidizing agents.[9][10]
Step 3: Container Selection and Labeling
-
Container : Use a chemically compatible container that is in good condition and can be securely sealed.[6][10] For liquid waste, ensure the container is designed for liquids.[6]
-
Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE".[10] The label must also include the full chemical name ("this compound") and a clear indication of its hazards (e.g., "Toxic").[10]
Step 4: Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[6][10]
-
Keep the container closed at all times except when adding waste.[6][10]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.[4][11]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The ultimate disposal method will likely be high-temperature incineration at a permitted hazardous waste facility, which is the standard for many halogenated organic compounds.
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making workflow for the proper segregation and disposal of chemical waste, emphasizing the handling of halogenated compounds like this compound.
Caption: Disposal decision workflow for chemical waste.
References
- 1. 7-Chloro-1H-pyrrolo[2,3-c]pyridine | C7H5ClN2 | CID 11435048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.es [fishersci.es]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pfw.edu [pfw.edu]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. ethz.ch [ethz.ch]
- 9. bucknell.edu [bucknell.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
A Researcher's Guide to the Safe Handling of 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine
As a key intermediate in the synthesis of complex molecules for drug discovery and materials science, 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine is a compound that demands respect and careful handling. This guide provides a detailed protocol for the safe use of this chlorinated heterocyclic compound, ensuring the protection of laboratory personnel and the integrity of your research. The procedures outlined below are grounded in established safety principles for handling similar chemical structures and are designed to be a self-validating system for risk mitigation.
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for this compound is not extensively documented, its structure as a chlorinated pyridine derivative suggests potential hazards that must be addressed. Structurally related compounds, such as 7-Chloro-1H-pyrrolo[2,3-c]pyridine, are classified as acutely toxic if swallowed and can cause serious eye damage.[1] Therefore, it is prudent to treat this compound with a high degree of caution.
Anticipated Hazards:
-
Acute Toxicity (Oral): Similar compounds are harmful if swallowed.[2]
-
Skin Irritation/Corrosion: Chlorinated organic compounds can cause skin irritation upon contact.[2]
-
Serious Eye Damage/Irritation: Contact with eyes is likely to cause serious irritation or damage.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize exposure.[2] The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Safety goggles with side shields or a full-face shield. | To protect against accidental splashes. A face shield should be worn over safety goggles when there is a higher risk of splashing.[2][4] |
| Hands | Chemical-resistant gloves (Nitrile or Butyl rubber). | Nitrile gloves offer good resistance to a range of chemicals.[2] For prolonged contact or handling larger quantities, consider double-gloving. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[4][5][6] |
| Body | A fully buttoned, flame-retardant laboratory coat. | To protect skin and clothing from spills. An impervious apron can be worn over the lab coat for added protection during procedures with a high splash risk.[5][7] |
| Respiratory | Work within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of aerosols or dust.[2][5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[8] |
| Feet | Closed-toe shoes. | To protect feet from spills and falling objects.[5] |
Operational Plan: A Step-by-Step Handling Procedure
A systematic workflow is crucial for ensuring safety during the handling of this compound. The following diagram and detailed protocol outline the necessary steps from preparation to post-handling cleanup.
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Protocol:
Preparation:
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the certification is current. The workspace inside the hood should be clean and uncluttered.[5][7]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[5]
-
PPE Assembly: Gather all necessary PPE as detailed in the table above.
Handling:
-
Don PPE: Put on your lab coat, safety goggles, and gloves before handling the chemical container.[5]
-
Chemical Transfer: Conduct all manipulations, including weighing and transferring, of the solid compound within the certified chemical fume hood to minimize inhalation risk.[2][5] Use appropriate tools like spatulas to avoid generating dust.[5]
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[5]
-
Avoid Contact: Take care to avoid direct contact with skin, eyes, and clothing.[2]
Post-Handling:
-
Decontamination: After handling, thoroughly clean the work area and decontaminate any surfaces that may have come into contact with the chemical.[5]
-
Waste Disposal: Dispose of contaminated gloves, weighing papers, and any other disposable materials as hazardous waste in a properly labeled, sealed container.[5][9]
-
Hand Hygiene: After removing your gloves, wash your hands thoroughly with soap and water.[2][5]
Emergency Procedures: Be Prepared
Accidents can happen, and being prepared is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[8][10]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[10][11]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][12]
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[9] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Storage and Disposal
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][8]
-
Keep it away from incompatible materials such as strong oxidizing agents.[2] The recommended storage condition is often under an inert atmosphere at 2-8°C.[13][14]
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Dispose of the waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety office for specific disposal procedures.[9]
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to innovation and discovery.
References
- 1. 7-Chloro-1H-pyrrolo[2,3-c]pyridine | C7H5ClN2 | CID 11435048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. capotchem.cn [capotchem.cn]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. csub.edu [csub.edu]
- 7. hmc.edu [hmc.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. FCKeditor - Resources Browser [midyear.aza.org]
- 14. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
